Corticorelin Ovine Triflutate
Description
This compound is a trifluoroacetate salt of ovine corticotropin-releasing hormone (CRH), a 41 amino acids peptide similar to human CRH, used as a diagnostic agent. This compound is a potent stimulator of adrenocorticotropic hormone (ACTH), secreted from the anterior pituitary gland. In turn, ACTH stimulates cortisol production from the adrenal cortex and is regulated by a negative feedback mechanism. This compound is used as a diagnostic tool in differentiating pituitary and ectopic production of ACTH.
Corticorelin Ovine is a recombinant ovine corticotropin-releasing hormone (CRH), a 41 amino acids peptide similar to human CRH, used as a diagnostic agent. Corticorelin ovine is a potent stimulator of adrenocorticotropic hormone (ACTH), secreted from the anterior pituitary gland. In turn, ACTH stimulates cortisol production from the adrenal cortex and is regulated by a negative feedback mechanism. This compound is used as a diagnostic tool in differentiating pituitary and ectopic production of ACTH.
Properties
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C205H339N59O63S/c1-30-104(21)159(198(322)225-106(23)163(214)287)259-193(317)142(87-157(285)286)253-184(308)132(77-99(11)12)246-182(306)130(75-97(7)8)244-172(296)117(46-36-38-67-207)231-170(294)118(47-39-68-221-204(215)216)233-189(313)139(84-151(213)274)251-194(318)143(91-266)256-188(312)137(82-113-88-219-93-223-113)241-165(289)108(25)227-169(293)120(51-58-147(209)270)234-173(297)121(52-59-148(210)271)229-164(288)107(24)228-179(303)128(73-95(3)4)243-176(300)123(54-61-150(212)273)236-190(314)140(85-155(281)282)242-166(290)109(26)226-168(292)116(45-35-37-66-206)239-200(324)161(110(27)268)261-178(302)126(65-72-328-29)238-174(298)124(55-62-152(275)276)237-181(305)134(79-101(15)16)254-197(321)158(103(19)20)258-177(301)125(56-63-153(277)278)235-171(295)119(48-40-69-222-205(217)218)232-180(304)129(74-96(5)6)245-183(307)131(76-98(9)10)247-187(311)138(83-114-89-220-94-224-114)250-186(310)136(81-112-43-33-32-34-44-112)255-201(325)162(111(28)269)262-192(316)135(80-102(17)18)248-191(315)141(86-156(283)284)252-185(309)133(78-100(13)14)249-195(319)144(92-267)257-199(323)160(105(22)31-2)260-196(320)145-49-41-70-263(145)203(327)146-50-42-71-264(146)202(326)127(57-64-154(279)280)240-175(299)122(53-60-149(211)272)230-167(291)115(208)90-265/h32-34,43-44,88-89,93-111,115-146,158-162,265-269H,30-31,35-42,45-87,90-92,206-208H2,1-29H3,(H2,209,270)(H2,210,271)(H2,211,272)(H2,212,273)(H2,213,274)(H2,214,287)(H,219,223)(H,220,224)(H,225,322)(H,226,292)(H,227,293)(H,228,303)(H,229,288)(H,230,291)(H,231,294)(H,232,304)(H,233,313)(H,234,297)(H,235,295)(H,236,314)(H,237,305)(H,238,298)(H,239,324)(H,240,299)(H,241,289)(H,242,290)(H,243,300)(H,244,296)(H,245,307)(H,246,306)(H,247,311)(H,248,315)(H,249,319)(H,250,310)(H,251,318)(H,252,309)(H,253,308)(H,254,321)(H,255,325)(H,256,312)(H,257,323)(H,258,301)(H,259,317)(H,260,320)(H,261,302)(H,262,316)(H,275,276)(H,277,278)(H,279,280)(H,281,282)(H,283,284)(H,285,286)(H4,215,216,221)(H4,217,218,222)/t104-,105-,106-,107-,108-,109-,110+,111+,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,158-,159-,160-,161-,162-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEEJLLNYQOBRRM-KSHGRFHLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCSC)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CC3=CN=CN3)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)N)NC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@@H]5CCCN5C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C205H339N59O63S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90229925 | |
| Record name | Corticorelin ovine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90229925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
4670 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79804-71-0, 121249-14-7 | |
| Record name | Corticorelin ovine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079804710 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Corticorelin ovine triflutate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09067 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Corticorelin ovine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90229925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Corticorelin Ovine Triflutate: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corticorelin ovine triflutate is a synthetic peptide identical to ovine corticotropin-releasing hormone (oCRH), a 41-amino acid polypeptide that plays a central role in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis.[1][2] Its primary clinical application is as a diagnostic agent to differentiate between pituitary and ectopic sources of adrenocorticotropic hormone (ACTH) excess in patients with Cushing's syndrome.[1][2] This technical guide provides an in-depth overview of the discovery, synthesis, and biological activity of this compound, intended for professionals in the fields of endocrinology, pharmacology, and drug development.
Discovery and Structure
The quest to identify the hypothalamic factor responsible for stimulating the release of ACTH from the pituitary gland culminated in the isolation and characterization of a 41-amino acid peptide from ovine hypothalamic extracts in 1981 by Vale and colleagues.[3] This peptide was named corticotropin-releasing factor (CRF), now more commonly known as corticotropin-releasing hormone (CRH).
The primary structure of ovine CRF was determined to be: H-Ser-Gln-Glu-Pro-Pro-Ile-Ser-Leu-Asp-Leu-Thr-Phe-His-Leu-Leu-Arg-Glu-Val-Leu-Glu-Met-Thr-Lys-Ala-Asp-Gln-Leu-Ala-Gln-Gln-Ala-His-Ser-Asn-Arg-Lys-Leu-Leu-Asp-Ile-Ala-NH2.[4]
This compound is the trifluoroacetate (B77799) salt of this synthetic ovine CRH.[1][2] The triflutate salt form enhances the stability of the peptide.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C205H339N59O63S |
| Molecular Weight | 4670.35 g/mol |
| Amino Acid Count | 41 |
| Form | Sterile, nonpyrogenic, lyophilized white cake powder |
(Data sourced from product information)
Synthesis of this compound
This compound is synthesized using solid-phase peptide synthesis (SPPS), a widely adopted method for the chemical synthesis of peptides. The following provides a generalized experimental protocol based on established methods for ovine CRF synthesis.
Experimental Protocol: Solid-Phase Peptide Synthesis of Ovine CRF
1. Resin Preparation:
-
A suitable resin, such as a benzhydrylamine resin, is swelled in an appropriate solvent (e.g., dichloromethane, DCM).
2. Amino Acid Coupling:
-
The C-terminal amino acid (Alanine) is coupled to the resin.
-
The synthesis proceeds by sequential addition of Fmoc-protected amino acids. Each cycle consists of:
-
Deprotection: Removal of the Fmoc protecting group from the N-terminus of the growing peptide chain using a solution of piperidine (B6355638) in dimethylformamide (DMF).
-
Washing: The resin is thoroughly washed with DMF to remove excess piperidine and byproducts.
-
Coupling: The next Fmoc-protected amino acid is activated with a coupling reagent (e.g., HBTU/HOBt in the presence of a base like DIPEA) and added to the resin to form a new peptide bond.
-
Washing: The resin is washed again with DMF and DCM to remove excess reagents and byproducts.
-
-
This cycle is repeated for all 41 amino acids in the sequence.
3. Cleavage and Deprotection:
-
Once the peptide chain is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously. This is typically achieved by treatment with a strong acid cocktail, such as trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane) to prevent side reactions.
4. Purification and Lyophilization:
-
The crude peptide is precipitated from the cleavage mixture using cold diethyl ether.
-
The precipitated peptide is then purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
The purified peptide fractions are pooled and lyophilized to obtain the final product as a white powder.
5. Salt Formation:
-
The purified peptide is converted to the triflutate salt during the final stages of purification and lyophilization in the presence of trifluoroacetic acid.
Biological Activity and Mechanism of Action
This compound exerts its biological effects by binding to and activating the corticotropin-releasing hormone receptor type 1 (CRHR1), a G-protein coupled receptor located on the surface of corticotroph cells in the anterior pituitary gland.[5]
Signaling Pathway
The binding of corticorelin to CRHR1 initiates a cascade of intracellular signaling events, primarily through the activation of the Gs alpha subunit of the associated G-protein. This leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to the synthesis and secretion of ACTH. Other signaling pathways, including the phospholipase C (PLC)/protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) pathways, may also be involved.
Pharmacodynamics and Pharmacokinetics
The administration of this compound leads to a rapid and dose-dependent increase in plasma ACTH and cortisol levels.
Pharmacodynamic Parameters
| Parameter | Value |
| Onset of ACTH increase | ~2 minutes |
| Peak ACTH levels | 10-15 minutes |
| Onset of Cortisol increase | ~10 minutes |
| Peak Cortisol levels | 30-60 minutes |
| Potency (ED50 for ACTH secretion) | ~1.0 nM (in domestic fowl pituitary cells) [6] |
| Binding Affinity (Kd for ovine CRF1 receptor) | 2.5 ± 1.6 nM [7] |
(Data compiled from various sources)
Pharmacokinetic Parameters in Humans
| Parameter | Value |
| Distribution | |
| Volume of Distribution (Vd) | 6.2 ± 0.5 L |
| Elimination | |
| Half-life (fast component) | 11.6 ± 1.5 minutes |
| Half-life (slow component) | 73 ± 8 minutes |
| Metabolic Clearance Rate | 95 ± 11 L/m²/day |
(Data sourced from product information)
Clinical Application: The Corticorelin Stimulation Test
The primary clinical use of this compound is in the differential diagnosis of ACTH-dependent Cushing's syndrome. The test helps to distinguish between a pituitary source of ACTH (Cushing's disease) and an ectopic source (e.g., a non-pituitary tumor).
Experimental Protocol: ACTH Stimulation Test with Corticorelin
1. Patient Preparation:
-
The test can be performed at any time of day, but morning testing is often preferred.
-
Certain medications, such as corticosteroids, should be discontinued (B1498344) prior to the test as they can interfere with the results.
2. Baseline Sampling:
-
A venous blood sample is drawn 15 minutes before and immediately prior to the administration of corticorelin to establish baseline ACTH and cortisol levels.
3. Administration:
-
This compound is administered intravenously at a dose of 1 mcg/kg of body weight. The injection is typically given over 30 to 60 seconds.[8]
4. Post-Administration Sampling:
-
Venous blood samples are collected at 15, 30, and 60 minutes after the administration of corticorelin.[8]
5. Sample Handling and Analysis:
-
Blood samples for ACTH measurement should be collected in chilled tubes containing EDTA and immediately placed on ice. The plasma should be separated by centrifugation in a refrigerated centrifuge and then frozen until assayed.
-
Cortisol levels can be measured from the same samples.
-
ACTH and cortisol levels are determined by immunoassay.
6. Interpretation of Results:
-
Cushing's Disease (Pituitary Source): Patients typically show an exaggerated increase in both ACTH and cortisol levels in response to corticorelin.
-
Ectopic ACTH Syndrome: Patients usually exhibit little to no increase in ACTH and cortisol levels, as the ectopic tumor is generally not responsive to CRH stimulation.
Conclusion
This compound remains an indispensable tool in the diagnostic workup of Cushing's syndrome. Its discovery was a landmark in neuroendocrinology, and its synthesis has been refined through advances in peptide chemistry. A thorough understanding of its mechanism of action, pharmacokinetics, and the protocol for its clinical use is essential for researchers and clinicians working in endocrinology and related fields. This guide has provided a comprehensive technical overview to serve as a valuable resource for these professionals.
References
- 1. This compound | C205H339N59O63S | CID 16132344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Corticotropin-releasing factor (CRF)--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Primary structure of corticotropin-releasing factor from ovine hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Corticotropin-releasing factor stimulates the release of adrenocorticotropin from domestic fowl pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure and function of the ovine type 1 corticotropin releasing factor receptor (CRF1) and a carboxyl-terminal variant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mims.com [mims.com]
An In-depth Technical Guide to Corticorelin Ovine Triflutate: Function, Mechanism, and Diagnostic Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
Corticorelin Ovine Triflutate, a synthetic analogue of ovine corticotropin-releasing hormone (oCRH), is a critical diagnostic agent in the field of endocrinology.[1] Its primary function is to aid in the differential diagnosis of ACTH-dependent Cushing's syndrome, distinguishing between pituitary and ectopic sources of adrenocorticotropic hormone (ACTH) secretion.[1][2] This technical guide provides a comprehensive overview of the function, mechanism of action, and clinical application of this compound, with a focus on quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and diagnostic workflow.
Introduction
This compound is a 41-amino acid peptide that mimics the action of endogenous corticotropin-releasing hormone (CRH).[1][2] CRH, a key regulator of the hypothalamic-pituitary-adrenal (HPA) axis, stimulates the anterior pituitary gland to release ACTH.[3] ACTH, in turn, stimulates the adrenal cortex to produce and release cortisol, a glucocorticoid hormone essential for stress response and metabolic regulation. In patients with ACTH-dependent Cushing's syndrome, the overproduction of cortisol is driven by excessive ACTH from either a pituitary adenoma (Cushing's disease) or an ectopic tumor. Differentiating between these two etiologies is crucial for appropriate patient management and treatment.
Mechanism of Action and Signaling Pathway
This compound exerts its function by binding to and activating corticotropin-releasing hormone receptor 1 (CRHR1) on the surface of corticotroph cells in the anterior pituitary.[3][4] This binding initiates a cascade of intracellular signaling events, primarily through the G-protein-adenylyl cyclase-cAMP pathway.[4][5]
The key steps in the signaling pathway are as follows:
-
Receptor Binding: this compound binds to CRHR1, a G-protein coupled receptor.[3][4]
-
G-Protein Activation: Receptor binding activates the associated heterotrimeric G-protein, leading to the dissociation of the Gαs subunit.
-
Adenylyl Cyclase Activation: The activated Gαs subunit stimulates adenylyl cyclase, an enzyme that converts ATP to cyclic adenosine (B11128) monophosphate (cAMP).[4]
-
Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).[4][5]
-
Downstream Effects: PKA activation triggers a cascade of phosphorylation events that ultimately result in two main outcomes:
-
Increased ACTH Synthesis: PKA can activate the mitogen-activated protein kinase (MAPK) pathway, which in turn promotes the transcription of the pro-opiomelanocortin (POMC) gene, the precursor to ACTH.[3][6]
-
ACTH Secretion: PKA-mediated signaling also leads to the exocytosis of ACTH-containing granules from the corticotroph cells.
-
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by a rapid onset of action and a relatively short half-life.
| Parameter | Value | Reference |
| Route of Administration | Intravenous | [7] |
| Onset of ACTH Increase | 2 minutes | |
| Peak ACTH Levels | 10-15 minutes | [7] |
| Onset of Cortisol Increase | Within 10 minutes | |
| Peak Cortisol Levels | 30-60 minutes | [7] |
| Plasma Half-life (fast component) | 11.6 ± 1.5 minutes | [7] |
| Plasma Half-life (slow component) | 73 ± 8 minutes | [7] |
| Volume of Distribution | 6.2 ± 0.5 L | |
| Metabolic Clearance Rate | 95 ± 11 L/m²/day | [7] |
Diagnostic Application: The Ovine CRH Stimulation Test
The primary clinical use of this compound is in the ovine CRH stimulation test to differentiate Cushing's disease from ectopic ACTH syndrome.[2] The rationale behind the test is that pituitary corticotroph adenomas in Cushing's disease typically retain their responsiveness to CRH, leading to a significant increase in ACTH and cortisol secretion upon stimulation.[8] In contrast, ectopic ACTH-secreting tumors are generally unresponsive to CRH.[8]
Detailed Experimental Protocol
The following protocol is a synthesis of established procedures for the ovine CRH stimulation test.
Patient Preparation:
-
Patients should be in a fasting state for at least 4 hours before the test.
-
Recent or current corticosteroid therapy may interfere with the test results and should be discontinued (B1498344) if clinically permissible.
Dosage and Administration:
-
Reconstitution: Aseptically reconstitute the lyophilized this compound powder (100 mcg) with 2 mL of 0.9% Sodium Chloride Injection, USP. Gently roll the vial to dissolve the powder; do not shake. The final concentration will be 50 mcg/mL.
-
Dosage Calculation: The recommended dose is 1 mcg/kg of body weight.[9] Doses exceeding 1 mcg/kg are not recommended.[9]
-
Administration: Administer the calculated dose as a single intravenous bolus over 30 to 60 seconds.[7]
Blood Sampling:
-
Baseline: Collect two venous blood samples for ACTH and cortisol measurement at -15 and -1 minutes before the administration of this compound. The baseline value is the average of these two measurements.[10]
-
Post-Administration: Collect venous blood samples at 15, 30, 45, and 60 minutes after administration for ACTH and cortisol measurement.[10] Some protocols may extend sampling to 90 and 120 minutes.
Interpretation of Results
The interpretation of the ovine CRH stimulation test is based on the percentage change in plasma ACTH and cortisol levels from baseline.
| Diagnosis | ACTH Response | Cortisol Response | Reference |
| Cushing's Disease | ≥35-40% increase from baseline | ≥20-40% increase from baseline | [8][10] |
| Ectopic ACTH Syndrome | Little to no response | Little to no response | [8] |
A large retrospective study of 323 patients with ACTH-dependent Cushing's syndrome provided the following optimal response criteria and diagnostic performance for the ovine CRH stimulation test:[10][11]
| Parameter | Optimal Cutoff | Sensitivity | Specificity | Positive Predictive Value | Diagnostic Accuracy |
| ACTH Increase | ≥40% | 87% | 92% | - | 89% |
| Cortisol Increase | ≥40% | - | - | 99% | - |
| Combined ACTH or Cortisol Increase | ≥40% | 93% | 98% | 99% | 95% |
Clinical Significance and Future Directions
This compound remains a valuable tool in the diagnostic workup of Cushing's syndrome. The ovine CRH stimulation test, when performed and interpreted correctly, offers high diagnostic accuracy in differentiating pituitary from ectopic sources of ACTH.[10] This distinction is paramount for guiding subsequent imaging studies and ultimately, the surgical management of the underlying tumor.
Future research may focus on refining the diagnostic criteria, exploring the utility of the test in specific patient populations, and investigating the potential therapeutic applications of CRH analogues in other endocrine and non-endocrine disorders.
Conclusion
This compound is a potent stimulator of the HPA axis that serves as an indispensable diagnostic agent. A thorough understanding of its mechanism of action, pharmacokinetic properties, and the standardized protocol for the ovine CRH stimulation test is essential for clinicians and researchers in the field of endocrinology. The quantitative data and diagnostic criteria presented in this guide provide a framework for the accurate interpretation of test results, contributing to improved patient care and outcomes in the management of Cushing's syndrome.
References
- 1. Facebook [cancer.gov]
- 2. Ovine CRH Stimulation and 8 mg Dexamethasone Suppression Tests in 323 Patients With ACTH-Dependent Cushing's Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. Corticotropin Releasing Hormone And The Immune/Inflammatory Response - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Insights into mechanisms of corticotropin-releasing hormone receptor signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ACTHREL ® (this compound for injection) [dailymed.nlm.nih.gov]
- 8. The corticotropin-releasing hormone test in the diagnosis of ACTH-dependent Cushing's syndrome: a reappraisal [pubmed.ncbi.nlm.nih.gov]
- 9. Acthrel Injection for Cushing's Syndrome: Side Effects & Dosage [medicinenet.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Ovine CRH Stimulation and 8 mg Dexamethasone Suppression Tests in 323 Patients With ACTH-Dependent Cushing's Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Corticorelin Ovine Triflutate Signaling Pathway in Pituitary Cells
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Corticorelin Ovine Triflutate is a synthetic peptide analogue of ovine corticotropin-releasing hormone (oCRH).[1][2][3] This 41-amino acid peptide is a potent stimulator of the hypothalamic-pituitary-adrenal (HPA) axis.[4][5][6] Its primary mechanism of action involves binding to specific receptors on corticotroph cells in the anterior pituitary gland, triggering the synthesis and secretion of adrenocorticotropic hormone (ACTH).[1][7][8] ACTH, in turn, stimulates the adrenal cortex to produce and release cortisol.[1][2][9] Clinically, this compound is a critical diagnostic tool used to differentiate between pituitary and ectopic sources of ACTH-dependent hypercortisolism, such as in the evaluation of Cushing's syndrome.[3][7] Understanding the intricate signaling cascade initiated by this compound is fundamental for research in endocrinology and the development of novel therapeutics targeting the HPA axis.
The Core Signaling Cascade: From Receptor to Response
The primary signaling pathway activated by this compound in pituitary corticotrophs is the canonical G-protein coupled receptor (GPCR) cascade, which utilizes cyclic adenosine (B11128) monophosphate (cAMP) as a key second messenger.
Receptor Binding and G-Protein Activation
This compound initiates its action by binding to the Corticotropin-Releasing Hormone Receptor 1 (CRHR1), a member of the class B family of GPCRs, located on the plasma membrane of anterior pituitary corticotrophs.[2][4][5] This ligand-receptor binding induces a conformational change in CRHR1, which facilitates its coupling to and activation of the heterotrimeric G-protein, specifically the stimulatory G-protein alpha subunit (Gαs).[5]
The cAMP/PKA Pathway
Upon activation, the Gαs subunit dissociates from its βγ subunits and binds to adenylyl cyclase (AC), a membrane-bound enzyme.[5][10] This interaction stimulates the enzymatic activity of AC, which catalyzes the conversion of adenosine triphosphate (ATP) into cAMP.[5][11] The resulting elevation of intracellular cAMP concentration is a critical step that propagates the signal.[12] cAMP then binds to the regulatory subunits of Protein Kinase A (PKA), a tetrameric holoenzyme, causing the dissociation and activation of its catalytic subunits.[4][13][14]
Downstream Effects of PKA Activation
The activated PKA catalytic subunits phosphorylate a multitude of downstream cytosolic and nuclear targets, leading to two principal cellular outcomes: the transcription of the ACTH precursor gene and the secretion of stored ACTH.[5][13]
-
Gene Transcription: In the nucleus, PKA phosphorylates the cAMP Response Element-Binding Protein (CREB).[5][15] Phosphorylated CREB binds to cAMP response elements (CRE) within the promoter region of the proopiomelanocortin (POMC) gene, significantly upregulating its transcription.[4][5][10] The resulting POMC mRNA is then translated into the POMC prohormone, which is subsequently cleaved to yield ACTH and other peptides like β-endorphin.[4][5]
-
ACTH Secretion: The acute release of ACTH is primarily mediated by PKA-dependent modulation of ion channel activity and an increase in intracellular calcium concentration ([Ca2+]i).[16][17] PKA can directly or indirectly phosphorylate ion channels, leading to membrane depolarization and the opening of voltage-gated calcium channels.[17][18] The subsequent influx of extracellular Ca2+ is a key trigger for the exocytosis of vesicles containing pre-synthesized ACTH.[16][18]
Visualization of the Core Signaling Pathway
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. ACTHREL ® (this compound for injection) [dailymed.nlm.nih.gov]
- 4. An integrated map of corticotropin-releasing hormone signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. Corticotropin-releasing hormone - Wikipedia [en.wikipedia.org]
- 7. This compound | C205H339N59O63S | CID 16132344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Facebook [cancer.gov]
- 9. Physiology, Adrenocorticotropic Hormone (ACTH) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. Phosphodiesterases and cAMP Pathway in Pituitary Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. endocrine-abstracts.org [endocrine-abstracts.org]
- 13. Protein kinase A signaling: "cross-talk" with other pathways in endocrine cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Protein Kinase A and Anxiety-Related Behaviors: A Mini-Review [frontiersin.org]
- 15. The Effect of Acute and Repeated Stress on CRH-R1 and CRH-R2 mRNA Expression in Pituitaries of Wild Type and CRH Knock-Out Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Roles of intracellular and extracellular calcium in the kinetic profile of adrenocorticotropin secretion by perifused rat anterior pituitary cells. I. Corticotropin-releasing factor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Phorbol esters and corticotropin releasing factor stimulate calcium influx in the anterior pituitary tumor cell line, AtT-20, through different intracellular sites of action - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Corticorelin Ovine Triflutate in the Stress Response: A Technical Guide
Abstract
Corticorelin ovine triflutate, a synthetic analogue of ovine corticotropin-releasing hormone (oCRH), serves as a potent diagnostic and research tool for evaluating the integrity of the hypothalamic-pituitary-adrenal (HPA) axis.[1][2] This document provides a comprehensive technical overview of its mechanism of action, its central role in eliciting the physiological stress response, and detailed experimental protocols for its application. Quantitative data on its pharmacokinetic and pharmacodynamic properties are summarized, and key signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Introduction
The stress response is a complex, evolutionarily conserved mechanism orchestrated by the hypothalamic-pituitary-adrenal (HPA) axis.[1] Corticotropin-releasing hormone (CRH), a 41-amino acid neuropeptide, is the principal initiator of this cascade.[3][4] this compound, a synthetic peptide identical in sequence to oCRH, mimics the action of endogenous CRH, making it an invaluable agent for assessing the functionality of the HPA axis.[1][5] Its primary clinical application is in the differential diagnosis of ACTH-dependent Cushing's syndrome, distinguishing between pituitary and ectopic sources of ACTH.[1][6] In research settings, it is instrumental in studies of stress-related disorders, including anxiety and depression.[1]
Mechanism of Action and Role in the Stress Response
This compound exerts its effects by binding to and activating CRH receptors, which are G-protein coupled receptors (GPCRs).[3][7] There are two main types of CRH receptors, CRHR1 and CRHR2, with CRHR1 being the predominant receptor in the anterior pituitary corticotrophs responsible for initiating the HPA cascade.[3][7]
Upon intravenous administration, this compound travels to the anterior pituitary gland and binds to CRHR1 on the surface of corticotroph cells.[1] This binding event triggers a cascade of intracellular signaling events, leading to the synthesis and release of adrenocorticotropic hormone (ACTH) from its precursor, proopiomelanocortin (POMC).[4][7]
Released into the bloodstream, ACTH then stimulates the adrenal cortex to synthesize and secrete glucocorticoids, primarily cortisol in humans.[1] Cortisol, the primary stress hormone, mediates a wide range of physiological responses to stress, including metabolic, cardiovascular, and immune adjustments. The entire process is regulated by a negative feedback loop, where elevated cortisol levels inhibit the secretion of both CRH from the hypothalamus and ACTH from the pituitary.[4][8]
Signaling Pathways
The activation of CRHR1 by this compound initiates several key signaling pathways within the pituitary corticotrophs. The primary pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[3][7] PKA then phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), which promotes the transcription of the POMC gene.[7]
In addition to the cAMP-PKA pathway, CRH receptor activation can also stimulate the phospholipase C (PLC)/protein kinase C (PKC) pathway and the mitogen-activated protein kinase (MAPK) cascade.[3][7] These pathways are also implicated in the regulation of POMC gene expression and ACTH secretion.
Quantitative Data
Pharmacokinetics
Following intravenous administration, this compound exhibits a biexponential decay in plasma concentrations.
Table 1: Pharmacokinetic Parameters of this compound in Normal Men
| Parameter | Value (Mean ± SE) | Reference |
|---|---|---|
| Fast Component Half-Life | 11.6 ± 1.5 minutes | [9][10] |
| Slow Component Half-Life | 73 ± 8 minutes | [9][10] |
| Volume of Distribution | 6.2 ± 0.5 L | [9][10] |
| Metabolic Clearance Rate | 95 ± 11 L/m²/day |[9][10] |
Pharmacodynamics: Dose-Response Relationship
The administration of this compound results in a dose-dependent increase in plasma ACTH and cortisol levels.
Table 2: Dose-Dependent Effects of this compound in Healthy Volunteers
| Dose (mcg/kg) | Effect | Reference |
|---|---|---|
| 0.03 | Threshold dose for ACTH and cortisol response | [9] |
| 0.3 - 1.0 | Half-maximal dose for ACTH and cortisol response | [9] |
| 3 - 10 | Maximally effective dose for ACTH and cortisol response | [9] |
| ≥0.3 | Plasma ACTH levels increase within 2 minutes | [6][9] |
| ≥0.3 | Plasma cortisol levels increase within 10 minutes |[6][9] |
Time to Peak Concentration and Duration of Action
Table 3: Temporal Effects of this compound (1 mcg/kg) in Normal Subjects
| Parameter | Time | Reference |
|---|---|---|
| Peak Plasma ACTH | 10 - 15 minutes | [6][9] |
| Peak Plasma Cortisol | 30 - 60 minutes | [6][9] |
| Duration of ACTH Elevation (0.3 mcg/kg) | 4 hours | [9] |
| Duration of ACTH Elevation (3.0 mcg/kg) | 7 hours | [9] |
| Duration of ACTH Elevation (30 mcg/kg) | 8 hours | [9] |
| Second Lower Peak (Biphasic Response) | 2 - 3 hours |[10][11] |
Experimental Protocols
Corticorelin Stimulation Test
This test is primarily used to differentiate between pituitary (Cushing's disease) and ectopic sources of ACTH in patients with ACTH-dependent hypercortisolism.[9][11]
Objective: To assess the responsiveness of the pituitary corticotrophs to CRH stimulation.
Materials:
-
This compound for injection (e.g., ACTHREL®)
-
Sterile saline for reconstitution
-
Intravenous catheter
-
Blood collection tubes (e.g., heparinized tubes)
-
Centrifuge
-
Assay kits for ACTH and cortisol
Procedure:
-
Patient Preparation: The patient should be in a resting state. Certain medications may need to be withheld prior to the test; consult specific clinical guidelines.
-
Baseline Sampling: Insert an intravenous catheter. At -15 minutes and immediately before injection (time 0), draw blood samples to determine baseline plasma ACTH and cortisol levels.[11]
-
Reconstitution and Administration: Reconstitute this compound according to the manufacturer's instructions. Administer a single intravenous dose of 1 mcg/kg body weight over 30-60 seconds.[9][11]
-
Post-Administration Sampling: Draw blood samples at 15, 30, and 60 minutes after administration.[11] Some protocols may include additional sampling points up to 120 minutes.
-
Sample Processing: Centrifuge the blood samples to separate the plasma. Store the plasma samples frozen until analysis.
-
Hormone Analysis: Measure plasma ACTH and cortisol concentrations using appropriate and validated assay methods.
Interpretation of Results:
-
Cushing's Disease (Pituitary Origin): An exaggerated increase in both plasma ACTH and cortisol levels is typically observed.[6][9]
-
Ectopic ACTH Syndrome: Little to no response in plasma ACTH and cortisol levels is expected.[6][9]
Conclusion
This compound is a powerful synthetic peptide that has significantly advanced our understanding and diagnostic capabilities related to the HPA axis. Its ability to potently and selectively stimulate the release of ACTH allows for a precise evaluation of pituitary corticotroph function. The detailed pharmacokinetic and pharmacodynamic data, coupled with standardized experimental protocols, provide a robust framework for its application in both clinical and research settings. The signaling pathways elucidated through its use continue to offer valuable insights into the molecular underpinnings of the stress response and related pathologies. This guide serves as a foundational resource for professionals seeking to utilize this compound in their work.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. An integrated map of corticotropin-releasing hormone signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. This compound | C205H339N59O63S | CID 16132344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. Endocrinology and the brain: corticotropin-releasing hormone signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ACTHREL ® (this compound for injection) [dailymed.nlm.nih.gov]
- 10. medlibrary.org [medlibrary.org]
- 11. mims.com [mims.com]
Ovine vs. Human Corticotropin-Releasing Hormone: A Technical Guide to Structural and Functional Disparities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Corticotropin-releasing hormone (CRH), a key regulator of the hypothalamic-pituitary-adrenal (HPA) axis, exhibits significant structural and functional differences between its ovine (oCRH) and human (hCRH) orthologs. While both are 41-amino acid peptides, seven residues differ, leading to profound variations in their interaction with the CRH-binding protein (CRH-BP), plasma half-life, and in vivo potency. This technical guide provides an in-depth analysis of these disparities, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows to inform research and therapeutic development.
Structural Differences: Amino Acid Sequence and Conformation
The primary structure of hCRH and oCRH differs by seven amino acids, predominantly located in the C-terminal region. These substitutions have significant implications for the peptides' secondary and tertiary structures, as well as their interactions with binding partners.
Human CRH has been shown to have a higher propensity for forming an α-helical conformation compared to oCRH under certain conditions.[1] This increased helicity may contribute to its higher affinity for the CRH receptor and CRH-BP.[1] Studies using circular dichroism, Fourier transform infrared spectroscopy, and NMR have revealed that in aqueous solutions, oCRH exists primarily as a monomer with limited regular structure, while hCRH displays a greater tendency for association, forming tetramers with a helical content of approximately 50%.[1]
Table 1: Amino Acid Sequence Comparison of Human vs. Ovine CRH
| Position | Human CRH (hCRH) | Ovine CRH (oCRH) |
| 22 | Glu | Lys |
| 23 | Glu | Gln |
| 25 | Ala | Glu |
| 38 | Gln | His |
| 39 | Ala | Asp |
| 40 | Asn | Ser |
| 41 | Arg | Gly |
Functional Differences: Receptor Binding, Binding Protein Interaction, and Biological Activity
The most striking functional divergence between hCRH and oCRH lies in their interaction with the CRH-binding protein (CRH-BP), a glycoprotein (B1211001) that modulates CRH bioactivity.
CRH Receptor Binding: Both hCRH and oCRH bind with similar high affinity to the principal CRH receptor, CRH-R1, which mediates the release of adrenocorticotropic hormone (ACTH) from the pituitary.[2] The affinity of CRH for its second receptor subtype, CRH-R2, is significantly lower.[2]
CRH-Binding Protein (CRH-BP) Interaction: Human CRH binds to hCRH-BP with high, subnanomolar affinity (IC50 = 0.5 nM).[2] In stark contrast, oCRH binds to hCRH-BP with a much lower affinity (IC50 = 470 nM).[2] This differential binding is a critical determinant of their biological activity in humans. The CRH-BP effectively sequesters hCRH in the plasma, limiting its bioavailability, whereas oCRH remains largely unbound and free to interact with CRH receptors.[2][3]
In Vivo Potency and Half-Life: The differential interaction with CRH-BP directly impacts the plasma half-life and potency of the two peptides in humans. Ovine CRH has a significantly longer plasma half-life in humans compared to hCRH.[3][4] This prolonged presence in the circulation leads to a more potent and sustained stimulation of ACTH and cortisol secretion.[5][6] In man, oCRH administration resulted in an 8.1-fold rise in ACTH, whereas hCRH produced a significantly smaller 4.4-fold increase.[3]
Table 2: Comparative Pharmacokinetics and Potency in Humans
| Parameter | Human CRH (hCRH) | Ovine CRH (oCRH) | Reference |
| Plasma Half-life (in humans) | 30.5 ± 3.3 min | 42.8 ± 6.4 min | [3] |
| Binding Affinity to hCRH-BP (IC50) | 0.5 nM | 470 nM | [2] |
| Binding Affinity to CRH-R1 (IC50) | ~1-1.6 nM | ~1-1.6 nM | [2] |
| ACTH Fold Increase (in humans) | 4.4-fold | 8.1-fold | [3] |
Experimental Protocols
Radioimmunoassay (RIA) for CRH, ACTH, and Cortisol
Objective: To quantify the concentration of CRH, ACTH, and cortisol in plasma samples.
Methodology:
-
Sample Collection and Preparation: Blood samples are collected in chilled tubes containing EDTA and aprotinin (B3435010) to prevent peptide degradation.[7] Plasma is separated by centrifugation and stored at -80°C until assay.
-
Assay Principle: A known quantity of radiolabeled hormone (e.g., ¹²⁵I-CRH) is mixed with a limited amount of specific antibody. Unlabeled hormone in the sample or standard competes with the radiolabeled hormone for antibody binding sites.
-
Procedure:
-
A standard curve is generated using known concentrations of the unlabeled hormone.
-
Plasma samples and standards are incubated with the specific antibody and radiolabeled hormone.
-
The antibody-bound hormone is separated from the free hormone (e.g., by precipitation with a second antibody).
-
The radioactivity of the bound fraction is measured using a gamma counter.
-
-
Data Analysis: The concentration of the hormone in the samples is determined by comparing the degree of inhibition of radiolabeled hormone binding to the standard curve.
Radioligand Binding Assay for Receptor and Binding Protein Affinity
Objective: To determine the binding affinity (Kd or IC50) of hCRH and oCRH to CRH receptors and CRH-BP.
Methodology:
-
Membrane/Protein Preparation: Cell membranes expressing the CRH receptor or purified CRH-BP are prepared.
-
Assay Principle: A radiolabeled ligand (e.g., ¹²⁵I-Sauvagine or ¹²⁵I-Tyr-oCRH) is used to label the receptor or binding protein. Unlabeled ligands (hCRH, oCRH) compete for binding in a concentration-dependent manner.
-
Procedure:
-
Saturation Binding (to determine Kd and Bmax): Increasing concentrations of the radioligand are incubated with the membrane/protein preparation until equilibrium is reached.
-
Competition Binding (to determine IC50): A fixed concentration of radioligand is incubated with the membrane/protein preparation in the presence of increasing concentrations of the unlabeled competitor (hCRH or oCRH).
-
Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is quantified by scintillation counting.
-
-
Data Analysis: Non-linear regression analysis is used to fit the data to appropriate binding models to determine Kd, Bmax, and IC50 values.
In Vivo Bioassay: CRH Stimulation Test in Humans
Objective: To assess the in vivo potency of hCRH and oCRH in stimulating the HPA axis.
Methodology:
-
Subject Recruitment: Healthy volunteers are recruited after obtaining informed consent.
-
Study Design: A randomized, double-blind, placebo-controlled crossover design is often employed. Each subject receives an intravenous (IV) bolus injection of hCRH, oCRH, or placebo on separate occasions.[4][5]
-
Procedure:
-
An indwelling intravenous cannula is inserted for blood sampling.
-
Baseline blood samples are collected.
-
The assigned treatment (e.g., 100 µg of hCRH or oCRH) is administered as an IV bolus.[4][5]
-
Blood samples are collected at regular intervals (e.g., 15, 30, 60, 90, 120 minutes) post-injection.[5][8]
-
-
Hormone Measurement: Plasma concentrations of ACTH and cortisol are measured using radioimmunoassay (as described in 3.1).
-
Data Analysis: The peak, incremental, and area under the curve (AUC) responses for ACTH and cortisol are calculated and compared between treatment groups.
Visualizations
Caption: CRH signaling pathway and the differential role of CRH-BP.
References
- 1. Conformational differences of ovine and human corticotropin releasing hormone. A CD, IR, NMR and dynamic light scattering study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. joe.bioscientifica.com [joe.bioscientifica.com]
- 4. Corticotropin-releasing hormone (CRH) is a respiratory stimulant in humans: a comparative study of human and ovine CRH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparison of the effects of human and ovine corticotropin-releasing hormone on the pituitary-adrenal axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential effects of ovine and human corticotrophin-releasing factor in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioassay Research Methodology: Measuring CRH in Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sex differences in cortisol response to Corticotropin Releasing Hormone challenge over puberty: Pittsburgh Pediatric Neurobehavioral Studies - PMC [pmc.ncbi.nlm.nih.gov]
Corticorelin Ovine Triflutate: A Technical Guide to Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the receptor binding affinity of Corticorelin Ovine Triflutate. This compound is a synthetic peptide identical to ovine corticotropin-releasing hormone (oCRH) and is a potent stimulator of adrenocorticotropic hormone (ACTH) release from the anterior pituitary gland.[1][2][3] Its primary mechanism of action involves binding to corticotropin-releasing factor (CRF) receptors, predominantly the CRF1 receptor subtype, initiating a signaling cascade that plays a crucial role in the hypothalamic-pituitary-adrenal (HPA) axis.[3][4] This document details the quantitative binding data, experimental protocols for assessing binding affinity, and the associated signaling pathways.
Quantitative Receptor Binding Affinity
The binding affinity of this compound, or its active component ovine corticotropin-releasing factor (oCRF), to the CRF1 receptor has been characterized in several studies. The data is typically presented as the dissociation constant (Kd) or the pKd (-logKd). A lower Kd value and a higher pKd value indicate a stronger binding affinity.
| Ligand | Receptor | Species | Cell Line/Tissue | Binding Parameter | Value | Reference |
| Ovine Corticotropin-Releasing Factor | CRF1 | Human | - | pKd | 7.2 - 8.9 | IUPHAR/BPS Guide to PHARMACOLOGY |
| Ovine Corticotropin-Releasing Factor | oCRF1 | Ovine | COS-7 Cells | Kd | 2.5 ± 1.6 nM | (Myers et al., 1998) |
| 125I-Tyr-oCRH | CRF Binding Sites | Ovine | Fetal Sheep Anterior Pituitary | Kd | ~1 nmol/l | (Challis et al., 1992)[5] |
Signaling Pathway
Upon binding of this compound to the CRF1 receptor, a conformational change is induced in the receptor, which activates a coupled Gs alpha subunit of a heterotrimeric G-protein. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates downstream target proteins, ultimately leading to the synthesis and release of ACTH from the anterior pituitary corticotrophs.
References
- 1. This compound | C205H339N59O63S | CID 16132344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. Characteristics and developmental changes of corticotrophin-releasing hormone-binding sites in the fetal sheep anterior pituitary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
Endogenous vs. Synthetic Corticotropin-Releasing Hormone: A Technical Guide to Physiological Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Corticotropin-releasing hormone (CRH) is a neuropeptide that plays a central role in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis and the systemic response to stress. While endogenous CRH orchestrates a complex array of physiological and behavioral responses, synthetic CRH analogues have become invaluable tools in both clinical diagnostics and research. This technical guide provides an in-depth comparison of the physiological effects of endogenous and synthetic CRH, with a focus on their molecular interactions, signaling pathways, and systemic consequences. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the experimental methodologies used to elucidate the distinct and overlapping actions of these peptides.
Introduction
Endogenous corticotropin-releasing hormone (CRH) is a 41-amino acid peptide primarily synthesized and secreted by the paraventricular nucleus of the hypothalamus.[1] Its release into the hypophyseal portal system triggers the secretion of adrenocorticotropic hormone (ACTH) from the anterior pituitary, which in turn stimulates the adrenal cortex to produce glucocorticoids.[1] Beyond its pivotal role in the HPA axis, endogenous CRH functions as a neurotransmitter in extra-hypothalamic brain regions, influencing anxiety, depression, and various autonomic functions.
Synthetic CRH, including human CRH (hCRH) and ovine CRH (oCRH), are widely used in clinical and research settings.[2][3] These synthetic peptides are instrumental in diagnostic procedures such as the CRH stimulation test to evaluate HPA axis integrity.[2][3] Understanding the similarities and differences in the physiological effects of endogenous and synthetic CRH is critical for the accurate interpretation of experimental data and the development of novel therapeutics targeting the CRH system.
Molecular and Pharmacokinetic Profiles
The physiological effects of CRH are dictated by its interaction with two major G-protein coupled receptors, CRH receptor type 1 (CRHR1) and CRH receptor type 2 (CRHR2), and its pharmacokinetic properties.[4]
Receptor Binding Affinity
Endogenous human CRH exhibits a high affinity for CRHR1 and a lower affinity for CRHR2.[4] Synthetic analogues, such as ovine CRH, also bind with high affinity to CRHR1.[5] The subtle differences in their amino acid sequences can influence their binding kinetics and receptor interaction.
| Ligand | Receptor | Binding Affinity (IC50) | Reference |
| Human/Rat CRH | CRHR1 | ~1-1.6 nM | [5] |
| Ovine CRH | CRHR1 | ~1-1.6 nM | [5] |
| Human/Rat CRH | CRH-Binding Protein | ~0.5 nM | [5] |
| Ovine CRH | CRH-Binding Protein | ~470 nM | [5] |
Pharmacokinetics
A key differentiator between endogenous and synthetic CRH, particularly between human and ovine forms, is their plasma half-life. This is largely attributed to their interaction with the CRH-binding protein (CRH-BP), which binds human CRH with high affinity but has a much lower affinity for ovine CRH.[5] This leads to a longer duration of action for ovine CRH in humans.[6]
| Peptide | Plasma Half-life (in humans) | Key Influencing Factor | Reference(s) |
| Endogenous Human CRH | ~4 minutes | Rapid clearance and binding to CRH-BP | [7] |
| Synthetic Human CRH | Shorter duration of action | Binding to CRH-BP | [6] |
| Synthetic Ovine CRH | Longer duration of action | Low affinity for human CRH-BP | [6][8] |
Signaling Pathways
Upon binding to its receptors, CRH activates multiple intracellular signaling cascades, primarily through G-protein coupling. The specific pathway activated can be cell-type dependent.
Gs-cAMP-PKA Pathway
The canonical signaling pathway for CRH involves the activation of Gαs, leading to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the activation of Protein Kinase A (PKA).[4][9] PKA then phosphorylates downstream targets, including transcription factors like CREB, which ultimately leads to the synthesis and secretion of ACTH in pituitary corticotrophs.[9]
CRH Gs-cAMP-PKA Signaling Pathway.
Gq-PLC-PKC Pathway
In certain cell types, CRH receptors can couple to Gαq, activating Phospholipase C (PLC).[4] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC), leading to a diverse range of cellular responses.[9]
CRH Gq-PLC-PKC Signaling Pathway.
Systemic Physiological Effects
The administration of synthetic CRH allows for the direct observation of its systemic effects, which are presumed to mirror those of endogenous CRH released during a stress response.
Hypothalamic-Pituitary-Adrenal (HPA) Axis Activation
Both endogenous and synthetic CRH potently stimulate the HPA axis. The intravenous administration of synthetic CRH leads to a rapid increase in plasma ACTH, followed by a rise in cortisol levels. Ovine CRH generally produces a more prolonged and greater ACTH response compared to human CRH in human subjects.[6][10]
| Parameter | Response to Synthetic CRH (1 µg/kg IV) | Reference(s) |
| Plasma ACTH | Peak increase of 2- to 4-fold within 30-60 minutes | [2] |
| Plasma Cortisol | Peaks at >20 µg/dL within 30-60 minutes | [2] |
Cardiovascular and Autonomic Effects
CRH administration can induce cardiovascular effects, including flushing of the face and neck, and hypotension, which are thought to be mediated by the activation of CRHR2 on blood vessels.[3]
Experimental Protocols
The study of endogenous and synthetic CRH relies on a variety of in vivo and in vitro experimental protocols.
In Vivo: The CRH Stimulation Test
This is a cornerstone diagnostic test to assess the integrity of the HPA axis.
Protocol:
-
Patient Preparation: The patient should be fasting for at least four hours and remain in a supine position.[3]
-
Baseline Sampling: Blood samples are collected at -15 and 0 minutes before CRH administration for baseline ACTH and cortisol measurements.[2][3]
-
CRH Administration: Synthetic human or ovine CRH is administered intravenously as a bolus at a dose of 1.0 µg/kg body weight over 30 seconds.[2][3]
-
Post-infusion Sampling: Blood samples are collected at 15, 30, 45, 60, 90, and 120 minutes after CRH injection for ACTH and cortisol measurement.[2][3]
Workflow for the CRH Stimulation Test.
In Vitro: Receptor Binding and Functional Assays
In vitro assays are crucial for characterizing the interaction of CRH and its analogues with their receptors and for screening potential therapeutic agents.
Receptor Binding Assay Protocol:
-
Membrane Preparation: Cell membranes expressing the CRH receptor of interest are prepared from cultured cells.
-
Binding Reaction: Membranes are incubated with a radiolabeled CRH analogue (e.g., [¹²⁵I]Tyr-CRH) and varying concentrations of the unlabeled test compound (endogenous or synthetic CRH).[11]
-
Separation and Detection: Bound and free radioligand are separated, and the radioactivity of the bound fraction is measured to determine the binding affinity (IC50) of the test compound.[11]
cAMP Functional Assay Protocol:
-
Cell Culture: Cells expressing the CRH receptor are cultured in a multi-well plate.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of a CRH antagonist or test compound.[11]
-
Agonist Stimulation: A fixed concentration of CRH (agonist) is added to stimulate the cells.[11]
-
cAMP Measurement: Intracellular cAMP levels are measured using techniques such as ELISA or HTRF to determine the ability of the test compound to inhibit CRH-induced signaling.[11]
Conclusion
Endogenous and synthetic CRH share fundamental physiological effects, primarily mediated through the activation of CRHR1 and the subsequent stimulation of the HPA axis. However, significant differences in their pharmacokinetic profiles, largely due to differential binding to CRH-BP, result in distinct durations of action. Synthetic CRH, particularly the ovine variant, serves as a potent and long-acting tool for the diagnostic evaluation of the HPA axis. A thorough understanding of the nuances between endogenous and synthetic CRH, from molecular interactions to systemic effects, is paramount for advancing our knowledge of stress physiology and developing targeted therapies for stress-related disorders. The experimental protocols detailed herein provide a framework for the continued investigation of this critical neuroendocrine system.
References
- 1. news-medical.net [news-medical.net]
- 2. labcorp.com [labcorp.com]
- 3. mft.nhs.uk [mft.nhs.uk]
- 4. An integrated map of corticotropin-releasing hormone signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Differential effects of ovine and human corticotrophin-releasing factor in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Corticotropin Releasing Hormone And The Immune/Inflammatory Response - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. A comparison of the clearance of ovine and human corticotrophin-releasing hormone (CRH) in man and sheep: a possible role for CRH-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. A comparison of the effects of human and ovine corticotropin-releasing hormone on the pituitary-adrenal axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for In Vivo Use of Corticorelin Ovine Triflutate in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corticorelin Ovine Triflutate, a synthetic analog of ovine corticotropin-releasing hormone (oCRH), is a potent stimulator of adrenocorticotropic hormone (ACTH) release from the anterior pituitary.[1][2][3] This, in turn, stimulates the adrenal cortex to produce cortisol (or corticosterone (B1669441) in rats). Its primary application in preclinical research involving rats is to investigate the functionality of the hypothalamic-pituitary-adrenal (HPA) axis and to model stress-related conditions. These notes provide detailed protocols for the in vivo administration of this compound in rats, data presentation guidelines, and a summary of its signaling pathways.
Data Presentation: Quantitative Summary
The following tables summarize common dosage ranges and expected physiological responses based on the route of administration.
Table 1: Recommended Dosage Ranges for this compound in Rats
| Route of Administration | Dosage Range | Notes | Reference(s) |
| Intravenous (IV) | 0.75 nmol/h (infusion) | Continuous infusion for sustained HPA axis stimulation. | [4] |
| 0.75 nmol (bolus) | Rapid and transient stimulation of ACTH and oxytocin (B344502). | [5][6] | |
| 1 mcg/kg (bolus) | Standard dose for assessing HPA axis responsiveness. | [7][8] | |
| Subcutaneous (SC) | 0.075 - 0.75 nmol/h | For prolonged, continuous exposure to elevate ACTH and corticosterone. | [4] |
| 75 nmol | High dose used to investigate effects on reproductive functions. | [9] | |
| Intracerebroventricular (ICV) | 0.015 - 1.5 nmol | For central nervous system effects, such as inhibition of LH secretion. | [9] |
| 0.75 nmol | To study central effects on hormone release like oxytocin. | [5][6] |
Table 2: Expected Physiological Responses in Rats
| Parameter | Route of Administration | Dosage | Expected Response | Time Course | Reference(s) |
| ACTH | IV | 0.75 nmol/h | Sustained elevation | Peak within 90 mins, then sustained above baseline | [4] |
| IV | 1 mcg/kg | Rapid increase | Peak between 15-60 minutes | [7] | |
| SC | 0.075 - 0.75 nmol/h | Sustained elevation | Elevated for the duration of administration | [4] | |
| Corticosterone | IV | 0.75 nmol/h | Sustained elevation | Peak within 90 mins, then sustained above baseline | [4] |
| IV | 1 mcg/kg | Rapid increase | Peak between 30-120 minutes | [7] | |
| SC | 0.075 - 0.75 nmol/h | Sustained elevation | Elevated for the duration of administration | [4] | |
| Luteinizing Hormone (LH) | ICV | 0.015 - 1.5 nmol | Dose-related inhibition | Rapid and prolonged | [9] |
| Oxytocin (OT) | ICV | 0.75 nmol | 3.4 to 4-fold increase | Measured at 5 minutes post-injection | [5][6] |
| IV | 0.75 nmol | 2 to 4-fold increase | Similar to ICV administration | [6] |
Experimental Protocols
Protocol 1: Intravenous (IV) Bolus Administration for HPA Axis Testing
Objective: To assess the responsiveness of the pituitary-adrenal axis.
Materials:
-
This compound
-
Sterile 0.9% Sodium Chloride (NaCl) solution for injection
-
Appropriate syringes and needles (e.g., 27-30 gauge)
-
Animal restraining device (optional, but recommended for tail vein injections)
-
Blood collection tubes (e.g., EDTA-coated for plasma)
Procedure:
-
Reconstitution: Aseptically reconstitute the lyophilized this compound with sterile 0.9% NaCl. A common concentration for reconstitution is 50 mcg/mL.[8] To avoid bubble formation, gently roll the vial to dissolve the powder; do not shake.[7][8]
-
Animal Preparation: Acclimatize rats to handling and the experimental environment to minimize baseline stress. For serial blood sampling, surgical implantation of a catheter (e.g., in the jugular vein) is recommended to avoid the stress of repeated venipuncture.
-
Dosing: The standard testing dose is 1 mcg/kg.[7][8] Administer the calculated volume as an intravenous bolus injection, typically into the lateral tail vein. The injection should be given over 30 seconds to reduce the risk of adverse effects such as hypotension.[3][7]
-
Blood Sampling:
-
Collect a baseline blood sample 15 minutes before and immediately prior to the injection.[8]
-
Collect subsequent blood samples at 15, 30, and 60 minutes post-injection to measure ACTH and corticosterone levels.[8] Plasma ACTH levels are expected to peak between 15 and 60 minutes, while corticosterone peaks between 30 and 120 minutes.[7]
-
-
Sample Processing: Centrifuge blood samples to separate plasma and store at -80°C until analysis by ELISA or other appropriate immunoassay.
Protocol 2: Continuous Subcutaneous (SC) Infusion for Chronic HPA Axis Activation
Objective: To induce a state of sustained HPA axis activation.
Materials:
-
This compound
-
Sterile 0.9% NaCl solution
-
Osmotic minipumps
-
Surgical instruments for implantation
Procedure:
-
Reconstitution and Pump Loading: Reconstitute this compound in sterile 0.9% NaCl to the desired concentration based on the minipump's flow rate and the target daily dose (e.g., 0.075 or 0.75 nmol/h).[4] Load the osmotic minipumps with the solution according to the manufacturer's instructions.
-
Surgical Implantation: Anesthetize the rat. Make a small incision in the skin on the back, between the scapulae. Create a subcutaneous pocket and insert the loaded osmotic minipump. Close the incision with sutures or surgical staples.
-
Post-Operative Care: Provide appropriate post-operative analgesia and monitor the animal for recovery.
-
Experimental Period: The infusion will proceed for the lifespan of the minipump (e.g., 7, 14, or 28 days). This method results in sustained elevations of plasma ACTH and corticosterone levels.[4]
-
Endpoint Measurement: At the end of the experimental period, collect blood and tissues for analysis as required by the study design.
Protocol 3: Intracerebroventricular (ICV) Injection for Central Effects
Objective: To investigate the central effects of this compound on behavior and neuroendocrine function.
Materials:
-
This compound
-
Sterile artificial cerebrospinal fluid (aCSF)
-
Stereotaxic apparatus
-
Cannula and injection system
-
Surgical instruments for cannula implantation
Procedure:
-
Cannula Implantation: Anesthetize the rat and place it in a stereotaxic frame. Surgically implant a guide cannula into a lateral ventricle using appropriate stereotaxic coordinates. Allow the animal to recover for at least one week.
-
Solution Preparation: Dissolve this compound in sterile aCSF to the desired concentration. Doses typically range from 0.015 to 1.5 nmol.[9]
-
Injection: Gently restrain the conscious rat. Insert the injection cannula through the guide cannula into the lateral ventricle. Infuse the desired volume of the this compound solution over a period of 1-2 minutes to allow for distribution within the ventricle.
-
Behavioral or Physiological Assessment: Following the injection, perform behavioral tests or collect physiological measurements according to the experimental design. For example, to study effects on oxytocin, blood can be collected 5 minutes after treatment.[5][6]
Signaling Pathways and Experimental Workflows
Corticotropin-releasing hormone (CRH) and its analogs, like this compound, exert their effects by binding to two main types of G-protein coupled receptors: CRF1 and CRF2.[10][11] The activation of these receptors triggers several intracellular signaling cascades.
Caption: this compound signaling via the CRF1 receptor and Gs-protein pathway.
Caption: A typical experimental workflow for in vivo studies in rats.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound | C205H339N59O63S | CID 16132344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ACTHREL ® (this compound for injection) [dailymed.nlm.nih.gov]
- 4. Effect of the long-term administration of corticotropin-releasing factor on the pituitary-adrenal and pituitary-gonadal axis in the male rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Central administration of corticotropin-releasing factor modulates oxytocin secretion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. mims.com [mims.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Corticotropin-releasing factor signaling and visceral response to stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols: Corticorelin Ovine Triflutate for Primary Pituitary Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corticorelin Ovine Triflutate is a synthetic peptide analogue of ovine corticotropin-releasing hormone (oCRH). It is a potent secretagogue of adrenocorticotropic hormone (ACTH) from the anterior pituitary gland.[1][2] In research and drug development, this compound is a critical tool for studying the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, investigating pituitary disorders, and screening for compounds that modulate ACTH secretion. Primary pituitary cell cultures provide an excellent in vitro model system to study the direct effects of substances on pituitary endocrine cells, preserving the complex interactions between different cell types.
These application notes provide detailed protocols for the use of this compound in primary ovine pituitary cell culture, including cell isolation and culture, stimulation of ACTH secretion, and assessment of cellular responses.
Mechanism of Action
This compound exerts its effects by binding to and activating corticotropin-releasing hormone receptor 1 (CRHR1), a G-protein coupled receptor located on the surface of pituitary corticotrophs.[3] This binding initiates a cascade of intracellular signaling events, primarily through the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA).[4][5][6] PKA, in turn, phosphorylates various downstream targets, leading to the synthesis and secretion of ACTH. Other signaling pathways, including the phospholipase C (PLC)/inositol trisphosphate (IP3)/diacylglycerol (DAG) pathway and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, are also involved in mediating the full biological response to CRH.[3][7]
Data Presentation
This compound Dose-Response on ACTH Secretion
The following table summarizes the dose-dependent effect of this compound on ACTH secretion from primary ovine pituitary cell cultures. Cells were treated with increasing concentrations of this compound for 18 hours.
| This compound Concentration (M) | Mean ACTH Secretion (ng/mL) ± SEM | Fold Increase over Basal |
| 0 (Basal) | 1.5 ± 0.2 | 1.0 |
| 1 x 10⁻⁹ | 4.5 ± 0.5 | 3.0 |
| 1 x 10⁻⁸ | 8.2 ± 0.9 | 5.5 |
| 1 x 10⁻⁷ | 12.6 ± 1.3 | 8.4 |
| 1 x 10⁻⁶ | 15.1 ± 1.8 | 10.1 |
Data are representative and synthesized from in vitro studies on ovine fetal pituitary cells.[8][9] Actual values may vary depending on experimental conditions.
Time-Course of this compound-Stimulated ACTH Secretion
The following table illustrates a typical time-course of ACTH secretion from primary pituitary cells following stimulation with a single dose of this compound (1 x 10⁻⁷ M).
| Time Post-Stimulation | Mean ACTH Secretion (ng/mL) ± SEM |
| 0 min (Basal) | 1.2 ± 0.1 |
| 15 min | 5.8 ± 0.6 |
| 30 min | 9.5 ± 1.1 |
| 60 min | 12.3 ± 1.5 |
| 120 min | 10.1 ± 1.2 |
| 240 min | 6.2 ± 0.7 |
Data are representative and synthesized from in vitro and in vivo studies.[10][11] The peak response is typically observed between 60 and 120 minutes.
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Ovine Anterior Pituitary Cells
Materials:
-
Fresh ovine pituitary glands
-
Hanks' Balanced Salt Solution (HBSS), sterile
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Horse Serum (HS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Trypsin (0.25%)
-
DNase I
-
Collagenase Type II
-
Cell strainer (70 µm)
-
Culture plates (24-well or 48-well)
-
Laminin or Poly-D-Lysine coated plates (optional, for enhanced attachment)
Procedure:
-
Aseptically dissect the anterior pituitary from the posterior and intermediate lobes in a sterile petri dish containing ice-cold HBSS.
-
Mince the anterior pituitary tissue into small fragments (approximately 1 mm³) using sterile scalpels.
-
Wash the tissue fragments three times with sterile HBSS by gentle centrifugation (200 x g for 5 minutes) and resuspension.
-
Incubate the tissue fragments in a solution of 0.25% trypsin and 100 U/mL DNase I in HBSS for 20-30 minutes at 37°C with gentle agitation.
-
Neutralize the trypsin by adding an equal volume of DMEM containing 10% FBS.
-
Further dissociate the tissue by gentle trituration through a series of fire-polished Pasteur pipettes with decreasing bore sizes.
-
Filter the cell suspension through a 70 µm cell strainer to remove any remaining tissue clumps.
-
Centrifuge the cell suspension at 200 x g for 10 minutes.
-
Resuspend the cell pellet in complete culture medium (DMEM supplemented with 10% FBS, 2.5% HS, and 1% Penicillin-Streptomycin).
-
Determine cell viability and concentration using a hemocytometer and Trypan Blue exclusion assay (see Protocol 4).
-
Seed the cells at a density of 2-5 x 10⁵ cells/well in 24-well plates.
-
Incubate the cells at 37°C in a humidified atmosphere of 5% CO₂. Allow the cells to adhere and recover for 48-72 hours before experimental treatments.
Protocol 2: this compound Stimulation of ACTH Secretion
Materials:
-
Primary ovine pituitary cell culture (from Protocol 1)
-
This compound stock solution (dissolved in sterile, nuclease-free water or appropriate buffer)
-
Serum-free DMEM
-
Phosphate-Buffered Saline (PBS), sterile
Procedure:
-
After the initial 48-72 hour culture period, gently aspirate the culture medium from the wells.
-
Wash the cells twice with sterile PBS to remove any residual serum.
-
Add serum-free DMEM to each well and incubate for at least 4 hours to allow the cells to equilibrate and to reduce basal ACTH secretion.
-
Prepare serial dilutions of this compound in serum-free DMEM to achieve the desired final concentrations (e.g., 10⁻¹⁰ M to 10⁻⁶ M).
-
Aspirate the serum-free medium and add the this compound solutions to the respective wells. Include a vehicle control (serum-free DMEM without Corticorelin).
-
For dose-response experiments, incubate the cells for a fixed period (e.g., 4-18 hours).
-
For time-course experiments, treat the cells with a single concentration of this compound and collect the supernatant at different time points (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
At the end of the incubation period, collect the cell culture supernatant from each well.
-
Centrifuge the supernatant at 1000 x g for 10 minutes to pellet any detached cells and debris.
-
Store the clarified supernatant at -20°C or -80°C until ACTH measurement.
Protocol 3: Measurement of ACTH Secretion by ELISA
Materials:
-
Ovine ACTH ELISA kit
-
Cell culture supernatants (from Protocol 2)
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions provided with the ovine ACTH ELISA kit.
-
Briefly, this typically involves adding standards and samples to the wells of a microplate pre-coated with an anti-ACTH antibody.
-
A biotinylated detection antibody is then added, followed by a streptavidin-HRP conjugate.
-
A substrate solution is added, and the color development is proportional to the amount of ACTH present.
-
The reaction is stopped, and the absorbance is measured at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of ACTH in the samples by comparing their absorbance to the standard curve.
Protocol 4: Cell Viability Assay
A. Trypan Blue Exclusion Assay
Materials:
-
Trypan Blue solution (0.4%)
-
Hemocytometer
-
Microscope
Procedure:
-
Prepare a single-cell suspension of the primary pituitary cells.
-
Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution (e.g., 10 µL of cells + 10 µL of Trypan Blue).[8]
-
Incubate for 1-2 minutes at room temperature.
-
Load the mixture into a hemocytometer.
-
Under a microscope, count the number of viable (unstained) and non-viable (blue-stained) cells.
-
Calculate the percentage of viable cells: % Viability = (Number of viable cells / Total number of cells) x 100.[8]
B. MTT Assay
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
After the experimental treatment, add 10 µL of MTT solution to each well of a 96-well plate (or a proportional volume for other plate formats).[11][12]
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11][12]
-
Incubate the plate at room temperature for at least 2 hours in the dark, with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Visualizations
Caption: Experimental Workflow Diagram.
References
- 1. Hypothalamic peptide regulation of ACTH secretion from sheep pituitary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The ovine corticotropin-releasing hormone (CRH) stimulation test is superior to the human CRH stimulation test for the diagnosis of Cushing's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Corticotropin-releasing hormone links pituitary adrenocorticotropin gene expression and release during adrenal insufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hormonal control of adrenocortical cell proliferation. Desensitization to ACTH and interaction between ACTH and fibroblast growth factor in bovine adrenocortical cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Corticotropin positively regulates its own receptors and cAMP response in cultured bovine adrenal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chronic administration of corticotropin-releasing factor increases pituitary corticotroph number - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of 3 day infusion of ACTH or CRF on the pituitary-adrenal axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CRH and AVP-induced changes in synthesis and release of ACTH from the ovine fetal pituitary in vitro: negative influences of cortisol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro stimulation and inhibition of adrenocorticotropin release by pituitary cells from ovine fetuses and lambs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The time-course of ACTH stimulation of cortisol synthesis by the immature ovine foetal adrenal gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. madbarn.com [madbarn.com]
- 12. Effect of adrenocorticotrophic hormone (ACTH1-24) on ovine pituitary gland responsiveness to exogenous pulsatile GnRH and oestradiol-induced LH release in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Corticorelin Ovine Triflutate for Rodent Stress Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Corticorelin Ovine Triflutate, a synthetic analog of ovine corticotropin-releasing factor (CRF), for inducing and studying stress responses in rodent models. This document outlines recommended dosages, administration protocols, and expected physiological and behavioral outcomes, facilitating the design and execution of robust and reproducible preclinical stress research.
Introduction
This compound is a potent secretagogue of adrenocorticotropic hormone (ACTH) from the anterior pituitary, initiating the hypothalamic-pituitary-adrenal (HPA) axis cascade, a cornerstone of the physiological stress response.[1] Its administration in rodents serves as a reliable pharmacological model to investigate the neurobiological mechanisms of stress and to screen potential therapeutic agents for stress-related disorders. The choice of dosage and administration route is critical and depends on the specific research question, the rodent species, and the desired stress response profile.
Quantitative Data Summary
The following tables summarize dosages of corticorelin administered through various routes in rats and mice, as reported in peer-reviewed literature. These values can serve as a starting point for experimental design, though optimal doses may require validation within a specific laboratory context.
Table 1: this compound Dosage in Rat Stress Studies
| Administration Route | Dosage Range | Species/Strain | Observed Effects | Reference |
| Intracerebroventricular (ICV) | 0.015 - 1.5 nmol | Female Rats (Gonadectomized) | Dose-related inhibition of Luteinizing Hormone (LH) secretion. | [2] |
| Intracerebroventricular (ICV) | 0.25 - 3.0 µg | Male Sprague Dawley Rats | Dose-dependent increase in corticosterone (B1669441) release and inhibition of food intake. A lower threshold for response was seen in previously stressed rats. | [3] |
| Subcutaneous (SC) | 15 - 75 nmol | Female Rats | Higher dose (75 nmol) inhibited ovulation. Lower doses were ineffective for this endpoint. Daily administration of 15 nmol disrupted pregnancy. | [2] |
| Intranasal (IN) | Not specified | General Rodent | Route described for substance administration. | [4] |
| Intramuscular (IM) | Not specified | General Rodent | Not a commonly recommended route for small rodents due to muscle mass. | [5] |
| Intraperitoneal (IP) | Not specified | General Rodent | A common route for systemic administration. | [6] |
Table 2: this compound Dosage in Mouse Stress Studies
| Administration Route | Dosage Range | Species/Strain | Observed Effects | Reference |
| Intracerebroventricular (ICV) | Not specified | General Mouse | ICV CRF administration has been shown to decrease floating in the forced swim test, in contrast to its effect in rats. | [7] |
| Intra-Nucleus Accumbens | 500 ng / 200 nl | Mice | Induced a conditioned place preference, suggesting an appetitive effect in naïve animals. This effect was reversed to aversive in severely stressed mice. | [8] |
| Intraperitoneal (IP) | 5 mg/kg (of Ostruthin) | ICR Mice | This dosage of a TREK-1 channel activator, not corticorelin, was used to study effects on stressed mice. | [9] |
Experimental Protocols
General Animal Handling and Acclimation
-
Acclimation: Upon arrival, house animals in a temperature and humidity-controlled vivarium with a 12-hour light/dark cycle for at least one week prior to any experimental procedures.[10] Provide ad libitum access to standard rodent chow and water.
-
Handling: Handle animals for several days before the experiment to minimize handling-induced stress.[8]
This compound Preparation and Administration
-
Reconstitution: Prepare this compound solution using sterile, pyrogen-free saline or artificial cerebrospinal fluid (aCSF) for central infusions. The vehicle should be appropriate for the administration route.
-
Administration Routes:
-
Intracerebroventricular (ICV) Injection: This route delivers corticorelin directly to the central nervous system.
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Surgically implant a guide cannula into the lateral ventricle. Allow for a recovery period of at least one week.
-
On the day of the experiment, gently restrain the animal and inject the corticorelin solution through the guide cannula.
-
-
Subcutaneous (SC) Injection: A common route for systemic administration.[5]
-
Manually restrain the rodent.
-
Lift the loose skin over the back of the neck to form a tent.
-
Insert the needle at the base of the tented skin and inject the solution.[6]
-
-
Intraperitoneal (IP) Injection: Another common systemic route.
-
Restrain the animal to expose the abdomen.
-
Insert the needle into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.[6]
-
-
Post-Administration Monitoring and Behavioral Assays
-
Physiological Monitoring: Collect blood samples at specified time points post-injection to measure plasma corticosterone and ACTH levels.[1]
-
Behavioral Testing: Conduct behavioral assays to assess anxiety-like behavior, depressive-like behavior, and locomotor activity. Common tests include:
Visualizations
Signaling Pathway
Caption: Corticorelin (CRF) signaling pathway via the CRF1 receptor.
Experimental Workflow
Caption: Typical experimental workflow for a rodent stress study.
Dose-Response Relationship
References
- 1. This compound | C205H339N59O63S | CID 16132344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Repeated restraint stress lowers the threshold for response to third ventricle CRF administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fvtm.stafpu.bu.edu.eg [fvtm.stafpu.bu.edu.eg]
- 5. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. Effects of acute and chronic stressors and CRF in rat and mouse tests for depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Severe stress switches CRF action in the nucleus accumbens from appetitive to aversive - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of chronic administration of ostruthin on depression-like behavior in chronically stressed mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. digitalcommons.wayne.edu [digitalcommons.wayne.edu]
Application Notes and Protocols for the Use of Corticorelin Ovine Triflutate in the Study of Adrenal Insufficiency
Introduction
Adrenal insufficiency is a condition characterized by the inadequate production of steroid hormones, primarily cortisol, from the adrenal cortex.[1] This can result from a disorder of the adrenal glands themselves (primary adrenal insufficiency or Addison's disease), a deficiency in pituitary adrenocorticotropic hormone (ACTH) production (secondary adrenal insufficiency), or a lack of hypothalamic corticotropin-releasing hormone (CRH) (tertiary adrenal insufficiency).[1][2] The accurate diagnosis and differentiation of these conditions are critical for appropriate patient management.
Corticorelin Ovine Triflutate, a synthetic analog of ovine corticotropin-releasing hormone (oCRH), is a potent stimulator of ACTH release from the anterior pituitary gland.[3][4] Its administration serves as a valuable diagnostic tool for evaluating the integrity of the hypothalamic-pituitary-adrenal (HPA) axis.[5][6] By measuring the subsequent ACTH and cortisol responses, researchers and clinicians can differentiate between primary, secondary, and tertiary adrenal insufficiency and distinguish pituitary-dependent Cushing's disease from ectopic ACTH syndrome.[7][8][9] These application notes provide detailed protocols for the use of this compound in a research and clinical setting.
Principle of the Assay
The Corticorelin stimulation test assesses the functional capacity of the anterior pituitary's corticotroph cells to secrete ACTH. When this compound is administered intravenously, it binds to CRH receptors on the corticotrophs, stimulating the synthesis and release of ACTH into the bloodstream.[6][10] The released ACTH then travels to the adrenal cortex and stimulates the production and secretion of cortisol.[3][4]
The pattern of ACTH and cortisol response to this stimulation provides insights into the location of the HPA axis defect:
-
Primary Adrenal Insufficiency: The pituitary is functional and responds to CRH with a robust ACTH release (from an already high baseline), but the adrenal glands are unable to produce cortisol.[8]
-
Secondary Adrenal Insufficiency: The pituitary corticotrophs are dysfunctional and fail to produce ACTH in response to the CRH stimulation.[7][8]
-
Tertiary Adrenal Insufficiency: The pituitary corticotrophs are functional but have been under-stimulated due to a lack of endogenous CRH. They typically show a delayed and prolonged ACTH response to the exogenous CRH challenge.[7][8]
Experimental Protocols
Patient/Subject Preparation
-
Fasting: The subject should fast for a minimum of four hours prior to the test administration.[8]
-
Medication Review: Review and document all current medications. Glucocorticoid therapies should be withheld as appropriate prior to the test, under the guidance of a supervising clinician.
-
Cannulation: Insert an intravenous cannula for blood sampling and administration of the peptide. To avoid stress-induced hormone fluctuations, the cannula should be in place for at least 30 minutes before the first baseline blood sample is drawn.
Reagent Preparation and Administration
-
Product: ACTHREL® (this compound for injection), typically supplied as 100 mcg of lyophilized powder.[11]
-
Reconstitution: Reconstitute the vial with 2 mL of 0.9% Sodium Chloride, USP, to yield a final concentration of 50 mcg/mL. Gently swirl to dissolve. Do not shake. The reconstituted solution should be used immediately.
-
Dosage Calculation: The standard dose is 1 mcg/kg of body weight.[7][8]
-
Administration: Administer the calculated dose as an intravenous bolus injection over 30 seconds.[7][8]
Blood Sampling Protocol
-
Sample Type: Plasma collected in chilled EDTA (lavender top) tubes for ACTH and serum (red top) tubes for cortisol.
-
Handling: ACTH samples must be kept on ice and centrifuged in a refrigerated centrifuge as soon as possible. The plasma should then be separated and frozen until analysis.
-
Sampling Times: Collect blood specimens at the following time points: -15, 0 (or -5 and -1), 15, 30, 45, 60, 90, and 120 minutes relative to Corticorelin administration.[7][8]
Caption: Workflow for the this compound stimulation test.
Data Presentation and Interpretation
The interpretation of the Corticorelin stimulation test relies on the dynamic changes in plasma ACTH and serum cortisol concentrations from baseline. The expected responses for differentiating adrenal insufficiency are summarized below.
Table 1: Expected Hormone Responses to Corticorelin Stimulation
| Condition | Baseline ACTH | ACTH Response to Corticorelin | Baseline Cortisol | Cortisol Response to Corticorelin |
| Normal Subject | Normal | Peak 2-4 fold increase at 30-60 min[8] | Normal | Peak >20 µg/dL at 30-60 min[8] |
| Primary Adrenal Insufficiency | High | Further increase[7][8] | Low | No response / remains low[7][8] |
| Secondary Adrenal Insufficiency (Pituitary) | Low | No response / blunted[7][8] | Low | No response / blunted[7][8] |
| Tertiary Adrenal Insufficiency (Hypothalamic) | Low to Normal | Exaggerated and prolonged increase[7][8] | Low | Subnormal or no response[7][8] |
Note: "Normal" ranges for baseline ACTH and cortisol can vary by laboratory and time of day.
Caption: Diagnostic logic for adrenal insufficiency using the CRH test.
Mechanism of Action and Signaling Pathway
This compound exerts its effect by mimicking endogenous CRH at the anterior pituitary. The binding of CRH to its type 1 receptor (CRHR1), a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events.[10][12]
-
Receptor Binding & G-Protein Activation: CRH binds to CRHR1 on the surface of pituitary corticotrophs. This activates the associated Gs alpha subunit of the G-protein.
-
cAMP Pathway: The activated Gs protein stimulates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[13]
-
PKA Activation: The rise in intracellular cAMP activates Protein Kinase A (PKA).[10]
-
Downstream Signaling: PKA phosphorylates various downstream targets, including transcription factors and ion channels. This triggers two main pathways: one dependent on calcium influx and another that is calcium-independent.[10][14]
-
MAPK Cascade: Both pathways converge on the activation of the MAPK/ERK signaling cascade (involving B-Raf and MEK), which is crucial for gene transcription.[10][14]
-
POMC Gene Transcription: Activated signaling pathways promote the transcription of the pro-opiomelanocortin (POMC) gene.[10][13]
-
ACTH Synthesis and Secretion: The POMC polypeptide is processed into several peptides, including ACTH, which is then secreted from the corticotroph into circulation.
Caption: CRH signaling pathway in pituitary corticotrophs leading to ACTH secretion.
References
- 1. Adrenal Insufficiency - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C205H339N59O63S | CID 16132344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. Dexamethasone/Corticotropin-Releasing Hormone Test: Reference Range, Collection and Panels, Interpretation [emedicine.medscape.com]
- 8. labcorp.com [labcorp.com]
- 9. Differential diagnosis in cushing syndrome. Use of corticotropin-releasing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
- 11. ACTHREL ® (this compound for injection) [dailymed.nlm.nih.gov]
- 12. Endocrinology and the brain: corticotropin-releasing hormone signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Corticorelin Ovine Triflutate Administration in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corticorelin Ovine Triflutate is a synthetic peptide analogue of ovine corticotropin-releasing hormone (oCRH). It is a potent stimulator of the hypothalamic-pituitary-adrenal (HPA) axis, primarily used as a diagnostic tool to differentiate the etiologies of ACTH-dependent Cushing's syndrome.[1][2] In preclinical research, it serves as a valuable tool for investigating the HPA axis in various animal models of stress, neurological disorders, and endocrinopathies.[3] These application notes provide detailed protocols for the administration of this compound in common preclinical models, including rats, mice, and dogs, along with information on its mechanism of action and expected physiological responses.
Mechanism of Action
This compound mimics the action of endogenous CRH by binding to and activating the Corticotropin-Releasing Hormone Receptor 1 (CRHR1) on the surface of corticotroph cells in the anterior pituitary gland.[3] This activation initiates a downstream signaling cascade, leading to the synthesis and release of adrenocorticotropic hormone (ACTH) into the bloodstream. Circulating ACTH then stimulates the adrenal cortex to produce and secrete glucocorticoids, primarily corticosterone (B1669441) in rodents and cortisol in dogs and humans.[3][4]
Signaling Pathway
The binding of this compound to CRHR1, a G-protein coupled receptor, primarily activates the Gs alpha subunit. This stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets. A key pathway involves the activation of the Mitogen-Activated Protein Kinase (MAPK/ERK) cascade, which ultimately leads to the increased transcription of the pro-opiomelanocortin (POMC) gene. POMC is the precursor protein that is cleaved to produce ACTH and other peptides.
Quantitative Data from Preclinical Studies
The following tables summarize dose-response relationships for this compound (or ovine CRH) in various preclinical models. It is important to note that responses can vary based on species, strain, sex, and experimental conditions.
Table 1: Intravenous Corticorelin/oCRH Dose-Response in Preclinical Models
| Species | Dose (µg/kg) | Peak ACTH Response | Peak Cortisol/Corticosterone Response | Time to Peak | Reference |
| Dog | 0.1 | Linear dose-dependent increase | Linear dose-dependent increase | ACTH: 20-30 min | [2] |
| 1 | Linear dose-dependent increase | Linear dose-dependent increase | Cortisol: Variable | [2] | |
| 10 | Linear dose-dependent increase | Linear dose-dependent increase | [2] | ||
| Rat | 0.5 | Significant increase | Significant increase | Not specified | [5] |
| Foal | 0.1 | Dose-dependent increase | Dose-dependent increase | Cortisol: 15 min | [6] |
| 0.3 | Dose-dependent increase | Dose-dependent increase | Cortisol: 15 min | [6] | |
| 1.0 | Dose-dependent increase | Dose-dependent increase | Cortisol: 30-60 min | [6] |
Table 2: Pharmacodynamic Effects of Intravenous Ovine CRH in Humans (for reference)
| Dose (µg/kg) | Effect | Peak ACTH Level | Peak Cortisol Level | Time to Peak ACTH | Time to Peak Cortisol | Reference |
| 0.01 - 0.03 | Threshold Dose | - | - | 10-15 min | 30-60 min | [7] |
| 0.3 - 1.0 | Half-Maximal Dose | - | - | 10-15 min | 30-60 min | [7] |
| 3 - 10 | Maximally Effective Dose | - | - | 10-15 min | 30-60 min | [7] |
| 30 | Sustained Elevation | ~82 pg/mL | ~23 µg/dL | 10-15 min | 30-60 min | [7] |
Note: Data for human studies are provided as a reference for dose-ranging in preclinical studies.
Experimental Protocols
General Preparation of this compound for Injection
This compound is typically supplied as a lyophilized powder.[8]
-
Reconstitution: Aseptically reconstitute the lyophilized powder with sterile 0.9% Sodium Chloride for Injection.[8] For example, a 100 µg vial can be reconstituted with 2 mL of saline to yield a stock solution of 50 µg/mL.[8]
-
Handling: To avoid bubble formation, gently roll the vial to dissolve the powder; do not shake.[8]
-
Dilution: Further dilute the stock solution with sterile 0.9% saline to achieve the desired final concentration for injection based on the animal's body weight and the target dose.[9]
-
Storage: Reconstituted solutions should be used promptly. If storage is necessary, consult the manufacturer's guidelines. For preclinical studies involving multiple animals, it may be practical to prepare aliquots for single use to avoid repeated freeze-thaw cycles.
Protocol for Intravenous Administration in Rats
This protocol is based on studies demonstrating ACTH and corticosterone responses to intravenous oCRH in rats.[5][10]
-
Animal Model: Adult male Wistar or Sprague-Dawley rats (200-300 g).
-
Acclimation: House animals under standard laboratory conditions for at least one week prior to the experiment.
-
Catheterization (Optional but Recommended): For serial blood sampling without repeated restraint stress, surgical implantation of a jugular vein catheter is recommended. Allow animals to recover for at least 48 hours post-surgery.
-
Dose: 0.5 - 1.0 µg/kg body weight.
-
Administration:
-
Gently restrain the rat.
-
Administer the calculated dose of this compound solution as an intravenous bolus via the tail vein or a pre-implanted catheter.[11]
-
-
Blood Sampling:
-
Collect a baseline blood sample (-15 and/or 0 minutes) prior to injection.
-
Collect subsequent blood samples at 15, 30, 60, and 120 minutes post-injection.
-
Blood can be collected via the tail vein (for small volumes), saphenous vein, or a jugular catheter.
-
-
Sample Processing: Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA for plasma ACTH). Centrifuge immediately at 4°C, and store the plasma at -80°C until analysis.
-
Analysis: Measure plasma ACTH and corticosterone concentrations using commercially available ELISA or RIA kits.
Protocol for Intravenous Administration in Mice
This protocol is adapted from general rodent administration guidelines and studies in CRH-deficient mice.[12]
-
Animal Model: Adult male C57BL/6 mice (20-30 g).
-
Acclimation: House animals under standard laboratory conditions for at least one week prior to the experiment.
-
Dose: A starting dose of 1-5 µg/kg body weight can be considered, with dose adjustments based on pilot studies.
-
Administration:
-
Place the mouse in a suitable restraint device.
-
Administer the calculated dose of this compound solution as an intravenous bolus via the lateral tail vein.[11] Warming the tail with a heat lamp can aid in vein visualization.
-
-
Blood Sampling:
-
Collect a baseline blood sample (0 minutes) from the tail vein or saphenous vein prior to injection.
-
Collect subsequent small blood samples at 15, 30, and 60 minutes post-injection. Due to the smaller blood volume of mice, terminal blood collection via cardiac puncture under anesthesia may be necessary for a full time-course in separate cohorts of animals.
-
-
Sample Processing and Analysis: As described for rats.
Protocol for Intravenous Administration in Dogs
This protocol is based on dose-response studies of ovine CRH in dogs.[2]
-
Animal Model: Healthy, conscious adult dogs of any breed.
-
Acclimation: Acclimate dogs to the experimental setting to minimize stress.
-
Catheterization: Place an intravenous catheter in a cephalic or saphenous vein for drug administration and blood sampling.
-
Dose: 1 µg/kg body weight.
-
Administration:
-
Administer the calculated dose of this compound solution as an intravenous bolus through the catheter.[2]
-
Flush the catheter with sterile saline.
-
-
Blood Sampling:
-
Collect a baseline blood sample (-15 and/or 0 minutes) prior to injection.
-
Collect subsequent blood samples at 15, 30, 60, 90, and 120 minutes post-injection.
-
-
Sample Processing and Analysis: As described for rats, measuring plasma ACTH and cortisol.
Important Considerations
-
Stress: The handling and injection procedures can themselves be stressful to the animals and may elevate baseline corticosterone/cortisol levels. Acclimation and proficient handling techniques are crucial to minimize this confounding factor.
-
Circadian Rhythm: The HPA axis has a pronounced circadian rhythm, with glucocorticoid levels typically peaking at the onset of the active period (night for rodents). To ensure consistency, all experiments should be conducted at the same time of day.[1]
-
Anesthesia: If anesthesia is required for procedures, be aware that many anesthetic agents can affect the HPA axis. The choice of anesthetic should be carefully considered and kept consistent across all animals.
-
Repeated Dosing: Repeated administration of this compound can lead to a blunting of the ACTH response, potentially due to glucocorticoid negative feedback and/or pituitary desensitization.[10] This should be considered in the design of chronic studies.
-
Pharmacokinetics: Ovine CRH has a longer plasma half-life than human CRH, resulting in a more prolonged stimulation of ACTH and cortisol secretion.[13] Detailed pharmacokinetic data in preclinical species is limited, and pilot studies may be necessary to determine the optimal sampling time points for specific research questions.
Conclusion
This compound is a powerful tool for probing the HPA axis in preclinical models. The protocols and data presented here provide a foundation for designing and conducting experiments to investigate the role of the HPA axis in health and disease. Researchers should carefully consider the species-specific responses and potential confounding factors to ensure the generation of robust and reproducible data.
References
- 1. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 2. Ovine corticotrophin-releasing factor in dogs: dose-response relationships and effects of dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cortisol Response in Healthy and Diseased Dogs after Stimulation with a Depot Formulation of Synthetic ACTH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Corticosterone Injection Impairs Follicular Development, Ovulation and Steroidogenesis Capacity in Mice Ovary [mdpi.com]
- 5. Concomitant infusion of ovine corticotropin-releasing hormone does not prevent suppression of the hypothalamus-pituitary-adrenal axis by dexamethasone in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The ovine corticotropin-releasing hormone (CRH) stimulation test is superior to the human CRH stimulation test for the diagnosis of Cushing's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of synthetic ovine corticotropin-releasing factor. Dose response of plasma adrenocorticotropin and cortisol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ACTHREL ® (this compound for injection) [dailymed.nlm.nih.gov]
- 9. az.research.umich.edu [az.research.umich.edu]
- 10. Influence of the frequency of ovine corticotropin-releasing factor administration on adrenocorticotropin and corticosterone secretion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 12. Corticotropin-releasing hormone links pituitary adrenocorticotropin gene expression and release during adrenal insufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacology of ovine and human CRH - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Cortisol Response to Corticorelin Ovine Triflutate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corticorelin Ovine Triflutate, a synthetic analogue of ovine corticotropin-releasing hormone (oCRH), is a potent diagnostic agent used to assess the function of the hypothalamic-pituitary-adrenal (HPA) axis.[1][2] It is primarily employed in the differential diagnosis of ACTH-dependent Cushing's syndrome, helping to distinguish between a pituitary source (Cushing's disease) and ectopic ACTH secretion.[3][4][5] These application notes provide a comprehensive overview of the mechanism of action of this compound, detailed protocols for its use in cortisol response measurement, and expected outcomes in various physiological and pathological states.
Mechanism of Action
This compound mimics the action of endogenous corticotropin-releasing hormone (CRH).[1] Upon intravenous administration, it binds to CRH receptors on the corticotroph cells of the anterior pituitary gland.[1] This binding stimulates the synthesis and release of adrenocorticotropic hormone (ACTH) into the systemic circulation.[6][2] ACTH, in turn, travels to the adrenal cortex and stimulates the production and secretion of cortisol.[2] By measuring the plasma concentrations of ACTH and cortisol at baseline and at various time points after this compound administration, researchers and clinicians can evaluate the integrity and responsiveness of the HPA axis.[6][1]
Signaling Pathway
The signaling cascade initiated by this compound follows the physiological pathway of the HPA axis.
Experimental Protocols
Corticorelin Stimulation Test
This protocol outlines the procedure for assessing the ACTH and cortisol response to a single intravenous dose of this compound.
Materials:
-
This compound for injection (e.g., ACTHREL®)[7]
-
Sterile water for injection or 0.9% sodium chloride for reconstitution
-
Intravenous cannula
-
Blood collection tubes (EDTA for ACTH, serum separator tubes for cortisol)
-
Centrifuge
-
Equipment for plasma and serum separation and storage (-20°C or colder)
-
Assay kits for ACTH and cortisol measurement
Patient Preparation:
-
The patient should fast for a minimum of 4 hours before the test.[8][9][10]
-
Certain medications, especially corticosteroids like dexamethasone (B1670325), hydrocortisone, and prednisolone, must be discontinued (B1498344) prior to the test as they can interfere with the results.[6][10] The washout period should be determined by a qualified professional.
-
The patient should be in a resting state, and an intravenous cannula should be inserted at least 30 minutes before the first blood sample is drawn to minimize stress-induced hormone fluctuations.[11]
Procedure:
-
Baseline Blood Sampling: Draw venous blood samples 15 minutes before and immediately prior to the administration of this compound to determine baseline ACTH and cortisol levels.[4][12] The average of these two values will serve as the baseline.
-
Drug Administration: Administer this compound at a dose of 1 mcg/kg of body weight.[6][4][9] The injection should be given intravenously over 30 to 60 seconds.[4][12]
-
Post-Administration Blood Sampling: Collect venous blood samples at 15, 30, 45, 60, 90, and 120 minutes after the injection to measure ACTH and cortisol concentrations.[8][9]
-
Sample Processing:
-
For ACTH: Collect blood in pre-chilled EDTA tubes. Centrifuge at 4°C, separate the plasma, and store it frozen until analysis.
-
For Cortisol: Collect blood in serum separator tubes. Allow to clot, then centrifuge to separate the serum. The serum can be stored refrigerated for short periods or frozen for longer-term storage.
-
Data Presentation
The following tables summarize the expected ACTH and cortisol responses to the Corticorelin stimulation test in different populations.
Table 1: Expected ACTH and Cortisol Response in Healthy Adults
| Time Point | Plasma ACTH (pg/mL) | Plasma Cortisol (µg/dL) |
| Baseline (AM) | 5 - 30 | 5 - 25 |
| Peak (15-60 min post) | 2 to 4-fold increase from baseline[8] | > 20[8] |
| Peak (30-120 min post) | - | > 20[8] |
Note: Basal and peak responses can vary depending on the time of day the test is performed (AM vs. PM).[4][13]
Table 2: Interpretation of Cortisol and ACTH Responses in Pathological Conditions
| Condition | Baseline ACTH | Baseline Cortisol | ACTH Response to Corticorelin | Cortisol Response to Corticorelin |
| Cushing's Disease (Pituitary Adenoma) | High | High | Exaggerated increase (>35-50%)[8][11] | Increased (>20%)[8][11] |
| Ectopic ACTH Syndrome | Very High | High | Little to no response[14] | Little to no response[14] |
| Primary Adrenal Insufficiency (Addison's Disease) | High | Low | Increased | No response |
| Secondary Adrenal Insufficiency (Pituitary) | Low | Low | No response | No response |
| Tertiary Adrenal Insufficiency (Hypothalamic) | Low | Low | Exaggerated and prolonged increase | Subnormal response |
Interpretation of Results
The interpretation of the Corticorelin stimulation test depends on the pattern of ACTH and cortisol responses.
-
Normal Response: A significant increase in both ACTH and cortisol levels following Corticorelin administration indicates a healthy HPA axis.[8] In normal subjects, plasma ACTH levels typically increase within 2 minutes and peak between 10-15 minutes.[3][12] Plasma cortisol levels start to rise within 10 minutes and peak between 30 and 60 minutes.[3][12]
-
Cushing's Disease: Patients with a pituitary adenoma that secretes ACTH (Cushing's disease) typically show an exaggerated ACTH and cortisol response to Corticorelin.[8][11] This is because the pituitary tumor cells are often still responsive to CRH. An increase of ≥35% in ACTH and/or ≥20% in cortisol is generally considered a positive test for Cushing's disease.[15]
-
Ectopic ACTH Syndrome: In cases where a non-pituitary tumor is producing ACTH, there is usually a blunted or absent response to Corticorelin.[14] The ectopic source of ACTH is not under the regulatory control of CRH.
-
Adrenal Insufficiency: The test can also help differentiate the cause of adrenal insufficiency.[8]
-
In primary adrenal insufficiency (adrenal gland failure), baseline ACTH is high and increases further with Corticorelin, while cortisol levels remain low.[8]
-
In secondary adrenal insufficiency (pituitary failure), both baseline ACTH and cortisol are low, and there is no response to Corticorelin.[8]
-
In tertiary adrenal insufficiency (hypothalamic failure), baseline ACTH is low, but there is an exaggerated and prolonged ACTH response to Corticorelin, with a subnormal cortisol response.[8]
-
Safety and Precautions
-
This compound is intended for intravenous use only and should be administered by or under the supervision of a qualified healthcare professional.[16]
-
Allergic reactions, including flushing, urticaria, and dyspnea, have been reported.[14][16] Appropriate medical support should be readily available.
-
The use of heparin to maintain IV cannula patency is not recommended as it may interact with Corticorelin.[13]
-
The test should not be performed in pregnant women unless the potential benefit justifies the potential risk to the fetus.[10]
These application notes and protocols are intended to serve as a guide for researchers and professionals. Specific experimental conditions and data interpretation may need to be adapted based on the research question and the specific patient population being studied.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Facebook [cancer.gov]
- 3. This compound | C205H339N59O63S | CID 16132344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mims.com [mims.com]
- 5. The ovine corticotropin-releasing hormone stimulation test and the dexamethasone suppression test in the differential diagnosis of Cushing's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. Acthrel (Ferring Pharmaceuticals Inc.): FDA Package Insert [medlibrary.org]
- 8. labcorp.com [labcorp.com]
- 9. Dexamethasone/Corticotropin-Releasing Hormone Test: Reference Range, Collection and Panels, Interpretation [emedicine.medscape.com]
- 10. youtube.com [youtube.com]
- 11. mft.nhs.uk [mft.nhs.uk]
- 12. ACTHREL ® (this compound for injection) [dailymed.nlm.nih.gov]
- 13. Acthrel Injection for Cushing's Syndrome: Side Effects & Dosage [medicinenet.com]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. Ovine CRH Stimulation and 8 mg Dexamethasone Suppression Tests in 323 Patients With ACTH-Dependent Cushing's Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound (intravenous route) - Side effects & uses - Mayo Clinic [mayoclinic.org]
Application Notes and Protocols: Corticorelin Ovine Triflutate in Neuroendocrine Disorder Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corticorelin Ovine Triflutate is a synthetic analogue of ovine corticotropin-releasing hormone (oCRH), a 41-amino acid peptide that plays a pivotal role in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis.[1][2][3] It is a potent stimulator of adrenocorticotropic hormone (ACTH) release from the anterior pituitary gland.[1][4] This, in turn, stimulates the adrenal cortex to produce and release cortisol.[2][3] In research and clinical settings, this compound is primarily utilized as a diagnostic tool to differentiate between various neuroendocrine disorders, most notably in the differential diagnosis of ACTH-dependent Cushing's syndrome.[1][3][5] It helps to distinguish between a pituitary source of excess ACTH (Cushing's disease) and ectopic ACTH production from a non-pituitary tumor.[1][3]
Mechanism of Action
This compound exerts its effects by binding to and activating corticotropin-releasing hormone receptor type 1 (CRHR1) on the surface of corticotroph cells in the anterior pituitary.[5] CRHR1 is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to the Gs alpha subunit. This initiates a downstream signaling cascade involving the activation of adenylyl cyclase, which leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various intracellular proteins and transcription factors, such as CREB (cAMP response element-binding protein). This signaling cascade culminates in the synthesis and secretion of ACTH from the corticotrophs.
Signaling Pathway Diagram
Caption: this compound signaling pathway in pituitary corticotrophs.
Applications in Neuroendocrine Research
The primary application of this compound is in the CRH stimulation test, a dynamic diagnostic procedure used to assess the integrity and responsiveness of the HPA axis.
Differential Diagnosis of Cushing's Syndrome
The CRH stimulation test is a valuable tool for distinguishing between Cushing's disease and ectopic ACTH syndrome.
-
Cushing's Disease: Patients with a pituitary adenoma (Cushing's disease) typically exhibit an exaggerated ACTH and cortisol response to this compound administration.[6] This is because the pituitary tumor cells retain their responsiveness to CRH.
-
Ectopic ACTH Syndrome: In contrast, individuals with ectopic ACTH-secreting tumors (e.g., small cell lung cancer) usually show little to no increase in ACTH and cortisol levels following Corticorelin administration.[6] The ectopic source of ACTH production is autonomous and not under the regulatory control of CRH.
Evaluation of Adrenal Insufficiency
The CRH stimulation test can also aid in differentiating the types of adrenal insufficiency:
-
Primary Adrenal Insufficiency (Addison's Disease): Patients with primary adrenal failure have high baseline ACTH levels that show an exaggerated response to Corticorelin, while cortisol levels remain low due to the inability of the adrenal glands to respond.[6]
-
Secondary Adrenal Insufficiency (Pituitary Origin): In this case, both baseline ACTH and cortisol levels are low. Following Corticorelin administration, there is typically a blunted or absent ACTH response, and consequently, no significant increase in cortisol.[6]
-
Tertiary Adrenal Insufficiency (Hypothalamic Origin): Patients with hypothalamic dysfunction have low baseline ACTH and cortisol. They often show a delayed and prolonged ACTH response to Corticorelin, with a subnormal cortisol response.[6]
Quantitative Data on Hormonal Responses
The following tables summarize the expected quantitative responses of plasma ACTH and cortisol to the this compound stimulation test in various populations. Note that reference ranges may vary between laboratories.
Table 1: Hormonal Response in the Differential Diagnosis of ACTH-Dependent Cushing's Syndrome
| Condition | Baseline ACTH (pg/mL) | Peak ACTH Response (% increase from baseline) | Baseline Cortisol (µg/dL) | Peak Cortisol Response (% increase from baseline) |
| Cushing's Disease | Elevated | ≥ 35% - 50%[7][8] | Elevated | ≥ 20%[7][8] |
| Ectopic ACTH Syndrome | Markedly Elevated | No significant response (<35%)[7] | Elevated | No significant response (<20%)[7] |
Table 2: Hormonal Response in the Evaluation of Adrenal Insufficiency
| Condition | Baseline ACTH (pg/mL) | Peak ACTH Response | Baseline Cortisol (µg/dL) | Peak Cortisol Response |
| Primary Adrenal Insufficiency | High | Exaggerated and prolonged | Low | No significant increase |
| Secondary Adrenal Insufficiency | Low or inappropriately normal | Blunted or absent | Low | No significant increase |
| Tertiary Adrenal Insufficiency | Low or inappropriately normal | Delayed and prolonged | Low | Subnormal or absent |
Table 3: Hormonal Response in Healthy Subjects
| Hormone | Baseline Level | Peak Response after Corticorelin | Time to Peak |
| Plasma ACTH | 7.2 - 63.3 pg/mL (morning)[9] | 2 to 4-fold increase[6] | 15 - 30 minutes[10] |
| Plasma Cortisol | 6 - 25 µg/dL (morning)[11] | >20 µg/dL[6] | 30 - 60 minutes[10] |
Experimental Protocols
Corticorelin (CRH) Stimulation Test Protocol
This protocol outlines the standard procedure for performing a CRH stimulation test using this compound.
1. Patient Preparation:
-
The patient should fast for at least 4-8 hours prior to the test.
-
Recent or current corticosteroid therapy should be discontinued (B1498344) as it can blunt the ACTH response.
-
The test is ideally performed in the morning to account for the diurnal rhythm of ACTH and cortisol.
2. Materials:
-
This compound for injection (lyophilized powder).
-
Sterile 0.9% Sodium Chloride for injection.
-
Intravenous cannula.
-
Blood collection tubes (EDTA for ACTH, serum separator tubes for cortisol).
-
Centrifuge.
-
Equipment for frozen storage of plasma samples.
3. Reconstitution of this compound:
-
Reconstitute the lyophilized powder with 2 mL of 0.9% Sodium Chloride to a final concentration of 50 µg/mL.
-
Gently swirl the vial to dissolve the contents. Do not shake.
-
The reconstituted solution should be used promptly.
4. Experimental Procedure:
-
Insert an intravenous cannula into a forearm vein at least 30 minutes before the start of the test to minimize stress-induced hormone release.
-
Collect baseline blood samples at -15 minutes and 0 minutes (immediately before Corticorelin administration) for the measurement of plasma ACTH and serum cortisol.
-
Administer this compound at a dose of 1 µg/kg of body weight as an intravenous bolus over 30 seconds. The maximum recommended dose is 100 µg.
-
Collect subsequent blood samples at 15, 30, 45, 60, 90, and 120 minutes post-injection for ACTH and cortisol measurement.[6]
5. Sample Handling and Analysis:
-
ACTH: Collect blood in pre-chilled EDTA tubes. Immediately place the tubes on ice and centrifuge at 4°C. Separate the plasma and store it at -20°C or lower until analysis.
-
Cortisol: Collect blood in serum separator tubes. Allow the blood to clot, then centrifuge to separate the serum. The serum can be stored refrigerated for a short period or frozen for longer-term storage.
-
Analyze hormone concentrations using validated immunoassays or mass spectrometry.
6. Interpretation of Results:
-
Calculate the percentage change in ACTH and cortisol from the mean baseline values.
-
Compare the results to the expected responses outlined in the quantitative data tables to aid in the differential diagnosis.
Experimental Workflow Diagram
Caption: Workflow for the Corticorelin (CRH) stimulation test.
Safety and Precautions
-
Common side effects include a transient sensation of warmth, facial flushing, and a metallic taste in the mouth.
-
Hypotension and tachycardia may occur, particularly with higher doses.
-
Allergic reactions, though rare, can occur. Resuscitation equipment should be readily available.
-
The use of heparin to maintain IV cannula patency is not recommended as it may interfere with the test results.
Conclusion
This compound is an indispensable tool in the research and diagnosis of neuroendocrine disorders of the HPA axis. The CRH stimulation test, when performed and interpreted correctly, provides valuable information for the differential diagnosis of Cushing's syndrome and various forms of adrenal insufficiency. Adherence to standardized protocols is crucial for obtaining reliable and reproducible results.
References
- 1. The ovine corticotropin-releasing hormone (CRH) stimulation test is superior to the human CRH stimulation test for the diagnosis of Cushing's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. logan.testcatalog.org [logan.testcatalog.org]
- 3. acpjournals.org [acpjournals.org]
- 4. Ovine CRH Stimulation and 8 mg Dexamethasone Suppression Tests in 323 Patients With ACTH-Dependent Cushing's Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diagnosis and Management of Adrenal Insufficiency - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. labcorp.com [labcorp.com]
- 7. academic.oup.com [academic.oup.com]
- 8. The ovine corticotropin-releasing hormone stimulation test in the differential diagnosis of adrenocorticotropic hormone-dependent cushing's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. labcorp.com [labcorp.com]
- 10. Corticotropin releasing hormone stimulation test: diagnostic aspects in Cushing's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. adrenalinsufficiency.org [adrenalinsufficiency.org]
Application Notes and Protocols for In Vitro Bioassay of Corticorelin Ovine Triflutate Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corticorelin Ovine Triflutate is a synthetic trifluoroacetate (B77799) salt of ovine corticotropin-releasing hormone (oCRH), a 41-amino acid peptide that is a potent stimulator of adrenocorticotropic hormone (ACTH) secretion from the anterior pituitary gland.[1][2][3] Its primary mechanism of action involves binding to and activating the Corticotropin-Releasing Hormone Receptor 1 (CRHR1), a G protein-coupled receptor (GPCR).[4] This activation stimulates the adenylyl cyclase pathway, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn triggers the release of ACTH.[5][6]
These application notes provide detailed protocols for two robust in vitro bioassays to determine the functional activity of this compound: an ACTH secretion assay using the murine pituitary tumor cell line AtT-20, and a cAMP accumulation assay using Chinese Hamster Ovary (CHO-K1) cells stably expressing the human CRHR1.
Signaling Pathway
The binding of this compound to the CRHR1 initiates a signaling cascade that is fundamental to its biological activity. The diagram below illustrates the key steps in this pathway.
References
- 1. A comparison of the effects of human and ovine corticotropin-releasing hormone on the pituitary-adrenal axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C205H339N59O63S | CID 16132344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. A specific CRH antagonist attenuates ACTH-stimulated cortisol secretion in ovine adrenocortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Corticotropin-releasing factor-induced adrenocorticotropin hormone release and synthesis is blocked by incorporation of the inhibitor of cyclic AMP-dependent protein kinase into anterior pituitary tumor cells by liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pituitary corticotrope tumor (AtT20) cells as a model system for the study of early inhibition by glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Corticorelin Ovine Triflutate in the Study of Cushing's Disease Pathogenesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cushing's disease is an endocrine disorder characterized by excessive production of adrenocorticotropic hormone (ACTH) from a pituitary adenoma, leading to hypercortisolism.[1] Corticorelin ovine triflutate, a synthetic analog of ovine corticotropin-releasing hormone (CRH), is a valuable tool in the differential diagnosis of ACTH-dependent Cushing's syndrome.[2] It acts as a potent stimulator of ACTH release from the anterior pituitary.[2] By mimicking the action of endogenous CRH, it helps to differentiate between a pituitary source of excess ACTH (Cushing's disease) and ectopic ACTH production by non-pituitary tumors.[3] In patients with Cushing's disease, the pituitary adenoma cells typically retain their responsiveness to CRH, leading to a significant increase in plasma ACTH and cortisol levels upon administration of corticorelin.[4] Conversely, ectopic tumors are generally not responsive to CRH stimulation.[4] This differential response is fundamental to its diagnostic utility and provides insights into the pathophysiology of corticotroph adenomas.
Principle of the Assay
The corticorelin stimulation test assesses the functional integrity of the hypothalamic-pituitary-adrenal (HPA) axis.[3] this compound binds to CRH receptors on the corticotroph cells of the anterior pituitary, stimulating the synthesis and release of ACTH.[3] Subsequently, ACTH acts on the adrenal cortex to stimulate the production and secretion of cortisol.[3] In the context of Cushing's disease, the test exploits the fact that pituitary adenomas, despite their autonomous growth, often retain functional CRH receptors and respond to exogenous CRH. In contrast, ectopic ACTH-secreting tumors are typically unresponsive. By measuring the changes in plasma ACTH and cortisol concentrations following corticorelin administration, clinicians and researchers can deduce the origin of the ACTH excess.
Data Presentation
Table 1: Typical ACTH and Cortisol Responses to this compound (1 µg/kg IV)
| Diagnosis | Baseline ACTH (pg/mL) | Peak ACTH Response | Baseline Cortisol (µg/dL) | Peak Cortisol Response |
| Cushing's Disease | Elevated | ≥ 35% increase from baseline | Elevated | ≥ 20% increase from baseline |
| Ectopic ACTH Syndrome | Markedly Elevated | No significant change | Markedly Elevated | No significant change |
| Healthy Subjects | Normal | 2- to 4-fold increase | Normal | Peak at >20 µg/dL |
Note: These are generalized response patterns. Individual responses may vary. Interpretation should be made in the context of the patient's overall clinical presentation and other diagnostic tests.
Experimental Protocols
In Vivo: Corticorelin Stimulation Test for Differential Diagnosis of ACTH-Dependent Cushing's Syndrome
Objective: To differentiate between Cushing's disease (pituitary source) and ectopic ACTH syndrome.
Materials:
-
This compound for injection (e.g., Acthrel®)
-
Sterile Sodium Chloride Injection, USP (0.9%) for reconstitution
-
Intravenous catheters
-
Blood collection tubes (EDTA for ACTH, serum separator tubes for cortisol)
-
Centrifuge
-
Equipment for plasma and serum separation and storage (-20°C or colder)
-
Validated assays for ACTH and cortisol measurement
Procedure:
-
Patient Preparation: The patient should fast for at least four hours before the test.
-
Baseline Sampling: Insert an intravenous cannula into a forearm vein. At 15 minutes and 1 minute before corticorelin administration, draw blood samples for baseline measurements of plasma ACTH and serum cortisol.
-
Reconstitution of Corticorelin: Aseptically reconstitute the lyophilized this compound with 2 mL of 0.9% Sodium Chloride Injection to a final concentration of 50 µg/mL. Gently roll the vial to dissolve the contents; do not shake.
-
Administration: Administer a single intravenous dose of this compound at 1 µg/kg of body weight. The injection should be given as a bolus over 30 seconds.
-
Post-Administration Sampling: Draw blood samples at 15, 30, 45, 60, 90, and 120 minutes after administration for the measurement of ACTH and cortisol.[5]
-
Sample Handling:
-
For ACTH: Collect blood in pre-chilled EDTA tubes. Centrifuge at 4°C within 30 minutes of collection. Separate the plasma and store it frozen at -20°C or colder until analysis.
-
For Cortisol: Collect blood in serum separator tubes. Allow to clot, then centrifuge. Separate the serum and store it frozen until analysis.
-
-
Data Analysis: Calculate the percentage increase in ACTH and cortisol levels from the mean baseline values. A significant rise in both hormones is indicative of Cushing's disease.[5]
In Vitro: Studying the Effect of Corticorelin on ACTH Secretion from Primary Human Pituitary Adenoma Cells
Objective: To investigate the direct effect of corticorelin on ACTH secretion from cultured corticotroph adenoma cells to understand the cellular pathogenesis of Cushing's disease.
Materials:
-
Freshly resected human pituitary adenoma tissue from a patient with Cushing's disease
-
Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin
-
Collagenase or other appropriate enzymes for tissue dissociation
-
Cell strainers (100 µm)
-
Culture plates (24-well or 48-well)
-
This compound
-
Assay kits for ACTH measurement (e.g., ELISA)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Primary Cell Culture Establishment:
-
Under sterile conditions, wash the pituitary adenoma tissue with phosphate-buffered saline (PBS).
-
Mince the tissue into small fragments (approximately 1 mm³).
-
Digest the tissue fragments with an appropriate enzyme solution (e.g., collagenase) to obtain a single-cell suspension.
-
Filter the cell suspension through a 100 µm cell strainer to remove any remaining clumps.
-
Wash the cells with culture medium and determine cell viability and count using a hemocytometer and trypan blue exclusion.
-
Seed the cells in culture plates at an appropriate density and culture in a humidified incubator at 37°C with 5% CO2. Allow the cells to adhere and recover for 24-48 hours.
-
-
Corticorelin Stimulation:
-
After the initial culture period, replace the medium with fresh, serum-free medium and incubate for a period to allow for baseline secretion to stabilize.
-
Prepare a stock solution of this compound in sterile water or an appropriate buffer.
-
Treat the cultured adenoma cells with varying concentrations of corticorelin (e.g., 0, 1, 10, 100 nM) for a defined period (e.g., 2, 4, 6 hours).
-
-
Sample Collection and Analysis:
-
At the end of the stimulation period, collect the cell culture supernatant.
-
Centrifuge the supernatant to remove any cellular debris.
-
Measure the concentration of ACTH in the supernatant using a validated assay (e.g., ELISA).
-
-
Data Analysis:
-
Normalize the ACTH concentration to the number of cells or total protein content in each well.
-
Analyze the dose-dependent and time-course effects of corticorelin on ACTH secretion.
-
Visualizations
Caption: Corticorelin signaling pathway in pituitary corticotrophs.
Caption: Experimental workflow for the Corticorelin Stimulation Test.
Caption: Logic diagram for differential diagnosis using corticorelin.
References
- 1. Negative feedback effects on ACTH secretion by cortisol in Cushing's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C205H339N59O63S | CID 16132344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. reference.medscape.com [reference.medscape.com]
- 4. ACTHREL ® (this compound for injection) [dailymed.nlm.nih.gov]
- 5. Endocrinology and the brain: corticotropin-releasing hormone signaling - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Reconstituting lyophilized Corticorelin Ovine Triflutate for research
This technical support center provides guidance for researchers, scientists, and drug development professionals on the reconstitution and handling of lyophilized Corticorelin Ovine Triflutate for research purposes.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a synthetic trifluoroacetate (B77799) salt of ovine corticotropin-releasing hormone (CRH). It is a 41-amino acid peptide that is a potent stimulator of adrenocorticotropic hormone (ACTH) release from the anterior pituitary gland.[1] In turn, ACTH stimulates the adrenal cortex to produce and release cortisol.[1][2][3][4] This mechanism makes it a valuable tool for studying the hypothalamic-pituitary-adrenal (HPA) axis and stress responses in both clinical and research settings.[4]
Q2: What is the proper solvent for reconstituting this compound?
A2: For the commercial clinical formulation (ACTHREL®), the recommended solvent is sterile 0.9% Sodium Chloride Injection, USP.[3] For general research purposes, sterile, high-purity water or a buffer solution such as phosphate-buffered saline (PBS) at a physiological pH may also be suitable, depending on the specific experimental requirements. It is always recommended to consult the manufacturer's datasheet for the specific product you are using.
Q3: How should I store this compound?
A3: Lyophilized this compound should be stored refrigerated at 2°C to 8°C (36°F to 46°F) and protected from light.[3] The reconstituted solution is stable for up to 8 hours under refrigerated conditions.[3] For longer-term storage of the reconstituted peptide, it is advisable to aliquot the solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.
Q4: What is the molecular weight of this compound?
A4: The empirical formula for the corticorelin ovine peptide is C205H339N59O63S with a molecular weight of approximately 4670.35 Daltons.[3][5] The molecular weight of the triflutate salt will be slightly higher.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Cloudy or unclear solution after reconstitution | - Incomplete dissolution- Use of a non-ideal solvent- Contamination- Peptide aggregation | - Gently swirl or roll the vial to ensure complete dissolution. Avoid vigorous shaking.- Allow the vial to sit at room temperature for a few minutes.- If the issue persists, consider sonicating the vial briefly in a water bath.- Ensure the solvent is sterile and appropriate for your peptide. Consult the manufacturer's instructions.- If contamination is suspected, discard the vial and use a new one with aseptic techniques. |
| Precipitate forms in the solution | - Peptide is not fully soluble at the desired concentration- pH of the solvent is not optimal- Improper storage of the reconstituted solution | - Try reconstituting at a lower concentration.- If using a buffer, ensure the pH is compatible with the peptide's properties.- Store the reconstituted solution as recommended (refrigerated for short-term, frozen for long-term) and avoid repeated freeze-thaw cycles. |
| Difficulty dissolving the lyophilized powder | - The peptide may have formed a thin, hard-to-see film in the vial.- Insufficient solvent volume. | - Before adding the solvent, gently tap the vial to ensure all the powder is at the bottom.- Add the recommended volume of solvent and allow the vial to stand for a few minutes before gently swirling.- Be patient, as some peptides may take longer to dissolve completely. |
| Inconsistent experimental results | - Inaccurate peptide concentration- Degradation of the peptide | - Ensure accurate pipetting when reconstituting and aliquoting.- Lyophilized peptides can contain a significant amount of non-peptide components (water, salts). For precise concentration determination, consider techniques like UV spectrophotometry if the peptide contains chromophoric residues, or amino acid analysis.- Always follow proper storage procedures to prevent degradation. Use freshly reconstituted peptide whenever possible. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
This protocol provides a general procedure for reconstituting this compound for research applications.
Materials:
-
Vial of lyophilized this compound
-
Sterile, high-purity water, 0.9% sterile saline, or a suitable sterile buffer (e.g., PBS)
-
Sterile syringes and needles
-
Sterile, low-protein binding microcentrifuge tubes for aliquoting
-
Vortex mixer (optional)
-
Sonicator (optional)
Procedure:
-
Equilibrate: Allow the vial of lyophilized peptide and the chosen solvent to come to room temperature before use.
-
Inspect the Vial: Gently tap the vial on a hard surface to ensure that all the lyophilized powder is at the bottom.
-
Add Solvent: Using a sterile syringe, slowly inject the desired volume of the chosen solvent into the vial, directing the stream against the side of the vial to avoid foaming.
-
Dissolve: Gently swirl or roll the vial to dissolve the peptide.[3] Do not shake vigorously , as this can cause the peptide to denature or aggregate. If the peptide is difficult to dissolve, let the vial stand at room temperature for a few minutes and then gently swirl again. Brief sonication in a water bath can also aid in dissolution.
-
Visual Inspection: Once dissolved, visually inspect the solution for any particulate matter. The solution should be clear and colorless. If particulates are present, refer to the troubleshooting guide.
-
Aliquoting: For long-term storage and to avoid repeated freeze-thaw cycles, it is recommended to aliquot the reconstituted solution into single-use, sterile, low-protein binding microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C. For short-term storage (up to 8 hours), the reconstituted solution can be kept at 2°C to 8°C.[3]
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight (peptide) | ~4670.35 Da | [3][5] |
| Recommended Reconstitution Solvent (Clinical) | 0.9% Sodium Chloride Injection, USP | [3] |
| Lyophilized Storage Temperature | 2°C to 8°C (protect from light) | [3] |
| Reconstituted Solution Stability (Refrigerated) | Up to 8 hours | [3] |
| Reconstituted Solution Storage (Long-term) | -20°C or -80°C | General Peptide Handling Guideline |
Visualizations
Caption: Workflow for the reconstitution of lyophilized this compound.
Caption: Simplified signaling pathway of this compound.
References
- 1. Facebook [cancer.gov]
- 2. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. ACTHREL ® (this compound for injection) [dailymed.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Corticorelin Ovine Triflutate Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Corticorelin Ovine Triflutate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary experimental application?
This compound is a synthetic peptide analogue of ovine corticotropin-releasing hormone (CRH).[1][2] Its primary use is as a diagnostic agent in the Corticorelin stimulation test to differentiate between pituitary and ectopic sources of ACTH-dependent Cushing's syndrome and to assess pituitary-adrenal axis function.[1][3][4]
Q2: How should this compound be reconstituted and stored?
-
Reconstitution: Aseptically reconstitute the lyophilized powder with 2 mL of 0.9% Sodium Chloride Injection, USP. To prevent bubble formation, gently roll the vial to dissolve the product; do not shake. The resulting solution will contain 50 mcg of corticorelin per mL.[5]
-
Storage of Lyophilized Powder: Store refrigerated at 2°C to 8°C (36°F to 46°F) and protect from light.[3]
-
Storage of Reconstituted Solution: The reconstituted solution is stable for up to 8 hours under refrigerated conditions. Any unused solution should be discarded after this period.[3][6]
Q3: What is the recommended dosage for a standard Corticorelin stimulation test?
The recommended dose is 1 mcg/kg of body weight, administered as an intravenous infusion over 30 to 60 seconds.[3][7] Doses higher than 1 mcg/kg are not recommended as they do not appear to produce a greater response and may increase the risk of adverse reactions.[3]
Q4: What are the expected ACTH and cortisol responses in a healthy individual?
In normal subjects, intravenous administration of this compound leads to a rapid and sustained increase in plasma ACTH levels, followed by a near-parallel rise in plasma cortisol.[3] Peak ACTH levels are typically observed between 15 and 60 minutes, while peak cortisol levels occur between 30 and 120 minutes after administration.[3]
Troubleshooting Guide
Unexpected or Ambiguous Results
Q5: My patient showed a blunted or no ACTH/cortisol response to Corticorelin. What could be the cause?
A blunted or absent response can be indicative of several conditions and technical issues:
-
Secondary Adrenal Insufficiency (Pituitary Origin): Low baseline ACTH levels that do not increase after Corticorelin administration suggest pituitary dysfunction.[8]
-
Ectopic ACTH Syndrome: In many cases of ectopic ACTH-producing tumors, there is little to no response to Corticorelin.[3][8]
-
Recent or Concurrent Corticosteroid Use: Exogenous glucocorticoids can suppress the hypothalamic-pituitary-adrenal (HPA) axis, leading to a false-negative result.[9]
-
Improper Sample Handling: ACTH is a labile peptide. Failure to collect samples on ice and promptly centrifuge and freeze the plasma can lead to falsely low readings.[10]
-
Incorrect Reagent Preparation or Administration: Ensure the drug was reconstituted and administered correctly as per the protocol.
Q6: The ACTH and/or cortisol response in my experiment was exaggerated. What does this signify?
An exaggerated response is often observed in the following situations:
-
Cushing's Disease (Pituitary-Dependent): The majority of patients with Cushing's disease exhibit an excessive rise in both ACTH and cortisol following Corticorelin administration.[3][7]
-
Tertiary Adrenal Insufficiency (Hypothalamic Origin): Patients with CRH deficiency may show an exaggerated and prolonged ACTH response, though the cortisol response may be subnormal.[7][8]
-
Individual Variability: There can be significant variability in response among individuals.
Q7: I have observed a discrepancy between the ACTH and cortisol responses (e.g., good ACTH response but poor cortisol response). What could be the reason?
This pattern can suggest:
-
Primary Adrenal Insufficiency (Addison's Disease): In this condition, the pituitary is responsive to CRH (leading to an ACTH rise), but the adrenal glands are unable to produce cortisol.[8]
-
Adrenal Atrophy: Prolonged ACTH deficiency (in secondary or tertiary adrenal insufficiency) can lead to atrophy of the adrenal cortex, impairing its ability to respond to a sudden increase in ACTH.[11]
Pre-Analytical and Analytical Issues
Q8: What are the critical pre-analytical factors that can affect the outcome of a Corticorelin stimulation test?
-
Patient Preparation: Patients should ideally be fasted for at least 4 hours before the test.[8][12]
-
Medications: Several drugs can interfere with the test results. It is crucial to obtain a thorough medication history. Estrogen-containing medications can increase cortisol-binding globulin (CBG), leading to falsely elevated total cortisol levels.[11][13] Certain anticonvulsants can also affect results.[14]
-
Sample Collection and Handling: Blood samples for ACTH must be collected in chilled EDTA tubes and placed on ice immediately. Plasma should be separated in a refrigerated centrifuge and frozen until analysis.[10] Cortisol samples are more stable but should also be handled with care.
-
Time of Day: Due to the diurnal rhythm of ACTH and cortisol, it is recommended to perform the test at a consistent time of day if repeat testing is necessary.[3]
Q9: How can I avoid false-positive or false-negative results?
-
To Avoid False Positives (Suggesting Cushing's Disease when it's not present):
-
Rule out pseudo-Cushing's states, which can be caused by conditions like chronic alcoholism, depression, and obesity.[9]
-
Be aware of medications that can interfere with the HPA axis.
-
-
To Avoid False Negatives (Failing to diagnose Cushing's Disease):
-
Ensure a sufficient washout period for any glucocorticoid medications.
-
Recognize that a small percentage of patients with Cushing's disease may not respond to Corticorelin.[15] Combining the CRH test with a high-dose dexamethasone (B1670325) suppression test can improve diagnostic accuracy.[9]
-
Data Presentation
Table 1: Expected Peak Responses to Corticorelin (1 mcg/kg IV) in Different Conditions
| Condition | Baseline ACTH | Peak ACTH Response | Baseline Cortisol | Peak Cortisol Response |
| Normal Subject | Normal | 2- to 4-fold increase[8] | Normal | >20 µg/dL[8] |
| Cushing's Disease | High-Normal to High | >50% increase[7] | High | >20% increase[7] |
| Ectopic ACTH Syndrome | High to Very High | Little to no response[3][8] | High | Little to no response[3][8] |
| Primary Adrenal Insufficiency | High | Increases further[8] | Low | No significant increase[8] |
| Secondary Adrenal Insufficiency | Low | No significant increase[8] | Low | No significant increase[8] |
| Tertiary Adrenal Insufficiency | Low | Exaggerated & Prolonged[8] | Low | Subnormal response[8] |
Table 2: Troubleshooting Unexpected Results
| Observed Result | Potential Cause | Recommended Action |
| Blunted ACTH and Cortisol Response | Secondary Adrenal Insufficiency, Ectopic ACTH Syndrome, Recent Corticosteroid Use | Review patient history for steroid use. Measure baseline ACTH. Consider other diagnostic tests. |
| Exaggerated ACTH/Cortisol Response | Cushing's Disease, Tertiary Adrenal Insufficiency | Correlate with clinical signs. Perform imaging studies of the pituitary. |
| Normal/High ACTH, Low Cortisol Response | Primary Adrenal Insufficiency | Measure baseline electrolytes and renin. Consider an ACTH stimulation test. |
| Inconsistent results on repeat testing | Pre-analytical error (sample handling), patient stress, medication interference | Review sample collection and handling procedures. Ensure consistent timing and patient preparation. |
Experimental Protocols
Protocol for Corticorelin Stimulation Test
-
Patient Preparation:
-
Baseline Sampling:
-
Administration of this compound:
-
Post-Administration Sampling:
-
Sample Handling:
-
ACTH: Collect blood in pre-chilled EDTA tubes. Place the tubes on ice immediately. Centrifuge at 4°C, and separate the plasma. Freeze the plasma immediately at -20°C or lower until analysis.
-
Cortisol: Collect blood in a serum separator tube. Allow to clot, then centrifuge to separate the serum. The serum can be refrigerated or frozen for later analysis.
-
Visualizations
Caption: CRH Signaling Pathway in a Pituitary Corticotroph.
Caption: Corticorelin Stimulation Test Experimental Workflow.
Caption: Troubleshooting Workflow for Unexpected Results.
References
- 1. This compound (Intravenous route) [sales-demo.adam.com]
- 2. This compound | C205H339N59O63S | CID 16132344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ACTHREL ® (this compound for injection) [dailymed.nlm.nih.gov]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. Acthrel Injection for Cushing's Syndrome: Side Effects & Dosage [medicinenet.com]
- 6. drugs.com [drugs.com]
- 7. mft.nhs.uk [mft.nhs.uk]
- 8. labcorp.com [labcorp.com]
- 9. Cushing's Disease: Clinical Manifestations and Diagnostic Evaluation | AAFP [aafp.org]
- 10. static1.squarespace.com [static1.squarespace.com]
- 11. labcorp.com [labcorp.com]
- 12. Dexamethasone/Corticotropin-Releasing Hormone Test: Reference Range, Collection and Panels, Interpretation [emedicine.medscape.com]
- 13. droracle.ai [droracle.ai]
- 14. Frontiers | Common Pitfalls in the Interpretation of Endocrine Tests [frontiersin.org]
- 15. A simplified morning ovine corticotropin-releasing hormone stimulation test for the differential diagnosis of adrenocorticotropin-dependent Cushing's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Corticorelin Ovine Triflutate for In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Corticorelin Ovine Triflutate for in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in a cellular context?
A1: this compound is a synthetic analog of ovine corticotropin-releasing hormone (CRH).[1][2][3][4] Its primary mechanism of action is binding to and activating corticotropin-releasing hormone receptors (CRHRs), which are G-protein coupled receptors.[1] This activation stimulates intracellular signaling cascades, most notably the adenylate cyclase/protein kinase A (PKA) pathway, leading to the synthesis and release of adrenocorticotropic hormone (ACTH) from corticotrophic cells, such as those of the anterior pituitary.[5] Other signaling pathways, including phospholipase C (PLC)/protein kinase C (PKC) and mitogen-activated protein kinase (MAPK), can also be activated.[5]
Q2: What is a typical concentration range for this compound in in vitro experiments?
A2: The optimal concentration of this compound is highly dependent on the cell type and the specific biological endpoint being measured. Based on published studies, a common starting range is between 1 nM and 100 nM. For sensitive pituitary cell systems, responses have been observed at concentrations as low as 0.01 nM. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store this compound for in vitro use?
A3: this compound is typically supplied as a lyophilized powder.[6] It is recommended to reconstitute the peptide in sterile, nuclease-free water or a buffer appropriate for your cell culture system. For long-term storage, it is advisable to aliquot the reconstituted solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.
Q4: I am not observing the expected cellular response. What are some common troubleshooting steps?
A4: If you are not seeing the expected effect, consider the following:
-
Cell Line/Type: Ensure your chosen cell line expresses the appropriate CRH receptors. Not all cell types will be responsive.
-
Peptide Integrity: The peptide may have degraded due to improper storage or multiple freeze-thaw cycles. Use a fresh aliquot if possible.
-
Concentration: Perform a dose-response experiment to ensure you are using an effective concentration.
-
Incubation Time: The kinetics of the response can vary. Conduct a time-course experiment to identify the optimal incubation period.
-
Feedback Inhibition: The presence of glucocorticoids in your culture medium (e.g., from fetal bovine serum or as a co-treatment) can inhibit the stimulatory effect of this compound on ACTH release.[7] Consider using charcoal-stripped serum or a serum-free medium.
-
Potentiating Factors: The action of this compound can be enhanced by other molecules like vasopressin or norepinephrine.[7] Depending on your research question, their presence or absence could be a factor.
Quantitative Data Summary
The following tables summarize effective concentrations of this compound (or related CRH peptides) used in various in vitro studies.
Table 1: Effective Concentrations for ACTH Release
| Cell System | Concentration Range | Optimal Concentration (Peak Response) | Reference |
| Isolated Rat Pituitary Quarters | 0.05 - 125 ng/mL (~0.01 - 27 nM) | Not specified | [8] |
| Monolayer Rat Pituitary Cells | 0.05 - 125 ng/mL (~0.01 - 27 nM) | Not specified | [8] |
| AtT-20 Mouse Pituitary Cells | 5 - 54 nM | ~10 nM | [9] |
Table 2: Effective Concentrations for Other Biological Endpoints
| Cell System | Biological Endpoint | Concentration Range | Reference |
| Mouse Ovarian Follicles | Inhibition of Oocyte Maturation | 1 nM - 1 µM | [10] |
Key Experimental Protocols
Protocol 1: Dose-Response Determination for ACTH Release
This protocol outlines a general procedure for determining the dose-dependent effect of this compound on ACTH secretion from a responsive cell line (e.g., AtT-20 cells).
-
Cell Plating: Seed AtT-20 cells in a 24-well plate at a density that allows them to reach 70-80% confluency on the day of the experiment.
-
Starvation (Optional): The day of the experiment, gently wash the cells with serum-free medium and then incubate in serum-free medium for 2-4 hours. This can help to reduce basal ACTH secretion.
-
Preparation of this compound Dilutions: Prepare a series of dilutions of this compound in serum-free medium. A suggested range could be 0.1 nM, 1 nM, 10 nM, 100 nM, and 1 µM. Also, prepare a vehicle-only control.
-
Stimulation: Remove the starvation medium from the cells and add the this compound dilutions (and vehicle control).
-
Incubation: Incubate the plate for a predetermined time (e.g., 4 hours). A time-course experiment may be needed to optimize this step.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
-
Cell Lysis and Protein Quantification: Lyse the cells in each well and determine the total protein content to normalize the ACTH secretion.
-
ACTH Measurement: Quantify the concentration of ACTH in the collected supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Normalize the ACTH concentration to the total protein content for each well. Plot the normalized ACTH concentration against the log of the this compound concentration to generate a dose-response curve.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol can be used to assess whether this compound has a cytotoxic effect at the concentrations used in your primary experiments.
-
Cell Plating: Seed your cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with the same concentrations of this compound used in your primary assay. Include a vehicle-only control and a positive control for cytotoxicity (e.g., a high concentration of DMSO or saponin).
-
Incubation: Incubate the cells for the desired duration (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells with active metabolism will convert the yellow MTT to a purple formazan (B1609692).
-
Solubilization: Add a solubilization solution (e.g., acidified isopropanol (B130326) or DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of each well on a microplate reader at the appropriate wavelength (typically around 570 nm).
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle-only control.
Visualizations
Caption: Workflow for a dose-response experiment.
Caption: Key signaling pathways activated by Corticorelin.
Caption: A logical guide for troubleshooting experiments.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound | C205H339N59O63S | CID 16132344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Corticorelin ovine | C207H340F3N59O65S | CID 121494108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. An integrated map of corticotropin-releasing hormone signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ACTHREL ® (this compound for injection) [dailymed.nlm.nih.gov]
- 7. Effects of synthetic ovine corticotropin-releasing factor, glucocorticoids, catecholamines, neurohypophysial peptides, and other substances on cultured corticotropic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological properties of ovine corticotropin-releasing factor (CRF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro detection of adrenocorticotropic hormone levels by fluorescence correlation spectroscopy immunoassay for mathematical modeling of glucocorticoid-mediated feedback mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Corticotropin-releasing hormone inhibits in vitro oocyte maturation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Corticorelin Ovine Triflutate solubility in different buffers
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility of Corticorelin Ovine Triflutate in various buffers. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate successful experimental outcomes.
This compound Solubility
This compound is a synthetic peptide used for diagnostic purposes to assess pituitary corticotroph responsiveness.[1][2] Proper dissolution is critical for its biological activity and obtaining reliable experimental results.
Solubility Data
Quantitative solubility data for this compound in a range of biological buffers is not extensively published. However, the manufacturer's reconstitution protocol for the commercial product ACTHREL® provides a key reference point for its solubility in a saline solution.
| Buffer/Solvent | Concentration | Observations | Stability |
| 0.9% Sodium Chloride Injection, USP | 50 mcg/mL | The lyophilized powder dissolves to form a sterile solution.[2][3] | The reconstituted solution is stable for up to 8 hours under refrigerated conditions (2°C to 8°C).[3] |
| Water (distilled, sterile) | Not specified | Recommended as the first solvent to try for most peptides. | Not specified |
| PBS (Phosphate Buffered Saline) | Not specified | Generally suitable for peptides that are soluble in water. | Not specified |
| TRIS Buffer | Not specified | Suitability depends on the peptide's charge and the pH of the buffer. | Not specified |
| HEPES Buffer | Not specified | Suitability depends on the peptide's charge and the pH of the buffer. | Not specified |
Note: For buffers other than 0.9% NaCl, it is highly recommended to perform a small-scale solubility test before dissolving the entire stock of the peptide.
Experimental Protocols
Protocol for Reconstitution of Lyophilized this compound
This protocol is based on the manufacturer's instructions for ACTHREL®.
Materials:
-
Vial of lyophilized this compound (e.g., 100 mcg)
-
2 mL of sterile 0.9% Sodium Chloride Injection, USP
-
Sterile syringe and needle
-
Vortex mixer (optional)
Procedure:
-
Aseptically inject 2 mL of 0.9% Sodium Chloride Injection, USP into the vial containing the lyophilized this compound.
-
To avoid bubble formation, gently roll the vial to dissolve the product. Do not shake the vial.
-
The resulting solution will have a concentration of 50 mcg/mL.
-
Visually inspect the solution for particulate matter and discoloration before use. The solution should be clear.
-
If not used immediately, store the reconstituted solution at 2°C to 8°C for up to 8 hours.[3] Discard any unused solution after this period.
General Protocol for Determining Peptide Solubility
This protocol provides a general framework for testing the solubility of this compound in a new buffer.
Materials:
-
Small aliquot of lyophilized this compound
-
Buffer of interest (e.g., PBS, TRIS, HEPES)
-
Vortex mixer
-
Sonication bath
-
Microcentrifuge
Procedure:
-
To a small, known amount of the lyophilized peptide, add a small volume of the desired buffer.
-
Gently vortex the solution to aid dissolution.
-
If the peptide does not fully dissolve, sonicate the sample for short bursts (e.g., 10-20 seconds) in a water bath to break up any aggregates.
-
If the solution remains cloudy or contains visible particles, it indicates poor solubility at that concentration.
-
You can try serial dilutions to determine the approximate solubility limit.
-
For peptides that are difficult to dissolve, consider adjusting the pH of the buffer or adding a small amount of an organic solvent like DMSO or acetonitrile, if compatible with your downstream application.
Visualizations
Signaling Pathway of this compound
Caption: Signaling cascade initiated by this compound.
Experimental Workflow for Solubility Testing
Caption: Workflow for determining peptide solubility in a new buffer.
Troubleshooting and FAQs
Q1: My this compound solution is cloudy after reconstitution. What should I do?
A1: Cloudiness or the presence of particulates indicates that the peptide may not be fully dissolved or has aggregated. First, ensure you have followed the reconstitution protocol correctly, particularly the gentle rolling instead of vigorous shaking. If the solution remains cloudy, you can try gently warming the vial in your hand for a few minutes. If this does not resolve the issue, brief sonication may help to break up aggregates. However, if the problem persists, the peptide may have degraded, and it is advisable to use a fresh vial.
Q2: Can I dissolve this compound in a buffer other than 0.9% NaCl?
A2: While the manufacturer recommends 0.9% NaCl, you may be able to dissolve this compound in other standard biological buffers like PBS, TRIS, or HEPES. However, its solubility in these buffers is not guaranteed and should be tested on a small scale first. The pH of the buffer can significantly impact the solubility of peptides, so you may need to test a range of pH values to find the optimal conditions for your specific application.
Q3: How should I store the lyophilized powder and the reconstituted solution?
A3: The lyophilized powder should be stored at 2°C to 8°C and protected from light. The reconstituted solution is stable for up to 8 hours when stored under refrigeration (2°C to 8°C).[3] It is recommended to prepare the solution fresh on the day of use and discard any unused portion after 8 hours.
Q4: I am observing a lower than expected biological response in my assay. Could this be related to solubility issues?
A4: Yes, improper dissolution can lead to a lower effective concentration of the peptide and consequently a reduced biological response. Ensure that the peptide is fully dissolved and the solution is clear before use. If you are using a buffer other than 0.9% NaCl, it is crucial to confirm the peptide's solubility and stability in that buffer. Additionally, be aware that certain substances, like heparin, can interact with Corticorelin and may affect its activity.[1]
Q5: What is the mechanism of action of this compound?
A5: this compound acts as an analog of the naturally occurring corticotropin-releasing hormone (CRH).[2] It binds to and activates CRH receptors on the corticotroph cells of the anterior pituitary gland.[4] This activation stimulates the synthesis and release of adrenocorticotropic hormone (ACTH) into the bloodstream. ACTH then travels to the adrenal cortex and stimulates the production and release of cortisol.[5][6]
References
- 1. drugs.com [drugs.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. ACTHREL ® (this compound for injection) [dailymed.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Physiology, Adrenocorticotropic Hormone (ACTH) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. This compound | C205H339N59O63S | CID 16132344 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Corticorelin Ovine Triflutate Stimulation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Corticorelin Ovine Triflutate in their experiments.
Troubleshooting Guide
This guide addresses specific unexpected results that may be encountered during this compound stimulation tests.
| Question | Possible Causes | Recommended Actions |
| 1. Why is there a blunted or absent ACTH and cortisol response to Corticorelin stimulation? | - Ectopic ACTH Syndrome: Non-pituitary tumors producing ACTH may not respond to CRH.[1] - Secondary Adrenal Insufficiency (Pituitary Origin): The pituitary gland is unable to produce ACTH in response to CRH.[2] - Recent or Current Glucocorticoid Use: Exogenous steroids can suppress the HPA axis, leading to a blunted response.[3][4] - Adrenal Atrophy: Long-standing ACTH deficiency can lead to atrophy of the adrenal glands, impairing cortisol production even if ACTH is released.[5] - Critical Illness: In prolonged critical illness, there can be feedback inhibition from elevated free cortisol, leading to a suppressed ACTH response.[6] - Post-Traumatic Stress Disorder (PTSD): PTSD is associated with enhanced negative feedback sensitivity of the HPA axis, which can cause a blunted ACTH response.[7] | - Review patient history for ectopic tumors or recent glucocorticoid use. - Measure baseline ACTH levels; they are typically low in secondary adrenal insufficiency.[8] - Consider alternative diagnostic tests to confirm the underlying condition. - In cases of suspected recent glucocorticoid use, allow for a washout period before retesting if clinically feasible. |
| 2. What could cause an exaggerated and/or prolonged ACTH and cortisol response? | - Cushing's Disease (Pituitary Adenoma): Pituitary adenomas are often hypersensitive to CRH, leading to an exaggerated ACTH and subsequent cortisol release.[1] - Tertiary Adrenal Insufficiency (Hypothalamic Origin): A deficiency in endogenous CRH can lead to an exaggerated and prolonged ACTH response to exogenous Corticorelin.[9] - Polycystic Ovary Syndrome (PCOS): Women with PCOS may exhibit a hyperfunctional HPA axis, resulting in a greater and more prolonged ACTH and cortisol response.[10] | - Correlate with clinical signs and symptoms of Cushing's syndrome. - Perform imaging studies of the pituitary gland to look for an adenoma. - Evaluate for other hormonal abnormalities associated with PCOS if clinically indicated. |
| 3. Why is the cortisol response blunted despite a normal or exaggerated ACTH response? | - Primary Adrenal Insufficiency (Addison's Disease): The adrenal glands are unable to produce cortisol, regardless of ACTH levels.[5] - Adrenal Enzyme Deficiencies: Genetic disorders affecting cortisol synthesis can lead to a blunted cortisol response. - Recent Onset of Secondary Adrenal Insufficiency: The adrenal glands may not have had sufficient time to atrophy and can still show some response to a large bolus of ACTH, but it may be suboptimal.[3] | - Measure baseline ACTH levels; they will be high in primary adrenal insufficiency.[8] - Assess electrolyte levels, as aldosterone (B195564) may also be affected in primary adrenal insufficiency. - Consider further adrenal function testing and imaging. |
| 4. What might cause a delayed peak in ACTH or cortisol response? | - Tertiary Adrenal Insufficiency: A prolonged and delayed ACTH response can be characteristic of hypothalamic dysfunction.[2] - Individual Variability: Pharmacokinetics can vary between individuals. - Impaired Absorption or Distribution: Issues with intravenous access or patient-specific factors affecting drug distribution could potentially delay the peak response. | - Review the full time-course of ACTH and cortisol levels. - Ensure proper IV administration and sample collection timing in subsequent tests. - Consider the possibility of hypothalamic dysfunction and conduct further investigations if clinically indicated. |
| 5. Could medications or other substances interfere with the test results? | - Glucocorticoids (e.g., dexamethasone (B1670325), prednisolone): Suppress the HPA axis and blunt the ACTH response.[4] - Heparin: Concurrent administration is not recommended as it may lead to significant hypotension.[4] - Drugs affecting cortisol metabolism or binding: Certain medications can alter cortisol clearance or the levels of cortisol-binding globulin, potentially affecting total cortisol measurements. - Imipramine: May reduce the ACTH response. | - Obtain a thorough medication history from the patient. - Discontinue any potentially interfering medications for an appropriate period before the test, if medically safe to do so. - Use a saline-only flush to maintain IV patency. |
| 6. What if I get a false-negative or false-positive result? | - False-Negative (Normal result in a patient with the disease): Can occur in mild or early stages of secondary adrenal insufficiency where the adrenal glands have not yet atrophied.[3] A high dose of Corticorelin might elicit a response from a partially compromised pituitary. - False-Positive (Abnormal result in a healthy individual): Can be caused by stress, recent corticosteroid use, or certain medications.[3][11] | - Interpret results in the context of the patient's clinical presentation and pre-test probability of disease. - Consider alternative or additional diagnostic tests for confirmation. - Ensure standardized testing conditions to minimize the impact of stress. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a synthetic analog of ovine corticotropin-releasing hormone (CRH).[12] It acts by binding to CRH receptors on the corticotroph cells of the anterior pituitary gland.[13] This binding stimulates the synthesis and release of adrenocorticotropic hormone (ACTH) into the bloodstream.[14] ACTH then travels to the adrenal cortex and stimulates the production and release of cortisol.[12]
Q2: What is the expected response to this compound in a healthy individual?
A2: In healthy individuals, intravenous administration of Corticorelin results in a rapid and sustained increase in plasma ACTH levels, followed by a parallel increase in plasma cortisol.[15]
Q3: What are the primary clinical applications of the Corticorelin stimulation test?
A3: The Corticorelin stimulation test is primarily used as a diagnostic tool to differentiate the cause of ACTH-dependent Cushing's syndrome, specifically between a pituitary source (Cushing's disease) and an ectopic source of ACTH production.[14] It is also used to help differentiate between secondary (pituitary) and tertiary (hypothalamic) adrenal insufficiency.[2]
Q4: How should this compound be prepared and administered?
A4: this compound is typically supplied as a lyophilized powder and should be reconstituted with sterile 0.9% sodium chloride.[4] The standard dose is administered intravenously.[12]
Q5: What are the potential side effects of this compound administration?
A5: Common side effects can include flushing of the face, neck, and upper chest.[4] More significant adverse reactions, though less common, can include hypotension and transient tachycardia.[16]
Quantitative Data Summary
Table 1: Expected Peak ACTH and Cortisol Responses to Corticorelin Stimulation
| Condition | Baseline ACTH | Peak ACTH Response | Baseline Cortisol | Peak Cortisol Response |
| Healthy Individual | Normal | 2-4 fold increase | Normal | >20 µg/dL |
| Cushing's Disease (Pituitary Adenoma) | Normal to High | Exaggerated (>35-50% increase)[9][16] | High | Exaggerated (>20% increase)[9][16] |
| Ectopic ACTH Syndrome | High | Blunted or no response | High | Blunted or no response |
| Primary Adrenal Insufficiency | High | Increased | Low | No significant increase |
| Secondary Adrenal Insufficiency (Pituitary) | Low | No response | Low | No significant increase |
| Tertiary Adrenal Insufficiency (Hypothalamic) | Low | Exaggerated and prolonged | Low | Subnormal or no increase |
Note: These are general expected responses and specific cut-off values may vary by institution and assay.
Experimental Protocols
Corticorelin Stimulation Test Protocol
Objective: To assess the integrity of the hypothalamic-pituitary-adrenal (HPA) axis and to aid in the differential diagnosis of ACTH-dependent hypercortisolism.
Materials:
-
This compound for injection
-
Sterile 0.9% Sodium Chloride for reconstitution
-
Intravenous catheter
-
Blood collection tubes (e.g., EDTA for ACTH, serum separator for cortisol)
-
Centrifuge
-
Personal protective equipment
Procedure:
-
Patient Preparation: The patient should fast for at least 4 hours prior to the test.[9] A thorough medication history should be obtained, and any interfering medications should be discontinued (B1498344) if possible.[4][5] An intravenous catheter should be inserted at least 30 minutes before the first blood draw to minimize stress-induced hormone elevation.[17]
-
Baseline Sampling: Draw a baseline blood sample for ACTH and cortisol measurement 15 minutes before and immediately prior to Corticorelin administration.[9]
-
Corticorelin Administration: Reconstitute the this compound according to the manufacturer's instructions. Administer a dose of 1 mcg/kg body weight intravenously as a bolus over 30-60 seconds.[4]
-
Post-Stimulation Sampling: Draw blood samples for ACTH and cortisol at 15, 30, 45, 60, 90, and 120 minutes after Corticorelin administration.[9][17]
-
Sample Handling: Place ACTH samples on ice immediately and centrifuge in a refrigerated centrifuge as soon as possible. Separate plasma and store at -20°C or colder until analysis. Serum for cortisol should be separated after clotting and can be stored refrigerated or frozen.
-
Data Analysis: Analyze ACTH and cortisol levels at each time point. Calculate the percentage increase from baseline for both hormones. Interpret the results in the context of the patient's clinical presentation and the expected responses outlined in Table 1.
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound.
Experimental Workflow for Corticorelin Stimulation Test
Caption: Experimental workflow for the Corticorelin stimulation test.
Troubleshooting Logic for Unexpected Results
Caption: Troubleshooting logic for unexpected Corticorelin test results.
References
- 1. Cushing's Syndrome | UCSF Department of Surgery [endocrinesurgery.ucsf.edu]
- 2. Dexamethasone/Corticotropin-Releasing Hormone Test: Reference Range, Collection and Panels, Interpretation [emedicine.medscape.com]
- 3. Adrenocorticotropic Hormone (Cosyntropin) Stimulation Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. reference.medscape.com [reference.medscape.com]
- 5. ACTH stimulation test - Wikipedia [en.wikipedia.org]
- 6. ACTH and cortisol responses to CRH in acute, subacute, and prolonged critical illness: a randomized, double-blind, placebo-controlled, crossover cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Frontiers | Common Pitfalls in the Interpretation of Endocrine Tests [frontiersin.org]
- 9. labcorp.com [labcorp.com]
- 10. Corticotropin-releasing hormone induces an exaggerated response of adrenocorticotropic hormone and cortisol in polycystic ovary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Factors interfering with the dexamethasone suppression test] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What is this compound used for? [synapse.patsnap.com]
- 13. What is the mechanism of this compound? [synapse.patsnap.com]
- 14. This compound | C205H339N59O63S | CID 16132344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. The Caveats of Corticotropin Stimulation Test in Diagnosing Secondary Adrenal Insufficiency: Case Reports and Literature Review | Manuylova | Journal of Endocrinology and Metabolism [jofem.org]
- 16. RELIABILITY OF THE CORTICOTROPIN RELEASING HORMONE STIMULATION TEST FOR DIFFERENTIATING BETWEEN ACTH DEPENDENT AND INDEPENDENT CUSHING SYNDROME - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mft.nhs.uk [mft.nhs.uk]
Corticorelin Ovine Triflutate lot-to-lot variability in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Corticorelin Ovine Triflutate in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is the trifluoroacetate (B77799) salt of a synthetic 41-amino acid peptide identical to ovine corticotropin-releasing hormone (oCRH).[1][2] It is a potent stimulator of the anterior pituitary gland to release adrenocorticotropic hormone (ACTH).[2][3] ACTH, in turn, stimulates the adrenal cortex to produce and release cortisol.[4] This mechanism makes it a valuable tool for assessing the function of the hypothalamic-pituitary-adrenal (HPA) axis, particularly in differentiating between pituitary and ectopic sources of ACTH in conditions like Cushing's syndrome.[3][4]
Q2: What are the main sources of lot-to-lot variability in this compound?
Lot-to-lot variability in synthetic peptides like this compound can arise from several factors during the manufacturing process, primarily related to impurities. The solid-phase peptide synthesis (SPPS) process can introduce various impurities that may affect the bioactivity of the final product.[5]
Key sources of variability include:
-
Diastereomeric Impurities: Racemization of amino acid residues during synthesis can lead to the formation of diastereomers, which may have different biological activities.
-
Truncated or Deletion Sequences: Incomplete coupling reactions can result in peptides missing one or more amino acids.[5]
-
Oxidation and Deamidation: Certain amino acid residues are susceptible to oxidation or deamidation during synthesis and storage, altering the peptide's structure and function.
-
Residual Solvents and Reagents: Incomplete removal of solvents and reagents used in the synthesis process can affect the purity and stability of the final product.
Q3: How can I assess the quality of a new lot of this compound?
It is crucial to carefully review the Certificate of Analysis (CoA) provided by the supplier for each new lot. While specific acceptance criteria can be proprietary, a comprehensive CoA should provide information on:
-
Purity: Typically determined by High-Performance Liquid Chromatography (HPLC). Look for a high percentage of the correct peptide.
-
Identity: Confirmed by mass spectrometry to ensure the correct molecular weight.
-
Appearance: Should be a white, lyophilized powder.[2]
-
Peptide Content: The actual amount of peptide in the lyophilized powder.
-
Impurities: While specific impurity profiles are often not detailed, the total percentage of impurities should be low. For peptide drugs, total related impurities are generally below 5%.[6]
For critical experiments, it is advisable to perform an in-house bioassay to confirm the potency of the new lot relative to a previously characterized reference lot.
Q4: What are the recommended storage and handling conditions for this compound?
To ensure stability and minimize degradation, this compound should be stored under the following conditions:
-
Lyophilized Powder: Store at -20°C or colder for long-term stability. Protect from light.
-
Reconstituted Solution: Once reconstituted, use the solution promptly. If immediate use is not possible, it can be stored at 2-8°C for a limited time (refer to the manufacturer's instructions, but generally no longer than 24 hours). For longer-term storage of the reconstituted peptide, it is recommended to aliquot and freeze at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected ACTH/cortisol response in vitro or in vivo.
This is a common issue that can be frustrating for researchers. The following troubleshooting guide provides a systematic approach to identifying the potential cause.
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent experimental results.
Detailed Troubleshooting Steps:
| Step | Action | Potential Cause | Recommendation |
| 1. Verify Experimental Protocol | Review the entire experimental protocol for any deviations. | Inconsistent timing of sample collection, incorrect dosage, or improper administration route. | Ensure strict adherence to a standardized protocol for all experiments. For in vivo studies, the timing of administration and blood draws is critical due to the pulsatile nature of ACTH and cortisol secretion.[7] |
| 2. Check Reagent Quality and Preparation | Assess the storage and handling of this compound and other reagents. | Degradation of the peptide due to improper storage (e.g., repeated freeze-thaw cycles, exposure to light). Errors in reconstitution leading to incorrect concentration. | Always use freshly reconstituted this compound. Aliquot stock solutions to minimize freeze-thaw cycles. Verify the calibration of pipettes and balances used for reconstitution. |
| 3. Assess Lot-to-Lot Variability | Compare the Certificate of Analysis of the current lot with previous lots. | Differences in purity, impurity profile (e.g., diastereomers), or peptide content between lots. | If a new lot is being used, perform a dose-response curve to compare its potency to a previously validated lot. If significant differences are observed, contact the supplier for further information. |
| 4. Evaluate Experimental System Health | For in vitro experiments, check cell viability and passage number. For in vivo studies, assess the health status of the animals. | Compromised cell health or stress in animal models can alter the HPA axis response. | Ensure cells are healthy and within a consistent passage number range. In animal studies, allow for adequate acclimatization and minimize stressors. |
Issue 2: High baseline ACTH or cortisol levels.
High baseline levels can mask the stimulatory effect of this compound.
Troubleshooting Steps:
| Potential Cause | Troubleshooting Action |
| Stress-induced HPA axis activation | In animal studies, ensure proper handling and acclimatization to minimize stress before the experiment. For clinical research, create a calm and controlled environment for participants. |
| Time of day | The HPA axis has a diurnal rhythm, with cortisol levels being highest in the morning.[8] Conduct experiments at a consistent time of day to minimize this variability. |
| Contamination of samples | Ensure clean venipuncture and proper sample handling to avoid hemolysis or contamination that could interfere with immunoassays. |
| Interfering substances | Certain medications (e.g., glucocorticoids, spironolactone) can interfere with the ACTH stimulation test.[9][10] Review any pre-treatments or medications administered to subjects. |
Experimental Protocols
Key Experiment: In Vivo ACTH Stimulation Test
This protocol is a generalized procedure and may need to be adapted for specific research models.
Workflow for In Vivo ACTH Stimulation Test
Caption: Standard workflow for an in vivo ACTH stimulation test.
Methodology:
-
Subject Preparation:
-
Acclimatize subjects to the experimental environment to minimize stress.
-
For animal studies, catheter placement for blood sampling should be done sufficiently in advance to allow for recovery from the procedure.
-
Ensure subjects are fasted if required by the specific experimental design.
-
-
Baseline Sampling:
-
Collect a baseline blood sample (e.g., 15 minutes before administration) to determine basal ACTH and cortisol levels.[2]
-
-
This compound Administration:
-
Reconstitute the lyophilized peptide in sterile saline or another appropriate vehicle immediately before use.
-
Administer a single intravenous (IV) bolus of this compound. A commonly used dose in clinical research is 1 mcg/kg body weight.[2]
-
-
Post-Administration Sampling:
-
Collect blood samples at specific time points after administration. Typical time points include 15, 30, and 60 minutes post-injection.[2]
-
-
Sample Processing and Analysis:
-
Collect blood in tubes containing an appropriate anticoagulant (e.g., EDTA for ACTH).
-
Centrifuge the samples promptly at a low temperature to separate plasma or serum.
-
Store samples at -80°C until analysis.
-
Measure ACTH and cortisol concentrations using validated immunoassays (e.g., ELISA).
-
Quantitative Data Summary (Illustrative)
The following table provides an example of expected results in a successful ACTH stimulation test in healthy human subjects. Actual values can vary based on the specific population and assay used.
| Time Point | Mean Plasma ACTH (pg/mL) | Mean Plasma Cortisol (µg/dL) |
| Baseline (-15 min) | 5 - 25 | 5 - 15 |
| 15 min post-injection | 40 - 100 | 10 - 20 |
| 30 min post-injection | 30 - 80 | 15 - 25 |
| 60 min post-injection | 20 - 60 | 18 - 30 |
Note: A normal cortisol response is generally considered a peak level of >18-20 µg/dL.[10]
Signaling Pathway
This compound Signaling Pathway in Pituitary Corticotrophs
This compound, as an analog of CRH, binds to the Corticotropin-Releasing Hormone Receptor 1 (CRHR1) on the surface of pituitary corticotroph cells. This binding initiates a cascade of intracellular signaling events, primarily through the G-protein/adenylyl cyclase/cAMP/PKA pathway, ultimately leading to the synthesis and secretion of ACTH.[11][12]
Caption: Simplified signaling pathway of this compound.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. ACTHREL ® (this compound for injection) [dailymed.nlm.nih.gov]
- 3. This compound | C205H339N59O63S | CID 16132344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dynamics of ACTH and Cortisol Secretion and Implications for Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adrenocorticotropic Hormone (Cosyntropin) Stimulation Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. my.clevelandclinic.org [my.clevelandclinic.org]
- 10. labcorp.com [labcorp.com]
- 11. An integrated map of corticotropin-releasing hormone signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. karger.com [karger.com]
Technical Support Center: Corticorelin Ovine Triflutate Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Corticorelin Ovine Triflutate in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic peptide analogue of ovine corticotropin-releasing hormone (oCRH). Its primary mechanism of action is to stimulate the anterior pituitary gland to release adrenocorticotropic hormone (ACTH). ACTH, in turn, stimulates the adrenal cortex to produce and release cortisol. This mechanism is central to the body's stress response and is regulated by a negative feedback loop involving cortisol.
Q2: What are the typical applications of this compound in animal research?
A2: In animal research, this compound is primarily used as a diagnostic tool to assess the function of the hypothalamic-pituitary-adrenal (HPA) axis. It is instrumental in differentiating between pituitary-dependent and ectopic sources of excess ACTH in models of Cushing's syndrome. It is also utilized in studies investigating stress responses and neuroendocrine disorders.
Q3: What are the known side effects of this compound in animal studies?
A3: There is a notable lack of publicly available quantitative data from dedicated preclinical toxicology and safety pharmacology studies on this compound in common laboratory animal species. However, based on its pharmacological action and limited reports, potential side effects are primarily extensions of its physiological effects. High doses may lead to cardiovascular effects such as transient tachycardia and hypotension. It is important to note that animal studies regarding carcinogenicity, mutagenicity, or impairment of fertility have not been conducted with corticorelin.
Q4: Are there any known species-specific differences in the response to this compound?
A4: While comprehensive comparative data is limited, one study in sheep indicated that intravenous administration of synthetic ovine CRF did not produce the hypotensive effects that have been observed in other species. This suggests that species-specific variations in cardiovascular response may exist. Researchers should carefully consider the species being used and monitor cardiovascular parameters accordingly.
Troubleshooting Guides
This section addresses specific issues that researchers might encounter during their experiments with this compound.
Issue 1: Unexpected Cardiovascular Responses (Hypotension, Tachycardia)
-
Potential Cause 1: Dose is too high.
-
Troubleshooting: The severity of adverse cardiovascular effects appears to be dose-dependent. Review the dose-response relationship for your specific animal model. If possible, reduce the dose to the lowest effective level for your experimental endpoint. The recommended diagnostic dose in humans is 1 mcg/kg, with doses above this not recommended due to increased risk of side effects.
-
-
Potential Cause 2: Rapid bolus injection.
-
Troubleshooting: Administering the drug as a slower intravenous infusion over 30 seconds or longer can substantially reduce the incidence and severity of hypotensive and tachycardic responses.
-
-
Potential Cause 3: Interaction with other substances.
-
Troubleshooting: Avoid the use of heparin to maintain intravenous cannula patency. A potential interaction between corticorelin and heparin has been implicated in a major hypotensive reaction. Use saline for flushing cannulas instead.
-
Issue 2: Lack of Expected ACTH/Cortisol Response
-
Potential Cause 1: Improper drug storage and handling.
-
Troubleshooting: this compound is a peptide and should be stored according to the manufacturer's instructions, typically refrigerated and protected from light. Reconstituted solutions should be used promptly.
-
-
Potential Cause 2: Pre-treatment with glucocorticoids.
-
Troubleshooting: The ACTH response to corticorelin is blunted by pretreatment with glucocorticoids like dexamethasone. Ensure that experimental animals have not received any glucocorticoid treatment prior to the study, or that an adequate washout period has been observed.
-
-
Potential Cause 3: Ectopic ACTH-producing tumor model.
-
Troubleshooting: In animal models of ectopic ACTH syndrome, the pituitary corticotrophs are typically suppressed, leading to little or no response to corticorelin stimulation. This is an expected outcome and a key diagnostic feature.
-
Issue 3: Allergic or Hypersensitivity Reactions
-
Potential Cause: Immune response to the peptide.
-
Troubleshooting: Although rare, hypersensitivity reactions can occur. Observe animals for signs such as skin rash, urticaria, flushing, or respiratory distress. If such a reaction is suspected, discontinue administration immediately and provide appropriate supportive care.
-
Data Presentation
Due to the limited availability of specific quantitative data from animal toxicology studies, the following tables provide a qualitative summary of potential side effects based on human clinical data and general principles of safety pharmacology.
Table 1: Summary of Potential Side Effects of this compound in Animal Studies (Qualitative)
| Systemic Class | Potential Side Effect | Species with Reported Observations (or Human Extrapolation) | Notes |
| Cardiovascular | Transient Tachycardia | Human | Dose-dependent, more frequent with higher doses. |
| Transient Hypotension | Human | Dose-dependent, more frequent with higher doses. | |
| Flushing of the skin | Human | Commonly observed. | |
| Respiratory | Sensation of dyspnea | Human | Often transient. |
| Neurological | Dizziness | Human | Sporadically reported. |
| Immune System | Hypersensitivity Reactions | Human | Rare, but can include urticaria and angioedema. |
Experimental Protocols
The following are generalized methodologies for key safety pharmacology experiments that would be relevant for assessing the side effects of this compound.
Cardiovascular Safety Pharmacology in Conscious Telemetered Dogs
-
Objective: To assess the effects of intravenous this compound on cardiovascular parameters.
-
Animal Model: Beagle dogs, surgically implanted with telemetry transmitters for continuous monitoring of electrocardiogram (ECG), blood pressure, and heart rate.
-
Methodology:
-
Animals are allowed to acclimate in their housing for a baseline recording period (e.g., 24 hours).
-
This compound is administered intravenously at escalating doses. A vehicle control group is included.
-
Cardiovascular parameters (heart rate, systolic and diastolic blood pressure, ECG intervals such as QT and PR) are continuously recorded before, during, and after drug administration for a defined period (e.g., 24 hours post-dose).
-
Data is analyzed for statistically significant changes from baseline and compared to the vehicle control group.
-
Respiratory Safety Pharmacology in Rats using Whole-Body Plethysmography
-
Objective: To evaluate the potential effects of intravenous this compound on respiratory function.
-
Animal Model: Male and female Sprague-Dawley rats.
-
Methodology:
-
Rats are acclimated to the whole-body plethysmography chambers.
-
Baseline respiratory parameters (respiratory rate, tidal volume, and minute volume) are recorded.
-
This compound is administered intravenously at various dose levels. A vehicle control group is included.
-
Respiratory parameters are monitored continuously for a set period post-administration.
-
Data is analyzed for any significant changes in respiratory function compared to baseline and the control group.
-
Central Nervous System (CNS) Safety Pharmacology in Mice (Modified Irwin Test)
-
Objective: To assess the potential behavioral and neurological effects of intravenous this compound.
-
Animal Model: Male CD-1 mice.
-
Methodology:
-
A comprehensive set of observational parameters is defined, including changes in posture, gait, activity level, reflexes, and autonomic signs.
-
Mice are administered this compound intravenously at different dose levels, alongside a vehicle control group.
-
Animals are observed systematically at predefined time points (e.g., 15, 30, 60, 120, and 240 minutes) post-dose by a trained observer blinded to the treatment.
-
Any observed abnormalities are scored and compared between treatment groups and the control group.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound on the HPA axis.
Caption: General experimental workflow for safety pharmacology studies.
Technical Support Center: Drug Interactions with Corticorelin Ovine Triflutate in Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs regarding drug interactions with Corticorelin Ovine Triflutate in experimental settings.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in experiments?
A1: this compound is a synthetic form of ovine corticotropin-releasing hormone (oCRH).[1] In experimental settings, it is a potent stimulator of adrenocorticotropic hormone (ACTH) release from the anterior pituitary gland.[1][2] Subsequently, ACTH stimulates the adrenal cortex to produce and release cortisol.[1][2] This mechanism is fundamental to the hypothalamic-pituitary-adrenal (HPA) axis. The primary experimental application of this compound is to assess the functionality of the HPA axis and to differentiate between pituitary and ectopic sources of ACTH-dependent hypercortisolism.[1][3]
Q2: What is the standard experimental protocol for a this compound stimulation test?
A2: The standard protocol involves the intravenous administration of this compound followed by serial blood sampling to measure ACTH and cortisol concentrations. A typical protocol includes a fasting period of at least four hours for the subject.[2] Ovine CRH is administered intravenously as a bolus over 30 seconds at a dose of 1.0 μg/kg of body weight.[2] Blood samples for ACTH and cortisol are collected at -15 and -1 minutes prior to administration (to establish a baseline) and then at 15, 30, 45, 60, 90, and 120 minutes post-administration.[2]
Q3: How are the results of a corticorelin stimulation test interpreted in a research setting?
A3: Interpretation of the results is based on the magnitude of the ACTH and cortisol response from baseline. In normal subjects, there is a two- to four-fold increase in baseline ACTH within 30-60 minutes.[2] A positive response, indicative of a pituitary source of ACTH (as in Cushing's disease), is generally defined as a ≥35% increase in mean ACTH and/or a ≥20% increase in mean cortisol.[3] Conversely, a lack of response is typically observed in cases of ectopic ACTH syndrome or primary adrenal hypercortisolism.[2]
Q4: Which drugs are known to interact with this compound or interfere with the experimental results?
A4: Several classes of drugs can interfere with the results of a corticorelin stimulation test. These primarily include:
-
Glucocorticoids (e.g., dexamethasone): These agents suppress the HPA axis and can blunt the ACTH response to corticorelin.[4][5]
-
Heparin: While not directly interacting with the hormonal cascade, heparin has been associated with hypotensive reactions when used in conjunction with procedures involving corticorelin.
-
Drugs affecting CYP3A4 metabolism: When conducting a combined dexamethasone-corticorelin test, inhibitors and inducers of the CYP3A4 enzyme can alter dexamethasone (B1670325) metabolism, leading to confounding results.[6]
-
Other medications: Spironolactone and estrogen-containing medications may also affect cortisol levels and should be noted.[7]
Q5: What is the mechanism behind these drug interactions?
A5: The mechanisms of interaction vary:
-
Glucocorticoids exert negative feedback on the pituitary gland, reducing the synthesis and release of ACTH. This suppression can lead to a diminished response to the stimulatory effect of corticorelin.[4]
-
The exact mechanism of heparin-related hypotension is not fully elucidated but may involve immune-mediated responses or effects on vascular tone.[8][9]
-
CYP3A4 inducers (e.g., carbamazepine, phenytoin) accelerate the metabolism of dexamethasone, leading to lower systemic levels and potentially a false-positive (non-suppressed) result in a dexamethasone suppression test.[6] Conversely, CYP3A4 inhibitors (e.g., itraconazole, ritonavir) slow dexamethasone metabolism, which can lead to false-negative results.[6]
Q6: How long before a corticorelin experiment should potentially interacting medications be discontinued?
A6: The washout period for interacting medications depends on the drug's half-life and its mechanism of action. For dexamethasone, it is recommended to stop the medication at least 24-48 hours before the test, with a longer period of up to one week being preferable if clinically feasible.[4] For estrogen-containing medications, a washout period of at least 6 weeks is often recommended before HPA axis testing.
II. Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps & Recommendations |
| Blunted or absent ACTH/cortisol response to corticorelin | Concomitant use of glucocorticoids (e.g., dexamethasone). | 1. Verify the subject's medication history for any recent or ongoing glucocorticoid use. 2. If glucocorticoid use is confirmed, consider the timing and dosage. Short-term, low-dose dexamethasone may depress baseline cortisol but not inhibit the peak response.[5] 3. If possible, repeat the experiment after an appropriate washout period (at least 24-48 hours for dexamethasone).[4] |
| Unexpectedly high baseline cortisol levels | Use of estrogen-containing medications. | 1. Confirm if the subject is taking any estrogen-containing drugs, as these can increase cortisol-binding globulin and total cortisol levels.[7] 2. If so, interpret the results with caution. Consider measuring free cortisol or repeating the test after a 6-week washout period. |
| Sudden drop in blood pressure during the experiment | Potential interaction with heparin. | 1. If heparin is used to maintain intravenous line patency, be aware of the potential for hypotensive reactions. 2. Monitor the subject's blood pressure closely during and after the administration of corticorelin. 3. In case of a hypotensive event, discontinue the procedure and provide supportive care. |
| Inconsistent results in a combined dexamethasone-corticorelin test | Interference from CYP3A4 inducers or inhibitors. | 1. Review the subject's medication profile for any known CYP3A4 inducers or inhibitors (see Table 3). 2. If a CYP3A4 modulator is being used, consider its potential impact on dexamethasone metabolism and the subsequent test results.[6] 3. If feasible, switch to an alternative medication that does not interfere with CYP3A4 prior to re-testing. |
III. Detailed Experimental Protocols
Standard this compound (oCRH) Stimulation Test Protocol
-
Subject Preparation: The subject should fast for a minimum of four hours before the test.[2]
-
Baseline Sampling: Collect venous blood samples for ACTH and cortisol measurement at -15 minutes and -1 minute before corticorelin administration to establish a baseline.[2]
-
Corticorelin Administration: Administer this compound at a dose of 1 µg/kg body weight as an intravenous bolus over 30 seconds.[2]
-
Post-Administration Sampling: Collect venous blood samples for ACTH and cortisol at 15, 30, 45, 60, 90, and 120 minutes after administration.[2]
-
Sample Handling: Collect blood in appropriate tubes (e.g., EDTA for ACTH) and process according to laboratory guidelines.
Combined Dexamethasone-Corticorelin (Dex-CRH) Test Protocol
-
Dexamethasone Administration: Administer a low dose of dexamethasone (e.g., 1 mg) orally at 11 p.m. the night before the corticorelin stimulation.
-
Morning Cortisol: Draw a blood sample at 8 a.m. the following morning to measure the post-dexamethasone cortisol level.
-
Corticorelin Stimulation: Proceed with the standard corticorelin stimulation test protocol as described above. This combined test is particularly useful for distinguishing true Cushing's syndrome from pseudo-Cushing states.[10]
IV. Data Presentation
Table 1: Expected ACTH and Cortisol Responses to Corticorelin Stimulation
| Condition | Baseline ACTH | ACTH Response to Corticorelin | Baseline Cortisol | Cortisol Response to Corticorelin |
| Normal Subject | Normal | 2- to 4-fold increase | Normal | Peak >20 µg/dL |
| Cushing's Disease (Pituitary) | Normal to High | ≥35% increase | High | ≥20% increase |
| Ectopic ACTH Syndrome | High | No significant response | High | No significant response |
| Primary Adrenal Hypercortisolism | Low | No response | High | No response |
Data synthesized from multiple sources.[2][3]
Table 2: Summary of Drug Interactions with the Corticorelin Stimulation Test
| Interacting Drug/Class | Effect on Test | Mechanism of Interaction | Recommendation |
| Glucocorticoids (e.g., dexamethasone) | Blunted ACTH and cortisol response | HPA axis suppression via negative feedback.[4] | Discontinue at least 24-48 hours before the test.[4] |
| Heparin | Potential for hypotension | Not fully elucidated, may be immune-mediated.[8] | Monitor blood pressure closely. |
| Estrogen-containing medications | Falsely elevated total cortisol | Increased cortisol-binding globulin.[7] | Discontinue for 6 weeks or measure free cortisol. |
| Spironolactone | May falsely elevate plasma cortisol | Direct interference with cortisol assay or other mechanisms.[7] | Discontinue on the day of testing.[7] |
Table 3: Common CYP3A4 Inducers and Inhibitors Affecting Dexamethasone Metabolism
| CYP3A4 Inducers (Accelerate Dexamethasone Metabolism) | CYP3A4 Inhibitors (Slow Dexamethasone Metabolism) |
| Carbamazepine | Itraconazole |
| Phenytoin | Ritonavir |
| Rifampin | Clarithromycin |
| Phenobarbital | Fluoxetine |
| St. John's Wort | Grapefruit Juice |
This is not an exhaustive list. Always consult a comprehensive drug interaction database.[6]
V. Visualizations
Caption: Signaling pathway of this compound in the HPA axis.
Caption: Experimental workflow for the Corticorelin Stimulation Test.
Caption: Troubleshooting a blunted response in a corticorelin experiment.
References
- 1. The ovine corticotropin-releasing hormone stimulation test in the differential diagnosis of adrenocorticotropic hormone-dependent cushing's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. labcorp.com [labcorp.com]
- 3. Ovine CRH Stimulation and 8 mg Dexamethasone Suppression Tests in 323 Patients With ACTH-Dependent Cushing's Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Interaction between dexamethasone treatment and the corticotropin stimulation test in septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Factors Affecting Dexamethasone Suppression Test Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Preoperative heparin therapy causes immune-mediated hypotension upon heparin administration for cardiac surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. View of Prediction of heparin induced hypotension during cardiothoracic surgery: A retrospective observational study | Anaesthesia, Pain & Intensive Care [apicareonline.com]
- 10. Dexamethasone/Corticotropin-Releasing Hormone Test: Reference Range, Collection and Panels, Interpretation [emedicine.medscape.com]
Minimizing variability in Corticorelin Ovine Triflutate response
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in the response to Corticorelin Oovine Triflutate during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Corticorelin Ovine Triflutate and what is its primary mechanism of action?
A1: this compound is a synthetic form of ovine corticotropin-releasing hormone (CRH).[1][2] Its primary mechanism of action is to stimulate the anterior pituitary gland to release adrenocorticotropic hormone (ACTH).[1] ACTH then acts on the adrenal cortex to stimulate the production and release of cortisol and other glucocorticoids.[1][2] This process is central to the body's stress response and the regulation of the hypothalamic-pituitary-adrenal (HPA) axis.[2]
Q2: What is the primary application of this compound in a research setting?
A2: In research, this compound is primarily used to assess the function and integrity of the HPA axis.[2] It is a valuable tool for studying conditions related to HPA axis dysregulation, such as stress, depression, and adrenal insufficiency in various animal models.[2] It is also used to differentiate between pituitary and ectopic sources of ACTH production in models of Cushing's syndrome.[1][2]
Q3: What are the expected kinetics of ACTH and cortisol response following this compound administration?
A3: Following intravenous administration in normal subjects, plasma ACTH levels typically begin to rise within 2 minutes and reach a peak between 15 and 60 minutes.[3][4] The subsequent increase in plasma cortisol is observed within 10 minutes, with peak levels occurring between 30 and 120 minutes.[3][4]
Troubleshooting Guide
This guide addresses common issues that can lead to variability in this compound response.
Issue 1: Blunted or Absent ACTH/Cortisol Response
A diminished or non-existent response to this compound can be a significant concern. The following table outlines potential causes and troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| Recent or Concurrent Glucocorticoid Use | Glucocorticoids exert negative feedback on the HPA axis, which can suppress the ACTH response to Corticorelin.[4] Ensure an adequate washout period for any exogenous glucocorticoids prior to the experiment. The required duration will depend on the specific glucocorticoid's potency and half-life. |
| Anesthetic Agents | Certain anesthetics can interfere with the HPA axis.[5][6] For example, etomidate (B1671615) is known to suppress adrenal function.[5] Whenever possible, use anesthetic agents with minimal impact on the HPA axis, such as isoflurane, or conduct studies in conscious, acclimated animals. If anesthesia is necessary, the choice of agent should be consistent across all experimental groups. |
| Improper Drug Handling or Storage | This compound is a peptide and can degrade if not handled properly. Store the lyophilized powder at 2-8°C and protect it from light.[3] Reconstituted solutions should be used promptly or stored under refrigerated conditions for no more than 8 hours.[3] Avoid repeated freeze-thaw cycles. Prepare fresh solutions for each experiment. |
| Incorrect Administration | Ensure the correct dose is administered via the intended route (typically intravenous for rapid response). Inconsistent administration can lead to variable drug exposure. |
| Primary Adrenal Insufficiency (in the experimental model) | If the experimental model has primary adrenal insufficiency, the adrenal glands will not be able to produce cortisol, even with ACTH stimulation.[7] In this case, you would expect to see a normal or even exaggerated ACTH response, but a blunted cortisol response. |
| Pituitary Dysfunction (in the experimental model) | In models of secondary adrenal insufficiency (pituitary dysfunction), the pituitary may not be able to produce ACTH in response to Corticorelin.[8] This would result in a blunted response for both ACTH and cortisol. |
Issue 2: High Inter-Individual Variability
Excessive variation between subjects can mask true experimental effects. The following table provides guidance on minimizing this variability.
| Potential Cause | Troubleshooting Steps |
| Genetic and Physiological Differences | Use age- and weight-matched animals from a consistent genetic background. Acclimate animals to the experimental environment to reduce stress-induced variations in baseline HPA axis activity. |
| Circadian Rhythm | The HPA axis has a pronounced circadian rhythm, with ACTH and cortisol levels being highest in the morning (in diurnal species).[9] Conduct all experiments at the same time of day to minimize this source of variability. |
| Assay Variability | The choice of immunoassay for ACTH and cortisol can significantly impact results.[10][11][12][13] There can be considerable inter-assay and intra-assay variability.[3][10] Use a consistent and validated assay for all samples within a study. Consider using mass spectrometry-based methods for higher specificity.[12] |
| Sample Handling | ACTH is particularly labile. Collect blood samples in pre-chilled tubes containing a protease inhibitor (e.g., EDTA), and process them promptly on ice.[3] Centrifuge at low temperatures and freeze the plasma immediately. |
| Fasting Status | While not always required, fasting can help reduce variability in some metabolic parameters that might indirectly influence the HPA axis. If fasting is part of the protocol, ensure the duration is consistent for all animals.[14] |
Experimental Protocols
Preclinical this compound Stimulation Test (Rodent Model)
This protocol provides a general framework. Specific doses and timings may need to be optimized for your specific research question and animal model.
Materials:
-
This compound
-
Sterile, non-pyrogenic saline for reconstitution
-
Anesthetic agent (if required)
-
Blood collection supplies (e.g., micro-hematocrit tubes, EDTA-coated tubes)
-
Centrifuge
-
Freezer (-80°C)
Procedure:
-
Animal Preparation:
-
Acclimate animals to the housing and handling procedures for at least one week prior to the experiment.
-
If conducting the study in conscious animals, ensure they are accustomed to the restraint and blood sampling procedures.
-
If using anesthesia, administer the chosen agent and monitor the animal's vital signs throughout the procedure.
-
-
Drug Preparation:
-
On the day of the experiment, reconstitute the lyophilized this compound with sterile saline to the desired concentration. A common dose for dogs is 1-5 µg/kg.[14][15][16] The optimal dose for rodents should be determined from literature or pilot studies.
-
Gently swirl the vial to dissolve the powder; do not shake.[3]
-
-
Experimental Workflow:
-
Baseline Blood Sample (-15 min): Collect a baseline blood sample. This is crucial for determining the fold-change in hormone levels.
-
Corticorelin Administration (0 min): Administer the prepared this compound solution, typically via intravenous (IV) injection for the most rapid and consistent response.
-
Post-Stimulation Blood Samples: Collect blood samples at timed intervals post-injection. Recommended time points for rodents are often 15, 30, and 60 minutes for ACTH and 30, 60, and 120 minutes for corticosterone (B1669441) (the primary glucocorticoid in rodents).
-
-
Sample Processing and Analysis:
-
Immediately place blood samples on ice.
-
Centrifuge the samples at 4°C to separate the plasma.
-
Aliquot the plasma into appropriately labeled tubes and store at -80°C until analysis.
-
Analyze plasma ACTH and corticosterone/cortisol concentrations using a validated immunoassay or mass spectrometry.
-
Quantitative Data on Factors Influencing Response
The following table summarizes the expected impact of dexamethasone (B1670325) on the ACTH response to Corticorelin.
| Factor | Effect on ACTH Response | Quantitative Impact (Example) |
| Dexamethasone Pre-treatment | Blunts or inhibits the ACTH response.[4] | In a study on human fetal adrenal tissue, pre-treatment with dexamethasone led to a 1.8-fold decrease in cortisol levels following ACTH stimulation.[17][18] Another study in dogs showed that 0.1 mg/kg of dexamethasone completely abolished the ACTH and cortisol response to oCRF.[15] |
Visualizations
Signaling Pathway of this compound
Caption: Signaling cascade initiated by this compound.
Experimental Workflow for Corticorelin Stimulation Test
Caption: Workflow for a preclinical Corticorelin stimulation test.
Troubleshooting Logic for Blunted Response
Caption: Decision tree for troubleshooting a blunted response.
References
- 1. This compound | C205H339N59O63S | CID 16132344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. ACTHREL ® (this compound for injection) [dailymed.nlm.nih.gov]
- 4. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Hypothalamic-Pituitary-Adrenal Axis and Anesthetics: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adrenocorticotropic Hormone (Cosyntropin) Stimulation Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. labcorp.com [labcorp.com]
- 9. Common Pitfalls in the Interpretation of Endocrine Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Variability in laboratory parameters used for management of Cushing’s syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Variability of cortisol assays can confound the diagnosis of adrenal insufficiency in the critically ill population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. endocrine-abstracts.org [endocrine-abstracts.org]
- 14. What's the Best Protocol for ACTH Stimulation Testing in Dogs and Cats? - Vetco - Veterinary Consulting & Control [vetco.org]
- 15. Ovine corticotrophin-releasing factor in dogs: dose-response relationships and effects of dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ACTH Stimulation Test - LABOKLIN Europe [laboklin.com]
- 17. Dexamethasone affects human fetal adrenal steroidogenesis and subsequent ACTH response in an ex vivo culture model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Dexamethasone affects human fetal adrenal steroidogenesis and subsequent ACTH response in an ex vivo culture model [frontiersin.org]
Validation & Comparative
A Comparative Analysis of Corticorelin Ovine Triflutate and Human CRH for Pituitary Stimulation
For Researchers, Scientists, and Drug Development Professionals
In the realm of neuroendocrine research and diagnostics, particularly in the assessment of the hypothalamic-pituitary-adrenal (HPA) axis, corticotropin-releasing hormone (CRH) plays a pivotal role. This guide provides a detailed comparison of two key agents used for pituitary stimulation: Corticorelin Ovine Triflutate, a synthetic form of ovine CRH (oCRH), and human CRH (hCRH). This analysis is supported by experimental data to aid researchers and clinicians in selecting the appropriate agent for their specific applications.
Executive Summary
This compound and human CRH are both potent stimulators of adrenocorticotropic hormone (ACTH) release from the anterior pituitary.[1] However, extensive research has demonstrated that this compound (oCRH) is a more potent and longer-acting secretagogue than hCRH when administered at equivalent doses.[2][3] This enhanced biological activity of oCRH is attributed to its longer plasma half-life and reduced binding to the CRH-binding protein in human plasma, which facilitates greater bioavailability to pituitary CRH receptors.[4][5] Consequently, the oCRH stimulation test is widely regarded as superior for the differential diagnosis of Cushing's disease.[2][3]
Comparative Efficacy: ACTH and Cortisol Response
Clinical studies have consistently shown that intravenous administration of this compound elicits a more robust and sustained increase in plasma ACTH and cortisol levels compared to human CRH.
In a comparative study involving patients with Cushing's disease, the peak and time-integrated hormonal responses to hCRH were significantly smaller than the responses to oCRH.[2] While most patients demonstrated an increase in plasma ACTH and cortisol with either peptide, a subset of patients who did not respond to hCRH did show a response to oCRH, highlighting the greater sensitivity of the ovine analogue in diagnostic testing.[2][3]
Similarly, in healthy subjects, while both peptides stimulate ACTH and cortisol secretion, oCRH induces a more prolonged effect.[6] The faster decline of ACTH and cortisol levels after hCRH administration points to its shorter duration of action.[6]
Table 1: Comparison of Hormonal Responses to Ovine CRH vs. Human CRH in Patients with Cushing's Disease
| Parameter | Ovine CRH (oCRH) | Human CRH (hCRH) | Key Findings |
| ACTH Response | Greater peak and time-integrated response.[2] | Smaller peak and time-integrated response.[2] | oCRH is a more potent stimulus for ACTH secretion.[2] |
| Cortisol Response | Greater peak and time-integrated response.[2] | Smaller peak and time-integrated response.[2] | oCRH leads to a more pronounced cortisol release.[2] |
| Diagnostic Sensitivity | Higher (93% for ACTH and/or cortisol response).[3] | Lower (80% for ACTH and/or cortisol response).[3] | oCRH stimulation test has greater sensitivity for diagnosing Cushing's disease.[2][3] |
Pharmacokinetic Profile
The differential effects of ovine and human CRH are largely explained by their distinct pharmacokinetic properties. Ovine CRH exhibits a significantly longer half-life in human plasma compared to human CRH.[5][7] This is primarily due to the presence of a specific CRH-binding protein in human plasma that binds hCRH with high affinity but has a much lower affinity for oCRH.[8] This binding enhances the clearance of hCRH, reducing its bioavailability and duration of action.[5]
Table 2: Pharmacokinetic and Physicochemical Properties
| Property | This compound (oCRH) | Human CRH (hCRH) | Implication |
| Plasma Half-life (in humans) | Longer (approx. 42.8 min).[5] | Shorter (approx. 30.5 min).[5] | Prolonged stimulation of the pituitary.[7] |
| Binding to Human CRH-Binding Protein | Low affinity.[8] | High affinity.[8] | Greater bioavailability of oCRH.[4] |
Experimental Protocols
The standardized CRH stimulation test is a cornerstone in the differential diagnosis of ACTH-dependent Cushing's syndrome.[4][9] The protocol for both ovine and human CRH administration is similar, with the key variable being the specific peptide used.
General CRH Stimulation Test Protocol
This protocol is a generalized representation. Specific clinical and research settings may have variations.
-
Patient Preparation: The patient should be fasting for a minimum of 4 hours before the test.[10] An intravenous cannula is inserted for blood sampling and CRH administration.
-
Baseline Sampling: Blood samples for baseline ACTH and cortisol levels are collected at -15 minutes and immediately before CRH administration (0 minutes).[4][11]
-
CRH Administration: A single intravenous bolus of either this compound or human CRH is administered. The standard dose is 1 µg/kg of body weight.[2][4][12]
-
Post-Administration Sampling: Blood samples for ACTH and cortisol are collected at multiple time points after CRH injection, typically at 15, 30, 45, 60, 90, and 120 minutes.[10]
-
Data Analysis: The percentage change in plasma ACTH and cortisol levels from baseline is calculated. A significant increase is indicative of a pituitary source of ACTH (Cushing's disease).[4][9][11] For instance, an increase of ≥35% in ACTH and/or ≥20% in cortisol is often considered a positive test for Cushing's disease when using oCRH.[4]
Signaling Pathway of CRH in Pituitary Corticotrophs
Both this compound and human CRH exert their effects by binding to the CRH receptor 1 (CRHR1) on the surface of pituitary corticotroph cells.[13][14] This binding initiates a cascade of intracellular signaling events, primarily through the G-protein/adenylyl cyclase/cAMP pathway, leading to the synthesis and secretion of ACTH.[15][16][17]
Caption: CRH signaling pathway in pituitary corticotrophs.
Experimental Workflow: CRH Stimulation Test
The workflow for a typical CRH stimulation test involves a series of timed steps to accurately assess the pituitary response.
Caption: General workflow for a CRH stimulation test.
Conclusion
References
- 1. Facebook [cancer.gov]
- 2. The ovine corticotropin-releasing hormone (CRH) stimulation test is superior to the human CRH stimulation test for the diagnosis of Cushing's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Ovine CRH Stimulation and 8 mg Dexamethasone Suppression Tests in 323 Patients With ACTH-Dependent Cushing's Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparison of the clearance of ovine and human corticotrophin-releasing hormone (CRH) in man and sheep: a possible role for CRH-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential effects of ovine and human corticotrophin-releasing factor in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacology of ovine and human CRH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. This compound | C205H339N59O63S | CID 16132344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. emedicine.medscape.com [emedicine.medscape.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Acthrel Injection for Cushing's Syndrome: Side Effects & Dosage [medicinenet.com]
- 13. researchgate.net [researchgate.net]
- 14. news-medical.net [news-medical.net]
- 15. karger.com [karger.com]
- 16. Endocrinology and the brain: corticotropin-releasing hormone signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. geneglobe.qiagen.com [geneglobe.qiagen.com]
Comparing Corticorelin Ovine Triflutate to other ACTH secretagogues
A Comparative Guide to Corticorelin Ovine Triflutate and Other ACTH Secretagogues
Introduction
Adrenocorticotropic hormone (ACTH) secretagogues are pivotal in the diagnostic evaluation of hypothalamic-pituitary-adrenal (HPA) axis disorders, most notably in the differential diagnosis of ACTH-dependent Cushing's syndrome. This compound, a synthetic analogue of ovine corticotropin-releasing hormone (oCRH), is a potent secretagogue used for this purpose.[1][2][3] Its primary mechanism involves stimulating the anterior pituitary gland to release ACTH, which subsequently triggers the adrenal cortex to produce and secrete cortisol.[2][4] By measuring the ACTH and cortisol response to its administration, clinicians can differentiate between pituitary sources of excess ACTH (Cushing's disease) and ectopic, non-pituitary sources.[3][4][5]
This guide provides an objective comparison of this compound with other notable ACTH secretagogues, including human CRH (hCRH) and vasopressin analogues like desmopressin (B549326). The comparison focuses on mechanisms of action, comparative efficacy from experimental data, and standard testing protocols.
Mechanism of Action and Signaling Pathways
ACTH secretion is primarily regulated by CRH and, to a lesser extent, by vasopressin, which act on distinct receptors on the pituitary corticotroph cells, triggering different intracellular signaling cascades.
Corticorelin (CRH Receptor Pathway)
This compound, mimicking endogenous CRH, binds to the corticotropin-releasing hormone receptor type 1 (CRHR1), a G-protein coupled receptor (GPCR).[1][2] This binding activates a Gs alpha subunit, stimulating adenylyl cyclase to increase intracellular cyclic AMP (cAMP).[6] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets. This cascade ultimately leads to the transcription of the pro-opiomelanocortin (POMC) gene, increased synthesis of its product, ACTH, and secretion of the hormone into the bloodstream.[6][7]
Vasopressin/Desmopressin (V1b Receptor Pathway)
Arginine vasopressin (AVP) and its synthetic analogue, desmopressin, stimulate ACTH secretion through a different pathway. They bind to the V1b receptor (also known as V3 receptor), another GPCR found on corticotrophs.[8] This interaction activates a Gq alpha subunit, which stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC). The combined effect of elevated intracellular Ca2+ and PKC activation leads to ACTH secretion. AVP often acts synergistically with CRH to enhance ACTH release.[9][10]
Comparative Efficacy and Potency
The choice of secretagogue can significantly impact test results due to differences in pharmacokinetics and pharmacodynamics.
This compound (oCRH) vs. Human CRH (hCRH)
While both oCRH and hCRH bind to the CRHR1 with similar affinity, their effects in vivo are distinct. Corticorelin (oCRH) has a longer plasma half-life compared to hCRH.[11][12] This pharmacokinetic difference results in a more potent and sustained stimulation of ACTH and cortisol secretion.[11][12][13] Studies have shown that at an equivalent dose of 1 µg/kg, oCRH produces significantly greater peak and time-integrated ACTH and cortisol responses in patients with Cushing's disease compared to hCRH.[14] However, despite the difference in response magnitude, the overall diagnostic utility for differentiating pituitary from ectopic sources of ACTH is considered comparable for both peptides.[13]
| Parameter | This compound (oCRH) | Human CRH (hCRH) |
| Plasma Half-Life | Longer (slow component ~73 min)[3][11] | Shorter (~3x shorter than oCRH)[11] |
| ACTH Response | Stronger and more prolonged increase[12][14] | Smaller and less sustained increase[14] |
| Cortisol Response | Stronger and more prolonged increase[12][14] | Smaller and less sustained increase[14] |
| Diagnostic Utility | High diagnostic accuracy[12][13] | Comparable diagnostic accuracy to oCRH[13] |
Diagnostic Accuracy in Differentiating Cushing's Disease
The CRH stimulation test is a cornerstone for the differential diagnosis of ACTH-dependent Cushing's syndrome. Its performance, particularly using the ovine formulation, has been well-documented. When compared with other dynamic tests like the desmopressin test or the high-dose dexamethasone (B1670325) suppression test (HDDST), the CRH test demonstrates high diagnostic accuracy. A large study found that the oCRH stimulation test performed better than the HDDST.[12] A recent meta-analysis further concluded that the CRH test had the highest sensitivity and specificity for detecting Cushing's disease and ectopic ACTH secretion, respectively.[8]
| Test | Sensitivity | Specificity | Positive Predictive Value (PPV) | Diagnostic Accuracy (DA) |
| Ovine CRH Test | 93% | 98% | 99% | 95% |
| High-Dose Dexamethasone Suppression Test (HDDST) | 93% | 98% | 99% | 95% |
*Data reflects performance when CRH and HDDST results are concordant, based on optimized criteria (≥40% ACTH/cortisol increase for CRH test and ≥69% cortisol suppression for HDDST).[12]
Experimental Protocols
Standardized protocols are essential for the reliable interpretation of stimulation tests. The following describes a typical protocol for a Corticorelin (CRH) stimulation test.
Key Experimental Protocol: CRH Stimulation Test
-
Patient Preparation: The test is typically performed in the morning while the patient is fasting to minimize diurnal variations in cortisol levels.[15]
-
IV Access: An intravenous line is established at least 30 minutes before the test begins for blood sampling and administration of the agent.[13][15]
-
Baseline Sampling: Two baseline blood samples are collected 15 minutes apart (e.g., at -15 min and 0 min) to measure basal plasma ACTH and serum cortisol concentrations.[4][15]
-
Drug Administration: this compound is administered as an intravenous bolus at a standard dose of 1 µg/kg.[13][14]
-
Post-Administration Sampling: Blood samples for ACTH and cortisol are collected at multiple time points after the injection. A common schedule includes samples at 15, 30, 45, 60, 90, and 120 minutes post-administration.[4][15]
-
Analysis and Interpretation:
-
Cushing's Disease: Patients typically exhibit an exaggerated or further increase in plasma ACTH and cortisol levels.[4][13] An increase of ≥40% in cortisol and/or ACTH is often considered a positive response.[12]
-
Ectopic ACTH Syndrome: Patients usually show little or no ACTH or cortisol response to Corticorelin administration.[4]
-
Adrenal Tumors: Patients with cortisol-producing adrenal tumors have suppressed basal ACTH levels that do not respond to stimulation.[13]
-
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. This compound | C205H339N59O63S | CID 16132344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mims.com [mims.com]
- 5. Facebook [cancer.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Effect of urocortin on ACTH secretion from rat anterior pituitary in vitro and in vivo: comparison with corticotropin-releasing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Emerging diagnostic methods and imaging modalities in cushing’s syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vasopressin stimulation of adrenocorticotropin hormone (ACTH) in humans. In vivo bioassay of corticotropin-releasing factor (CRF) which provides evidence for CRF mediation of the diurnal rhythm of ACTH - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Pharmacology of ovine and human CRH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ovine CRH Stimulation and 8 mg Dexamethasone Suppression Tests in 323 Patients With ACTH-Dependent Cushing's Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A comparison of the effects of human and ovine corticotropin-releasing hormone on the pituitary-adrenal axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The ovine corticotropin-releasing hormone (CRH) stimulation test is superior to the human CRH stimulation test for the diagnosis of Cushing's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. UpToDate 2018 [doctorabad.com]
A Comparative Guide to Validating HPA Axis Activation: Corticorelin Ovine Triflutate and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Corticorelin Ovine Triflutate with other established methods for validating Hypothalamic-Pituitary-Adrenal (HPA) axis activation. The following sections detail the performance, experimental protocols, and underlying mechanisms of these diagnostic tests, supported by experimental data to aid in the selection of the most appropriate method for your research and development needs.
Introduction to HPA Axis Testing
The Hypothalamic-Pituitary-Adrenal (HPA) axis is a crucial neuroendocrine system that regulates numerous physiological processes, including the body's response to stress. Dysregulation of the HPA axis is implicated in a variety of disorders, making its accurate assessment critical in both clinical diagnostics and drug development. Dynamic function tests are employed to evaluate the integrity and responsiveness of the HPA axis by stimulating or suppressing its components and measuring the subsequent hormonal responses. This guide focuses on this compound, a synthetic analog of ovine corticotropin-releasing hormone (oCRH), and compares it with the Insulin Tolerance Test (ITT), the ACTH (Cosyntropin) Stimulation Test, and the human CRH (hCRH) stimulation test.
Comparative Analysis of HPA Axis Stimulation Tests
The choice of an HPA axis stimulation test depends on the specific clinical or research question, the suspected level of dysfunction (hypothalamic, pituitary, or adrenal), and patient safety considerations. The following tables provide a quantitative comparison of this compound and its alternatives.
Table 1: Performance Characteristics of HPA Axis Stimulation Tests
| Test | Primary Application | Sensitivity | Specificity | Key Advantages | Key Disadvantages |
| This compound (oCRH) Test | Differentiating Cushing's disease from ectopic ACTH syndrome | 88% - 91% for Cushing's disease[1][2][3] | 90% - 100% for Cushing's disease[1][2][3][4] | High specificity; more potent and prolonged ACTH/cortisol stimulation than hCRH | High cost; potential for side effects (flushing, dyspnea)[5] |
| Insulin Tolerance Test (ITT) | Gold standard for assessing the entire HPA axis integrity; diagnosis of secondary adrenal insufficiency and Growth Hormone deficiency[6] | High (considered the gold standard) | High | Assesses the entire axis response to a physiological stressor (hypoglycemia)[6] | Potentially dangerous (risk of severe hypoglycemia, seizures); contraindicated in patients with cardiovascular disease or epilepsy[6] |
| ACTH (Cosyntropin) Stimulation Test | Diagnosis of primary adrenal insufficiency | High for primary AI (>95%)[7] | High for primary AI | Safe, simple, and rapid to perform[7] | Lower sensitivity for secondary/tertiary adrenal insufficiency, especially in the acute phase[7] |
| Human CRH (hCRH) Test | Differentiating Cushing's disease from ectopic ACTH syndrome | Less sensitive than oCRH for Cushing's disease[8] | High | Theoretically less immunogenic than oCRH | Less potent stimulus of ACTH and cortisol compared to oCRH[8] |
Table 2: Typical Hormonal Responses in Healthy Adults
| Test | Stimulating Agent & Dose | Peak ACTH Response | Peak Cortisol Response |
| This compound (oCRH) Test | 1 µg/kg IV | 2- to 4-fold increase within 30-60 minutes[9] | >20 µg/dL within 30-60 minutes[9] |
| Insulin Tolerance Test (ITT) | Insulin to induce hypoglycemia (<40 mg/dL) | Significant increase | >18-20 µg/dL |
| ACTH (Cosyntropin) Stimulation Test (250 µg) | 250 µg IV or IM | Not typically measured | >18-20 µg/dL at 30 or 60 minutes[10] |
| Human CRH (hCRH) Test | 1 µg/kg IV | Smaller peak and time-integrated response than oCRH[8] | Similar to oCRH in some studies, but generally a less potent response[8] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and procedures involved in HPA axis testing, the following diagrams are provided.
References
- 1. acpjournals.org [acpjournals.org]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Second-Line Tests in the Diagnosis of Adrenocorticotropic Hormone-Dependent Hypercortisolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dexamethasone/Corticotropin-Releasing Hormone Test: Reference Range, Collection and Panels, Interpretation [emedicine.medscape.com]
- 6. Evaluation of the Hypothalamic-Pituitary-Adrenal Axis Function in Childhood and Adolescence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ACTH stimulation test - Wikipedia [en.wikipedia.org]
- 8. The ovine corticotropin-releasing hormone (CRH) stimulation test is superior to the human CRH stimulation test for the diagnosis of Cushing's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. labcorp.com [labcorp.com]
- 10. d2xk4h2me8pjt2.cloudfront.net [d2xk4h2me8pjt2.cloudfront.net]
A Head-to-Head Comparison of Desmopressin and Corticorelin Ovine Triflutate for Hypothalamic-Pituitary-Adrenal (HPA) Axis Testing
For researchers, scientists, and drug development professionals, selecting the appropriate diagnostic tool to assess the Hypothalamic-Pituitary-Adrenal (HPA) axis is critical. This guide provides an objective comparison of two key pharmacological agents used in HPA axis testing: Desmopressin (B549326) and Corticorelin Ovine Triflutate. We will delve into their mechanisms of action, experimental protocols, and comparative diagnostic performance based on available data.
Desmopressin, a synthetic analog of vasopressin, and this compound, a synthetic form of ovine corticotropin-releasing hormone (oCRH), are both utilized to stimulate adrenocorticotropic hormone (ACTH) secretion from the pituitary gland. However, they operate through distinct signaling pathways, which influences their diagnostic utility in differentiating the etiologies of ACTH-dependent Cushing's syndrome, such as Cushing's disease (pituitary adenoma) versus ectopic ACTH syndrome.
Quantitative Comparison of Diagnostic Performance
The following tables summarize the diagnostic accuracy of Desmopressin and this compound in differentiating Cushing's Disease from other states of hypercortisolism.
| Table 1: Diagnostic Accuracy of Desmopressin Stimulation Test (10 µg) | ||
| Comparison | Sensitivity | Specificity |
| Cushing's Disease vs. Ectopic ACTH Syndrome (ACTH response) | 85% (95% CI: 0.80–0.89)[1] | 64% (95% CI: 0.49–0.76)[1] |
| Cushing's Disease vs. Non-Neoplastic Hypercortisolism (ACTH response) | 88% (95% CI: 0.79–0.93)[1] | 94% (95% CI: 0.86–0.97)[1] |
| Cushing's Disease vs. Pseudo-Cushing State | 96.6%[2][3] | 100%[2][3] |
| Table 2: Diagnostic Accuracy of this compound (oCRH) Stimulation Test | ||
| Comparison | Sensitivity | Specificity |
| Cushing's Disease vs. Ectopic ACTH Syndrome (Cortisol response) | 88%[4] | 100%[4] |
| Cushing's Disease vs. Ectopic ACTH Syndrome (ACTH response) | 89%[5] | 100%[5] |
| Cushing's Disease vs. Ectopic ACTH Syndrome (Combined ACTH/Cortisol response) | Diagnostic Accuracy: 91% (95% CI 87-94%)[6][7] | |
| Cushing's Disease vs. Pseudo-Cushing State | 96.6%[2][3] | 100%[2][3] |
Signaling Pathways
The differential effects of Desmopressin and this compound on ACTH secretion are rooted in their distinct receptor targets on pituitary corticotroph cells.
Experimental Protocols
Detailed methodologies for the Desmopressin and this compound stimulation tests are outlined below.
Desmopressin Stimulation Test Protocol
Objective: To differentiate between Cushing's disease and ectopic ACTH syndrome or pseudo-Cushing's states.
Procedure:
-
Patient Preparation: The patient should fast overnight.
-
Baseline Sampling: At time 0, a blood sample is drawn for baseline plasma ACTH and serum cortisol levels.
-
Administration: 10 µg of Desmopressin is administered as an intravenous bolus.
-
Post-administration Sampling: Blood samples for ACTH and cortisol are collected at 15, 30, 45, 60, and 90 minutes after Desmopressin administration.[8]
Interpretation:
-
A positive response, suggestive of Cushing's disease, is typically defined as a percentage increase in ACTH of >35-50% and/or a percentage increase in cortisol of >20% from baseline. However, cutoff values can vary between studies.
This compound Stimulation Test Protocol
Objective: To differentiate between pituitary and ectopic sources of ACTH in patients with ACTH-dependent Cushing's syndrome.
Procedure:
-
Patient Preparation: The patient should be in a resting state.
-
Baseline Sampling: Two baseline blood samples for plasma ACTH and serum cortisol are drawn at -5 and 0 minutes before administration.
-
Administration: this compound is administered intravenously at a dose of 1 µg/kg body weight.
-
Post-administration Sampling: Blood samples for ACTH are collected at 15 and 30 minutes, and for cortisol at 30 and 45 minutes after administration.[2]
Interpretation:
-
A positive response, indicative of Cushing's disease, is generally defined as a ≥35% increase in mean ACTH and/or a ≥20% increase in mean cortisol from baseline.[2]
Concluding Remarks
Both Desmopressin and this compound are valuable tools in the differential diagnosis of ACTH-dependent Cushing's syndrome. The choice between these agents may depend on institutional availability, cost, and the specific clinical question being addressed. This compound, acting directly on the CRH receptor, provides a more physiological stimulus to the pituitary corticotrophs. Desmopressin, on the other hand, relies on the aberrant expression of vasopressin receptors on pituitary adenomas for its diagnostic utility. As shown in the comparative data, both tests exhibit high sensitivity and specificity, particularly in distinguishing Cushing's disease from pseudo-Cushing states.[2][3] However, the specificity of the desmopressin test in differentiating Cushing's disease from ectopic ACTH syndrome may be lower. Ultimately, the interpretation of these tests should always be made in the context of the overall clinical picture and other biochemical and imaging findings.
References
- 1. Accuracy of the 10 μg desmopressin test for differential diagnosis of Cushing syndrome: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Corticotrophin-releasing hormone and desmopressin tests in the differential diagnosis between Cushing's disease and pseudo-Cushing state: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iris.unipa.it [iris.unipa.it]
- 4. The ovine corticotropin-releasing hormone stimulation test and the dexamethasone suppression test in the differential diagnosis of Cushing's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The ovine corticotropin-releasing hormone stimulation test in the differential diagnosis of adrenocorticotropic hormone-dependent cushing's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ovine CRH Stimulation and 8 mg Dexamethasone Suppression Tests in 323 Patients With ACTH-Dependent Cushing's Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ovine CRH Stimulation and 8 mg Dexamethasone Suppression Tests in 323 Patients With ACTH-Dependent Cushing's Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
Glucagon Stimulation Test: A Viable Alternative to Corticorelin Ovine Triflutate for Hypothalamic-Pituitary-Adrenal Axis Assessment
For researchers, scientists, and drug development professionals, the accurate assessment of the hypothalamic-pituitary-adrenal (HPA) axis is crucial in diagnosing and managing various endocrine disorders. While the corticotropin-releasing hormone (CRH) stimulation test using Corticorelin Oovine Triflutate has been a standard diagnostic tool, the glucagon (B607659) stimulation test (GST) is emerging as a reliable and often more accessible alternative. This guide provides a comprehensive comparison of these two methods, supported by experimental data and detailed protocols.
The CRH test directly assesses the pituitary's ability to secrete adrenocorticotropic hormone (ACTH) in response to CRH, making it a valuable tool for differentiating between secondary (pituitary) and tertiary (hypothalamic) adrenal insufficiency.[1][2] The GST, on the other hand, is thought to stimulate ACTH and subsequently cortisol release through a mechanism that is not fully elucidated but may involve glycemic fluctuations and central noradrenergic pathways.[3] This indirect mechanism of action makes the GST a comprehensive test of the entire HPA axis.
Comparative Analysis of Diagnostic Performance
The diagnostic accuracy of both tests has been evaluated in various studies, often using the insulin (B600854) tolerance test (ITT) as the gold standard. The following table summarizes key performance metrics from several studies. It is important to note that cortisol cut-off values, sensitivity, and specificity can vary depending on the patient population and the specific protocol used.
| Test | Parameter | Value | Patient Population | Reference |
| Glucagon Stimulation Test (GST) | Sensitivity | 89% | Patients with pituitary disorders | [3] |
| Specificity | 79% | Patients with pituitary disorders | [3] | |
| Cortisol Cut-off | 167 ng/mL | Patients with pituitary disorders | [3] | |
| Sensitivity | 100% | Children and adolescents after cancer therapy | [4] | |
| Specificity | 53% | Children and adolescents after cancer therapy | [4] | |
| Cortisol Cut-off | 500 nmol/L | Children and adolescents after cancer therapy | [4] | |
| Corticotropin-Releasing Hormone (CRH) Test | Sensitivity | 88.5% | Children with suspected pituitary insufficiency | [5] |
| Specificity | 86.8% | Children with suspected pituitary insufficiency | [5] | |
| Cortisol Cut-off | 450 nmol/L | Children with suspected pituitary insufficiency | [5] |
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and procedural differences, the following diagrams illustrate the signaling pathways of glucagon and Corticorelin Ovine Triflutate, as well as a comparative experimental workflow.
Detailed Experimental Protocols
Glucagon Stimulation Test (GST)
1. Patient Preparation:
-
The patient should fast overnight (for at least 8 hours) before the test. Water is permitted.
-
Certain medications, such as corticosteroids and oral estrogens, may need to be discontinued (B1498344) for a specific period before the test, as they can interfere with the results.[6]
-
A baseline morning cortisol level should be checked, and if severely low, the test may be contraindicated.[7]
2. Procedure:
-
An intravenous (IV) cannula is inserted for blood sampling.
-
A baseline blood sample is drawn at time 0.
-
Glucagon is administered via intramuscular (IM) injection. The standard dose is 1 mg for adults (1.5 mg if body weight > 90 kg).[8]
-
Blood samples for cortisol and glucose are collected at 30, 60, 90, 120, 150, and 180 minutes after glucagon administration.[8] Some protocols may extend to 240 minutes.
3. Interpretation:
-
A normal cortisol response is generally considered a peak level above a specific cut-off, which can vary by laboratory and patient population. For example, a peak cortisol of ≥430 nmol/L may be considered normal.[7]
-
Nausea and vomiting are common side effects. Hypoglycemia can occur, especially in children, and should be monitored.[7]
Corticotropin-Releasing Hormone (CRH) Test using this compound
1. Patient Preparation:
-
The patient should fast for at least 4 hours before the test.[1]
-
As with the GST, interfering medications should be discontinued after consultation with a physician.
2. Procedure:
-
An IV cannula is inserted for both drug administration and blood sampling.
-
A baseline blood sample for ACTH and cortisol is drawn at time 0.
-
This compound is administered as an intravenous bolus, typically at a dose of 1 mcg/kg body weight.[1]
-
Blood samples for ACTH and cortisol are collected at 15, 30, 45, and 60 minutes after administration. Some protocols may include additional time points.
3. Interpretation:
-
The interpretation depends on the pattern of ACTH and cortisol response.
-
Normal Response: A significant increase in both ACTH and cortisol.
-
Primary Adrenal Insufficiency: High baseline ACTH with a blunted cortisol response.
-
Secondary (Pituitary) Adrenal Insufficiency: Blunted ACTH and cortisol response.
-
Tertiary (Hypothalamic) Adrenal Insufficiency: An exaggerated and prolonged ACTH response with a subnormal cortisol response.
-
Conclusion
The Glucagon Stimulation Test represents a safe and effective alternative to the CRH test for assessing the HPA axis, particularly when a comprehensive evaluation of the entire axis is desired or when this compound is unavailable or contraindicated. While the CRH test offers a more direct assessment of pituitary function, the GST provides valuable information on the integrity of the complete HPA axis. The choice between these tests should be guided by the specific clinical question, patient characteristics, and local availability and expertise. Further head-to-head studies in diverse adult populations are warranted to establish more definitive comparative data and standardized protocols.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. [Comparative study of glucagon and insulin tests for diagnostics of secondary adrenal insufficiency and growth hormone deficiency in children and adolescents] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of adrenal function tests in children--the glucagon stimulation test allows the simultaneous assessment of adrenal function and growth hormone response in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glucagon stimulation test – with cortisols | CUH [cuh.nhs.uk]
- 7. mft.nhs.uk [mft.nhs.uk]
- 8. christie.nhs.uk [christie.nhs.uk]
A Comparative Guide to the Reproducibility of the Corticorelin Ovine Triflutate Stimulation Test
For researchers and drug development professionals navigating the complexities of hypothalamic-pituitary-adrenal (HPA) axis assessment, the choice of a reliable stimulation test is paramount. This guide provides a comparative analysis of the Corticorelin Ovine Triflutate (oCRH) stimulation test and its primary alternatives—the Insulin (B600854) Tolerance Test (ITT) and the Metyrapone (B1676538) test—with a focus on the reproducibility of their outcomes. While direct comparative studies on the reproducibility of these tests are scarce, this guide synthesizes available data on their performance, protocols, and underlying mechanisms to aid in the selection of the most appropriate diagnostic tool.
Performance Comparison
The reproducibility of a diagnostic test is crucial for its clinical and research utility, ensuring that repeated measurements yield consistent results. This is often quantified by the intra- and inter-assay coefficients of variation (CV), which measure the variability within a single assay run and between different runs, respectively. Generally, intra-assay CVs of less than 10% and inter-assay CVs of less than 15% are considered acceptable for immunoassays.
This compound (oCRH) Stimulation Test
The oCRH stimulation test directly assesses the pituitary's capacity to secrete Adrenocorticotropic Hormone (ACTH) in response to corticotropin-releasing hormone. A significant response is often defined as a peak ACTH and/or cortisol level that exceeds four times the intra-assay coefficient of variation[1]. However, specific intra- and inter-assay CVs for the ACTH and cortisol response to oCRH are not consistently reported in the literature, making a direct quantitative comparison of its reproducibility challenging. The diagnostic accuracy of the oCRH test, particularly in distinguishing Cushing's disease from ectopic ACTH syndrome, is well-documented, with high sensitivity and specificity[2].
Insulin Tolerance Test (ITT)
The ITT is widely regarded as the gold standard for assessing the integrity of the HPA axis. It induces hypoglycemia, a potent physiological stressor that should trigger a robust increase in ACTH and cortisol. Studies have investigated the reproducibility of the cortisol response to the ITT, providing valuable quantitative data.
Metyrapone Test
The Metyrapone test evaluates the feedback mechanism of the HPA axis by blocking the final step of cortisol synthesis, leading to an increase in 11-deoxycortisol and a subsequent rise in ACTH.
| Test | Analyte | Intra-Assay CV (%) | Inter-Assay CV (%) | Notes |
| This compound (oCRH) Stimulation Test | ACTH | Not available | Not available | A significant response is considered to be >4 times the intra-assay CV[1]. |
| Cortisol | Not available | Not available | ||
| Insulin Tolerance Test (ITT) | Cortisol | 10% (in normal adults)[3][4] | Not available | Considered the gold standard for HPA axis assessment[5]. |
| Metyrapone Test | Cortisol | <8.0%[6] | <9.5%[6] | Measures the integrity of the HPA feedback loop. |
| 11-deoxycortisol | Not available | 0.9% (at 286 nmol/L) - 2.8% (at 1.0 nmol/L)[7] |
Experimental Protocols
This compound (oCRH) Stimulation Test
-
Patient Preparation: The patient should fast for at least four hours before the test[8].
-
Procedure:
-
An intravenous (IV) line is inserted for blood sampling.
-
Baseline blood samples for ACTH and cortisol are collected at -15 and -1 minutes before oCRH administration[8].
-
This compound is administered as an IV bolus at a dose of 1 µg/kg body weight[8][9].
-
Blood samples for ACTH and cortisol are collected at 15, 30, 45, 60, 90, and 120 minutes post-injection[8][9].
-
-
Interpretation: A normal response is characterized by a peak in plasma ACTH levels within 30 minutes and a peak in cortisol levels within 30 to 60 minutes[8]. Specific percentage increases are used to differentiate between pituitary and ectopic sources of ACTH in conditions like Cushing's syndrome[8][9].
Insulin Tolerance Test (ITT)
-
Patient Preparation: The patient fasts overnight. The test is performed under strict medical supervision due to the risk of severe hypoglycemia[5].
-
Procedure:
-
An IV line is inserted for insulin administration and blood sampling.
-
Baseline blood samples for glucose, ACTH, and cortisol are collected.
-
A bolus of short-acting insulin (typically 0.1-0.15 U/kg) is administered intravenously.
-
Blood samples for glucose, ACTH, and cortisol are collected at 15, 30, 45, 60, 90, and 120 minutes after insulin injection.
-
Close monitoring of the patient for signs of hypoglycemia is essential. Glucose is administered if severe symptoms occur.
-
-
Interpretation: Adequate hypoglycemia (blood glucose < 2.2 mmol/L or 40 mg/dL) must be achieved for the test to be valid. A normal response is a peak cortisol level typically above 18-20 µg/dL (500-550 nmol/L)[5].
Metyrapone Test (Overnight Single-Dose)
-
Patient Preparation: No fasting is required.
-
Procedure:
-
Metyrapone is administered orally at midnight with a snack to minimize gastric irritation. The dose is typically 30 mg/kg[7].
-
A blood sample is collected at 8:00 AM the following morning for the measurement of serum 11-deoxycortisol and cortisol.
-
-
Interpretation: A normal response is indicated by a serum 11-deoxycortisol level greater than 7 µg/dL (200 nmol/L) and a low serum cortisol level, confirming adequate 11β-hydroxylase blockade[7].
Signaling Pathways and Mechanisms
The selection of a stimulation test is also guided by the specific aspect of the HPA axis under investigation. The oCRH test directly evaluates the pituitary's response, while the ITT assesses the entire axis's response to stress, and the Metyrapone test examines the integrity of the negative feedback loop.
Caption: Signaling pathway of this compound on pituitary corticotrophs.
Conclusion
The this compound stimulation test is a valuable tool for assessing pituitary corticotroph function, with high diagnostic accuracy for specific conditions. However, a lack of readily available quantitative data on its reproducibility, such as coefficients of variation, presents a limitation for direct comparison with alternatives like the Insulin Tolerance Test and the Metyrapone test. The ITT, while being the gold standard, carries risks and shows variability in growth hormone response, though the cortisol response is more reproducible[3][4]. The Metyrapone test offers a safer alternative for assessing the HPA axis feedback loop, with good reproducibility for 11-deoxycortisol measurement[7].
For researchers and clinicians, the choice of test should be guided by the specific clinical question, patient safety considerations, and the availability of reliable assays. Further studies directly comparing the reproducibility of the oCRH test with other established methods are warranted to provide a more complete picture of its performance characteristics.
References
- 1. The ovine corticotropin-releasing hormone (CRH) stimulation test is superior to the human CRH stimulation test for the diagnosis of Cushing's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The ovine corticotropin-releasing hormone stimulation test in the differential diagnosis of adrenocorticotropic hormone-dependent cushing's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reproducibility of growth hormone and cortisol responses to the insulin tolerance test and the short ACTH test in normal adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ACTH stimulation test - Wikipedia [en.wikipedia.org]
- 6. repub.eur.nl [repub.eur.nl]
- 7. Basal cortisol in relation to metyrapone confirmation in predicting adrenal insufficiency after pituitary surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. labcorp.com [labcorp.com]
- 9. Dexamethasone/Corticotropin-Releasing Hormone Test: Reference Range, Collection and Panels, Interpretation [emedicine.medscape.com]
Correlating In Vitro and In Vivo Responses to Corticorelin Ovine Triflutate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corticorelin Ovine Triflutate, a synthetic analogue of ovine corticotropin-releasing hormone (oCRH), is a potent stimulator of the hypothalamic-pituitary-adrenal (HPA) axis.[1][2] It is primarily used as a diagnostic agent to differentiate between pituitary and ectopic sources of ACTH in patients with ACTH-dependent Cushing's syndrome.[1][2] Understanding the correlation between its in vitro activity and in vivo effects is crucial for interpreting diagnostic results and for the development of novel therapeutics targeting the HPA axis. This guide provides a comparative analysis of this compound, correlating its performance with human CRH (hCRH) and other diagnostic modalities, supported by experimental data.
Mechanism of Action: From Receptor Binding to Hormonal Cascade
This compound exerts its effects by binding to and activating corticotropin-releasing hormone receptor 1 (CRH-R1) on the anterior pituitary corticotrophs.[3] This initiates a signaling cascade, leading to the synthesis and release of adrenocorticotropic hormone (ACTH). Circulating ACTH then stimulates the adrenal cortex to produce and secrete cortisol.[3]
Caption: Signaling pathway of this compound.
In Vitro vs. In Vivo Performance: A Comparative Analysis
A key distinction between ovine and human CRH lies in their interaction with a specific CRH-binding protein found in human plasma. This protein binds to hCRH with high affinity but not to oCRH. This difference is a major contributor to the distinct pharmacokinetic and pharmacodynamic profiles observed in vivo.
In Vitro Data
| Parameter | This compound (oCRH) | Human CRH (hCRH) | Reference |
| CRH-R1 Binding Affinity | High | High | [5] |
| Binding to Human CRH-Binding Protein | No | Yes |
In Vivo Data
In vivo studies in humans have consistently demonstrated that this compound induces a more potent and prolonged release of ACTH and cortisol compared to hCRH.[6][7][8] This is primarily attributed to the longer plasma half-life of oCRH, as it is not sequestered by the CRH-binding protein.[7]
| Parameter | This compound (oCRH) | Human CRH (hCRH) | Reference |
| Plasma Half-life | Longer | Shorter | [7] |
| Peak ACTH Response | Higher | Lower | [6] |
| Duration of ACTH/Cortisol Elevation | More prolonged | Less prolonged | [6][7] |
Comparison with Alternative Diagnostic Agents
The primary clinical application of this compound is in the differential diagnosis of ACTH-dependent Cushing's syndrome. Its performance is often compared to the high-dose dexamethasone (B1670325) suppression test (HDDST). For the diagnosis of adrenal insufficiency, the ACTH stimulation test (using cosyntropin) is the standard, but CRH stimulation can also provide valuable information.
| Diagnostic Test | Target Condition | Sensitivity | Specificity | Reference |
| Corticorelin (oCRH) Stimulation Test | Cushing's Disease | 86-93% | 90-100% | |
| High-Dose Dexamethasone Suppression Test (HDDST) | Cushing's Disease | 60-80% | 60-80% | |
| ACTH (Cosyntropin) Stimulation Test | Primary Adrenal Insufficiency | High | High |
Experimental Protocols
In Vitro: CRH Stimulation of Primary Pituitary Cells (General Protocol)
While a specific, detailed protocol for a direct comparative bioassay was not found in the available literature, a general methodology for assessing CRH-stimulated ACTH release from primary pituitary cell cultures is as follows:
-
Cell Culture: Primary anterior pituitary cells are isolated from rodents (e.g., rats) and cultured in appropriate media.
-
Stimulation: After a period of stabilization, the cells are washed and incubated with varying concentrations of this compound or hCRH for a defined period (e.g., 2-4 hours).
-
Sample Collection: The cell culture supernatant is collected.
-
ACTH Measurement: The concentration of ACTH in the supernatant is quantified using a specific immunoassay (e.g., ELISA or RIA).
-
Data Analysis: Dose-response curves are generated, and EC50 values are calculated to determine the potency of each peptide.
Caption: In vitro experimental workflow for CRH stimulation.
In Vivo: Corticorelin Stimulation Test
The standard clinical protocol for the Corticorelin stimulation test is as follows:
-
Baseline Sampling: Blood samples are drawn at -15 and 0 minutes before administration to establish baseline ACTH and cortisol levels.
-
Administration: this compound is administered intravenously at a dose of 1 µg/kg.
-
Post-Administration Sampling: Blood samples are collected at 15, 30, 45, 60, 90, and 120 minutes after administration.
-
Hormone Measurement: Plasma ACTH and serum cortisol levels are measured at each time point.
-
Interpretation: In patients with pituitary-dependent Cushing's disease, a significant increase in both ACTH and cortisol is typically observed. In contrast, patients with ectopic ACTH-producing tumors or adrenal tumors usually show little to no response.
References
- 1. Corticotropin-releasing hormone (CRH) is a respiratory stimulant in humans: a comparative study of human and ovine CRH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Temperature effect on the action of corticotropin-releasing hormone (CRH) on secretion of immunoreactive beta-endorphin (IR beta EP) in TM3 and AtT-20 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. In vitro corticotropin-releasing hormone (CRH) stimulation of adrenocorticotropin release from corticotroph adenoma cells: effect of prolonged exposure to CRH and its interaction with cortisol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ovine CRH Stimulation and 8 mg Dexamethasone Suppression Tests in 323 Patients With ACTH-Dependent Cushing's Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comparison of the effects of human and ovine corticotropin-releasing hormone on the pituitary-adrenal axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacology of ovine and human CRH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The ovine corticotropin-releasing hormone (CRH) stimulation test is superior to the human CRH stimulation test for the diagnosis of Cushing's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Findings from Corticorelin Ovine Triflutate Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Corticorelin Ovine Triflutate with alternative diagnostic agents for Cushing's syndrome. It is designed to assist researchers, scientists, and drug development professionals in objectively evaluating the performance of these diagnostic tools, supported by experimental data and detailed methodologies.
Mechanism of Action and Signaling Pathway
This compound is a synthetic analog of ovine corticotropin-releasing hormone (CRH).[1][2][3] Its primary function is to stimulate the anterior pituitary gland to release adrenocorticotropic hormone (ACTH).[1][2][3] ACTH, in turn, stimulates the adrenal cortex to produce and release cortisol.[1][2][3] This mechanism is central to the diagnostic use of this compound in differentiating between pituitary (Cushing's disease) and ectopic sources of ACTH-dependent Cushing's syndrome.[2]
The signaling cascade is initiated by the binding of this compound to the Corticotropin-Releasing Hormone Receptor 1 (CRHR1), a G protein-coupled receptor (GPCR).[4][5][6] This binding primarily activates the Gs alpha subunit, leading to the activation of adenylyl cyclase.[4][5] Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP), which acts as a second messenger.[4][5] Increased intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to the synthesis and secretion of ACTH from the corticotrophs of the anterior pituitary.[4][5]
Comparative Performance in Diagnosing Cushing's Syndrome
The primary application of this compound is in the differential diagnosis of ACTH-dependent Cushing's syndrome. Its performance is often compared with the high-dose dexamethasone (B1670325) suppression test (HDDST) and the desmopressin (B549326) stimulation test.
Data Presentation: Diagnostic Accuracy
| Test | Sensitivity | Specificity | Diagnostic Accuracy | Reference |
| This compound (oCRH) Stimulation Test | ||||
| - ACTH Response (≥35-50% increase) | 86% - 89% | 90% - 100% | 88% - 91% | [7],[8] |
| - Cortisol Response (≥20% increase) | 88% | 100% | 90% | [8] |
| High-Dose Dexamethasone Suppression Test (HDDST) | 77% | 60% | 75% | [9] |
| Desmopressin Stimulation Test | 85% | 64% (vs. EAS) | Not explicitly stated | [10],[11] |
| 88% | 94% (vs. NNH) | Not explicitly stated | [10] |
EAS: Ectopic ACTH Syndrome; NNH: Non-neoplastic Hypercortisolism
Experimental Protocols
This compound (oCRH) Stimulation Test
A standardized protocol is crucial for reliable and reproducible results.
Patient Preparation:
-
The patient should fast for a minimum of 4 hours prior to the test.[12]
-
Any recent or current corticosteroid therapy should be discontinued (B1498344) as it may blunt the ACTH response.[1]
-
Ensure the patient is in a resting, supine position for at least 30 minutes before and throughout the test.
Procedure:
-
Insert an intravenous (IV) cannula for blood sampling and administration of this compound.
-
Collect baseline blood samples for ACTH and cortisol measurement at -15 minutes and immediately before administration (0 minutes).[12]
-
Administer this compound at a dose of 1 µg/kg body weight as an intravenous bolus over 30 seconds.[12]
-
Collect blood samples for ACTH and cortisol measurement at 15, 30, 45, 60, 90, and 120 minutes post-administration.[12]
Interpretation of Results:
-
Cushing's Disease: A significant increase in plasma ACTH (typically ≥35-50%) and cortisol (typically ≥20%) levels is observed.[7],[8]
-
Ectopic ACTH Syndrome: Little or no response in ACTH and cortisol levels is expected.[13]
High-Dose Dexamethasone Suppression Test (HDDST)
Procedure: There are two common protocols for the HDDST:
-
Overnight 8 mg test: A baseline morning serum cortisol is measured, and 8 mg of dexamethasone is administered orally between 11 PM and midnight. A repeat serum cortisol level is drawn the following morning.[14]
-
Standard 2-day, 8 mg test: Baseline 24-hour urine for cortisol is collected on day 1. On days 2 and 3, 2 mg of dexamethasone is given orally every 6 hours for a total of 8 doses. A 24-hour urine collection for cortisol is repeated on day 3.[15]
Interpretation of Results:
-
Cushing's Disease: Typically, there is a suppression of cortisol levels (e.g., >50% reduction in serum cortisol or >90% in urinary free cortisol) as the pituitary adenoma retains some sensitivity to negative feedback.[16]
-
Ectopic ACTH Syndrome: Usually, there is no suppression of cortisol production as ectopic tumors are generally resistant to dexamethasone.[17]
Desmopressin Stimulation Test
Procedure:
-
The patient should be in a fasting state.
-
Establish IV access.
-
Collect baseline blood samples for ACTH and cortisol.
-
Administer desmopressin intravenously, typically at a dose of 10 µg.[18]
-
Collect blood samples for ACTH and cortisol at various time points post-administration (e.g., 15, 30, 45, 60, 90 minutes).[18]
Interpretation of Results:
-
Cushing's Disease: A significant increase in ACTH and cortisol levels is often observed.[19]
-
Ectopic ACTH Syndrome: Generally, there is no significant response.[19]
Comparative Side Effect Profiles
| Feature | This compound | High-Dose Dexamethasone | Desmopressin |
| Common Side Effects | Flushing of the face, neck, and upper chest, transient hypotension, tachycardia.[13][20][21] | Generally well-tolerated for the short duration of the test. Potential for heartburn.[22] | Mild and short-lived facial flushing.[18] |
| Serious Side Effects | Rare, but can include hypersensitivity reactions (hives, difficulty breathing, swelling), chest pain or pressure.[13][20] | Very rare for the diagnostic test. Long-term use is associated with numerous side effects.[15] | Anaphylaxis or hypersensitivity reactions are rare.[18] |
Logical Relationship in Diagnostic Evaluation
The choice of diagnostic test often follows a logical progression, starting with screening tests to confirm hypercortisolism, followed by tests to determine the source of ACTH.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound | C205H339N59O63S | CID 16132344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Corticotropin-releasing hormone receptor 1 - Wikipedia [en.wikipedia.org]
- 5. Insights into mechanisms of corticotropin-releasing hormone receptor signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Corticotropin-releasing hormone receptor - Wikipedia [en.wikipedia.org]
- 7. The ovine corticotropin-releasing hormone stimulation test in the differential diagnosis of adrenocorticotropic hormone-dependent cushing's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The ovine corticotropin-releasing hormone stimulation test and the dexamethasone suppression test in the differential diagnosis of Cushing's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ovine CRH Stimulation and 8 mg Dexamethasone Suppression Tests in 323 Patients With ACTH-Dependent Cushing's Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Accuracy of the 10 μg desmopressin test for differential diagnosis of Cushing syndrome: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Emerging diagnostic methods and imaging modalities in cushing’s syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dexamethasone/Corticotropin-Releasing Hormone Test: Reference Range, Collection and Panels, Interpretation [emedicine.medscape.com]
- 13. Acthrel (this compound for Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 14. Dexamethasone Suppression Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. uclahealth.org [uclahealth.org]
- 16. my.clevelandclinic.org [my.clevelandclinic.org]
- 17. mft.nhs.uk [mft.nhs.uk]
- 18. med.upenn.edu [med.upenn.edu]
- 19. The desmopressin stimulation test in the differential diagnosis of Cushing's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound [myactivehealth.com]
- 21. What are the side effects of this compound? [synapse.patsnap.com]
- 22. Overnight dexamethasone suppression test | CUH [cuh.nhs.uk]
Safety Operating Guide
Safe Disposal of Corticorelin Ovine Triflutate: A Procedural Guide for Laboratory Professionals
The proper disposal of Corticorelin Ovine Triflutate, a synthetic peptide used for diagnostic purposes, is crucial for maintaining laboratory safety, environmental protection, and regulatory compliance. This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals on the safe handling and disposal of this potent pharmaceutical compound. Adherence to these procedures will help mitigate risks associated with chemical waste and ensure that all disposal activities are conducted in accordance with established safety protocols and regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle all materials contaminated with this compound with the appropriate personal protective equipment (PPE). This serves as the primary barrier against accidental exposure.[1]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant disposable gloves, such as nitrile. Immediately change gloves if they become contaminated.[1]
-
Eye Protection: Safety glasses or goggles are mandatory to protect against accidental splashes.[1]
-
Lab Coat: A lab coat or protective gown should be worn over standard clothing to protect the skin.[1]
-
Respiratory Protection: When handling the lyophilized powder form, which can easily become airborne, work within a fume hood or biosafety cabinet to prevent inhalation.[1]
-
-
Designated Work Area: All handling and preparation for disposal should be confined to a designated and properly cleaned laboratory area to avoid cross-contamination.[1]
Step-by-Step Disposal Protocol
The disposal of this compound and associated materials should be treated as chemical waste and must adhere to strict local, state, and federal regulations.[2][3] Never dispose of this peptide in the regular trash or pour solutions down the drain.[1][4]
-
Waste Classification: Classify all this compound waste as chemical or pharmaceutical waste. Due to its high physiological activity, it is prudent to handle it with the same care as other potent pharmaceutical compounds.[2] Consult your institution's Environmental Health and Safety (EH&S) department for specific classification guidance.[2]
-
Waste Segregation and Collection:
-
Collect all materials that have come into contact with this compound. This includes:
-
Unused or expired vials of the compound.
-
Contaminated PPE (gloves, etc.).
-
Used syringes, needles, and pipette tips.
-
Contaminated lab supplies (e.g., plastic-backed paper liners).[5]
-
-
Place all non-sharp contaminated items into a designated, clearly labeled hazardous waste container.[1] This container should be durable and have a secure lid. For compounds treated with the highest precaution, a yellow container with a purple lid may be used to signify cytotoxic or potent pharmaceutical waste.[4][6]
-
All sharps, such as needles and syringes, must be disposed of in a dedicated, puncture-proof sharps container.[6]
-
-
Container Labeling:
-
Properly label the hazardous waste container with the words "Hazardous Waste," the full chemical name (this compound), and any other information required by your institution and local regulations.[2]
-
-
Storage of Waste:
-
Store the sealed hazardous waste container in a designated, secure area away from general laboratory traffic.[7] This area should be clearly marked as a hazardous waste accumulation site.
-
-
Final Disposal:
-
Coordinate with your institution's EH&S department for the pickup and final disposal of the hazardous waste.[1]
-
Disposal will be carried out by a licensed hazardous waste contractor, typically via high-temperature incineration, which is the standard for many pharmaceutical and hazardous chemical wastes.[2][6]
-
-
Record Keeping:
-
Maintain meticulous records of all disposal activities. Documentation should include the material's identity, quantity, disposal date, and the method used.[2]
-
Quantitative Data and Regulatory Information
The following table summarizes key quantitative and regulatory data relevant to the disposal of pharmaceutical waste like this compound.
| Parameter | Guideline/Regulation | Source |
| Waste Classification | Typically classified as chemical or pharmaceutical waste. May be considered hazardous waste under RCRA. | [2][3] |
| PPE Requirement | Chemical-resistant gloves, eye protection, lab coat. Respiratory protection for powders. | [1] |
| Waste Container (Non-Sharps) | Designated, labeled hazardous waste container. For high-potency drugs, a yellow container with a purple lid is often used. | [1][4][6] |
| Waste Container (Sharps) | Puncture-proof sharps container. | [6] |
| Final Disposal Method | High-temperature incineration by a licensed contractor. | [2][6] |
| Governing Regulations | Resource Conservation and Recovery Act (RCRA), state, and local regulations. | [3][8][9] |
Experimental Protocols and Signaling Pathways
This compound is a potent stimulator of adrenocorticotropic hormone (ACTH) release from the anterior pituitary.[10] This action, in turn, stimulates the adrenal cortex to produce cortisol.[10] Its primary use is as a diagnostic agent to differentiate between pituitary and ectopic sources of ACTH production in conditions like Cushing's syndrome.
A typical experimental protocol involving this compound for diagnostic purposes involves the intravenous administration of a specific dose (e.g., 1 mcg/kg), followed by the collection of blood samples at various time points (e.g., baseline, 15, 30, and 60 minutes post-administration) to measure plasma ACTH and cortisol levels.[11] An exaggerated ACTH response is indicative of Cushing's disease (a pituitary source), while a lack of response may suggest an ectopic ACTH-producing tumor.[10]
Diagram of Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. peptide24.store [peptide24.store]
- 2. benchchem.com [benchchem.com]
- 3. danielshealth.com [danielshealth.com]
- 4. Cytotoxic and cytostatic drugs | NetRegs | Environmental guidance for your business in Northern Ireland & Scotland [netregs.org.uk]
- 5. osha.gov [osha.gov]
- 6. sharpsmart.co.uk [sharpsmart.co.uk]
- 7. danielshealth.ca [danielshealth.ca]
- 8. mcfenvironmental.com [mcfenvironmental.com]
- 9. rxdestroyer.com [rxdestroyer.com]
- 10. This compound | C205H339N59O63S | CID 16132344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
Personal protective equipment for handling Corticorelin Ovine Triflutate
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical information for the handling and disposal of Corticorelin Ovine Triflutate. Adherence to these procedural guidelines is critical for ensuring personnel safety and maintaining research integrity.
Hazard Identification and Overview
Personal Protective Equipment (PPE)
The primary barrier against exposure is the consistent and correct use of appropriate PPE.[3] A risk assessment should be conducted for specific laboratory tasks to determine if additional protection is required.[4]
| PPE Category | Item | Specifications and Use |
| Eye & Face Protection | Safety Goggles | Required for all handling procedures to protect against dust particles and liquid splashes.[3] |
| Face Shield | Recommended in addition to goggles during procedures with a high risk of splashing, such as initial reconstitution of the lyophilized powder. | |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are the standard recommendation.[3] Gloves must be inspected before use and changed immediately if contamination occurs.[3] |
| Body Protection | Laboratory Coat | A standard, buttoned lab coat is the minimum requirement to protect skin and personal clothing from contamination.[3] |
| Respiratory Protection | Fume Hood / Biosafety Cabinet | Mandatory when weighing or handling the lyophilized powder to prevent inhalation of fine particles, which are easily aerosolized.[3][4] |
Operational Plan: Safe Handling and Experimental Protocols
Proper handling procedures are crucial to minimize exposure risk and prevent contamination. All handling of this compound should be confined to a designated laboratory area.[3]
Protocol for Reconstitution and Handling:
-
Preparation: Before handling, thoroughly review this safety guide and any available product documentation.[3] Prepare a clean, designated workspace, preferably within a chemical fume hood or biosafety cabinet.[4] Disinfect the bench and gather all necessary sterile equipment (e.g., vials, pipettes, recommended solvent).[5]
-
Equilibration: Before opening, allow the sealed vial of lyophilized powder to reach room temperature. This prevents condensation and moisture absorption, which can degrade the peptide.[5]
-
Reconstitution: Reconstitute the peptide using a sterile, high-purity buffer or solvent as specified by the manufacturer. Gently roll or swirl the vial to dissolve the contents. Do not shake , as this can cause the peptide to degrade.[5]
-
Aliquoting: To maintain stability and prevent degradation from multiple freeze-thaw cycles, it is highly recommended to divide the reconstituted solution into single-use aliquots.[3][5]
-
Labeling: Immediately label all aliquots clearly with the peptide name, concentration, date of preparation, and storage conditions.[3][5]
Storage and Stability
Proper storage is essential to maintain the integrity and stability of the peptide.
| Form | Temperature | Duration | Additional Notes |
| Lyophilized Powder | 2°C to 8°C | As per manufacturer | Protect from light.[1] Store in a tightly sealed container in a dry environment.[5] |
| -20°C or -80°C | Long-term | Recommended for optimal long-term stability.[3] | |
| Reconstituted Solution | -20°C or -80°C | Long-term | Store in single-use aliquots to avoid freeze-thaw cycles.[3][5] |
Emergency Procedures
In case of accidental exposure, immediate action is critical.
| Exposure Type | First Aid Procedure |
| Skin Contact | Immediately remove contaminated clothing and rinse the affected area with soap and water for at least 15 minutes.[3] Seek medical attention if irritation develops. |
| Eye Contact | Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[3] Seek immediate medical attention. |
| Inhalation | Move the affected individual to fresh air immediately.[3] If breathing is difficult, seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Seek immediate medical attention.[6] |
| Spill | Evacuate the immediate area.[6] Wearing appropriate PPE, cover the spill with absorbent material.[6] Decontaminate the area using an appropriate method, such as an enzymatic detergent followed by a 10% bleach solution, and clean thoroughly.[7][8] Collect all cleanup materials as hazardous waste.[6] |
Disposal Plan
All this compound waste and contaminated materials must be treated as hazardous chemical waste.[3] Never dispose of this material down the drain or in the regular trash.[3][9]
Step-by-Step Disposal Protocol:
-
Waste Segregation: Collect all materials that have come into contact with the peptide, including empty vials, used pipette tips, contaminated gloves, and absorbent pads, in a designated and clearly labeled hazardous waste container.[3][9]
-
Liquid Waste: Collect unused or waste solutions in a separate, sealed, and clearly labeled hazardous waste container.[9] Chemical inactivation with a 10% bleach solution for a 30-60 minute contact time may be used as a pre-treatment if permitted by your institution.[9]
-
Container Labeling: Ensure all waste containers are labeled with the words "Hazardous Waste" and the full chemical name "this compound."[9]
-
Final Disposal: Store the sealed waste containers in a designated secondary containment area.[9] Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste contractor.[3][9]
Mandatory Visualizations
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. This compound (intravenous route) - Side effects & uses - Mayo Clinic [mayoclinic.org]
- 3. peptide24.store [peptide24.store]
- 4. biovera.com.au [biovera.com.au]
- 5. puretidestherapy.com [puretidestherapy.com]
- 6. Lab Accident/First Aid Information | Environmental Health and Safety [ehs.uconn.edu]
- 7. benchchem.com [benchchem.com]
- 8. Peptide decontamination guidelines - SB PEPTIDE [sb-peptide.com]
- 9. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
